Hypnorm
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLISDIHDMHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1480-19-9 (Parent) | |
| Record name | Fluanisone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17160-71-3 | |
| Record name | Fluanisone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Core Mechanism of Action of Hypnorm (Fentanyl/Fluanisone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypnorm, a combination of fentanyl citrate (B86180) and fluanisone (B1672854), is a neuroleptanalgesic agent widely utilized in veterinary medicine to induce a state of profound analgesia and sedation.[1] This technical guide provides an in-depth exploration of the distinct and synergistic mechanisms of action of its two components. Fentanyl, a potent synthetic opioid, and fluanisone, a butyrophenone (B1668137) neuroleptic, interact with distinct receptor systems in the central nervous system to produce their combined effect.[2] This document will detail the molecular interactions, signaling pathways, and relevant quantitative pharmacological data. Furthermore, it will provide standardized experimental protocols for the investigation of these mechanisms.
Core Mechanisms of Action
The profound neuroleptanalgesic state induced by this compound is a result of the complementary pharmacological actions of its two constituents: the potent opioid agonist fentanyl and the neuroleptic agent fluanisone.
Fentanyl: Potent µ-Opioid Receptor Agonism
Fentanyl's primary mechanism of action is as a potent and selective agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][4] Fentanyl is approximately 50 to 100 times more potent than morphine.[5] Its high lipid solubility facilitates rapid entry into the central nervous system.[6]
Upon binding to the µ-opioid receptor, fentanyl initiates a conformational change that activates the coupled intracellular inhibitory G-protein (Gαi/o). This activation leads to a cascade of downstream signaling events, including:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]
-
Modulation of Ion Channels:
-
Calcium Channels: The Gβγ subunit complex directly inhibits voltage-gated N-type calcium channels, reducing calcium influx and subsequently decreasing the release of nociceptive neurotransmitters such as substance P and glutamate (B1630785) from presynaptic terminals.[7]
-
Potassium Channels: The Gβγ subunit complex also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire, thus dampening the transmission of pain signals.[7]
-
The culmination of these actions at the molecular level is a powerful analgesic effect, which is the primary contribution of fentanyl to the neuroleptanalgesic state.[3]
Fluanisone: Multi-Receptor Antagonism
Fluanisone, a member of the butyrophenone class of neuroleptics, exerts its effects through the antagonism of several key neurotransmitter receptors in the central nervous system.[8][9] Its primary targets are:
-
Dopamine (B1211576) D2 Receptors: Fluanisone is a potent antagonist of D2 dopamine receptors.[8] Blockade of these Gαi/o-coupled receptors in the mesolimbic and mesocortical pathways is believed to be the primary mechanism for its antipsychotic and sedative effects.[3]
-
Serotonin (B10506) 5-HT2A Receptors: Antagonism at 5-HT2A receptors, which are Gαq-coupled, is a common feature of atypical antipsychotics and contributes to the sedative properties of fluanisone.[8][9]
-
Alpha-1 Adrenergic Receptors: Fluanisone also exhibits antagonist activity at α1-adrenergic receptors.[8][9] Blockade of these Gαq-coupled receptors contributes significantly to its sedative and hypotensive effects.[1]
The combined antagonism at these receptors by fluanisone leads to a state of sedation, reduced motor activity, and psychological indifference to external stimuli, complementing the potent analgesia provided by fentanyl.[9]
Synergistic Effects in Neuroleptanalgesia
The combination of fentanyl and fluanisone in this compound results in a state of neuroleptanalgesia, characterized by profound analgesia and a state of quiescence and detachment.[10][11] Fentanyl provides the potent pain relief, while fluanisone induces sedation and may also mitigate some of the adverse effects of fentanyl, such as respiratory depression, although this is not fully established.[2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinities of fentanyl and fluanisone to their primary receptor targets. It is important to note that while data for fentanyl is well-documented, specific and consistent quantitative binding data for fluanisone, particularly at serotonin and adrenergic receptors, is less prevalent in publicly available literature.[8][12] The likely profile for fluanisone is inferred from its chemical class and comparative data from other butyrophenones.[13]
Table 1: Fentanyl Receptor Binding Affinity
| Ligand | Receptor Subtype | Kᵢ (nM) | Reference |
| Fentanyl | µ-Opioid | 1.2 - 1.4 |
Table 2: Fluanisone Receptor Binding Affinities
| Ligand | Receptor Subtype | Kᵢ (nM) | Likely Affinity Profile | Reference(s) |
| Fluanisone | Dopamine D2 | 112 | High | |
| Fluanisone | Serotonin 5-HT2A | Not widely reported | High | [8][13] |
| Fluanisone | Alpha-1 Adrenergic | Not widely reported | High to Moderate | [8][13] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid and Dopamine Receptors
This protocol provides a generalized framework for determining the binding affinity (Kᵢ) of fentanyl and fluanisone for their respective receptors using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor or dopamine D2 receptor.
-
Radioligands:
-
For µ-opioid receptor: [³H]DAMGO
-
For Dopamine D2 receptor: [³H]Spiperone
-
-
Test Compounds: Fentanyl citrate, Fluanisone.
-
Non-specific Binding Control: Naloxone (10 µM) for µ-opioid receptor; Haloperidol (10 µM) for D2 receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
96-well plates.
-
Cell Harvester.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds (fentanyl or fluanisone).
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of test compound).
-
Add the assay buffer, radioligand at a concentration near its Kd, and the appropriate test compound or control to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 2: In Vivo Assessment of Neuroleptanalgesia in Rodents
This protocol outlines a method to assess the analgesic and sedative effects of this compound in a rodent model.
1. Animals and Housing:
-
Use adult male or female rats or mice of a specified strain and weight range.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period before the experiment.
2. Drug Preparation and Administration:
-
Prepare a sterile solution of this compound (or fentanyl and fluanisone individually and in combination) in an appropriate vehicle (e.g., sterile saline).
-
Administer the drug(s) via a specified route, typically intraperitoneal (IP) or subcutaneous (SC).
3. Assessment of Analgesia (Hot Plate Test):
-
Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Establish a baseline latency for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Administer the test compound(s) or vehicle.
-
At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
An increase in latency compared to baseline indicates an analgesic effect.
4. Assessment of Sedation (Loss of Righting Reflex):
-
Following drug administration, gently place the animal on its back.
-
Observe if the animal can right itself within a specified time (e.g., 30 seconds).
-
The inability to right itself is considered a loss of the righting reflex and indicates a state of deep sedation.
-
Record the onset and duration of the loss of the righting reflex.
5. Data Analysis:
-
For the hot plate test, calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
For the sedation assessment, record the number of animals in each group exhibiting a loss of the righting reflex and the duration of this effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
Caption: Fentanyl's agonistic action on the µ-opioid receptor and downstream signaling cascade.
Caption: Fluanisone's antagonist activity at multiple CNS receptors leading to sedation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo assessment of neuroleptanalgesia.
Conclusion
The combination of fentanyl and fluanisone in this compound produces a reliable and potent state of neuroleptanalgesia through distinct yet complementary mechanisms. Fentanyl's agonism at µ-opioid receptors provides profound analgesia by inhibiting nociceptive signaling pathways. Concurrently, fluanisone's antagonism at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors induces a state of sedation and neurolepsis. A thorough understanding of these individual and combined mechanisms, supported by quantitative pharmacological data and standardized experimental protocols, is crucial for the effective and responsible use of this compound in research settings and for the development of novel analgesic and sedative agents. Further research to fully elucidate the quantitative binding profile of fluanisone would provide a more complete picture of its pharmacological interactions.
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In-Vivo Models for Management of Pain [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. repositori.upf.edu [repositori.upf.edu]
- 10. Expression of noradrenergic alpha1, serotoninergic 5HT2a and dopaminergic D2 receptors on neurons activated by typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hypnorm Neuroleptanalgesia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hypnorm, a neuroleptanalgesic agent widely used in veterinary and research settings. The guide details its composition, mechanism of action, physiological effects, and practical applications, with a focus on providing actionable data and protocols for scientific use.
Introduction to this compound Neuroleptanalgesia
This compound is a proprietary veterinary drug formulation that induces a state of neuroleptanalgesia, characterized by profound sedation, immobility, and potent analgesia without complete loss of consciousness.[1] It is a combination of a potent synthetic opioid analgesic, fentanyl citrate, and a butyrophenone (B1668137) neuroleptic, fluanisone (B1672854).[2][3] This combination is particularly valuable in a research setting for procedures requiring animal immobilization and pain relief, especially in small laboratory animals such as mice, rats, rabbits, and guinea pigs.[2][3]
While this compound alone is effective for minor procedures, it is often combined with a benzodiazepine, such as midazolam or diazepam, to achieve a plane of surgical anesthesia with adequate muscle relaxation for more invasive surgeries.[2][4]
Composition and Mechanism of Action
This compound's effects are the result of the synergistic actions of its two active components:
-
Fentanyl Citrate: A potent synthetic opioid that is 50 to 100 times more powerful than morphine.[2] It primarily acts as a strong agonist at the mu-opioid receptors (μORs) located throughout the central nervous system.[2][5] Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately resulting in profound analgesia and sedation.[5][6] Fentanyl's high lipophilicity allows for rapid entry into the central nervous system.[2]
-
Fluanisone: A typical antipsychotic and sedative belonging to the butyrophenone class.[2][3] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain.[7] Fluanisone also exhibits antagonistic activity at serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors, which contributes to its sedative properties.[7] Fluanisone helps to counteract some of the undesirable side effects of fentanyl, such as excitement, and partially antagonizes fentanyl-induced respiratory depression.[2][4]
The distinct mechanisms of fentanyl and fluanisone converge to produce the state of neuroleptanalgesia.
Quantitative Data
The following tables provide recommended dosages and observed physiological effects of this compound in various laboratory animal species. Dosages can vary based on the specific strain, age, and health status of the animal, and should be adjusted based on careful monitoring.
Table 1: Recommended Dosages of this compound and Combinations
| Species | Agent(s) | Dosage | Route of Administration | Duration of Action |
| Mouse | This compound | 0.01 ml/30 g (0.105 mg/kg Fentanyl Citrate, 3.333 mg/kg Fluanisone) | Intraperitoneal (IP) | 30-60 minutes of sedation |
| This compound + Diazepam | 0.01 ml this compound/30 g (IP) + 5 mg/kg Diazepam (IP) | IP | 20-40 minutes of surgical anesthesia | |
| This compound + Midazolam | See protocol for mixture; 10.0 ml/kg of mixture | IP | Surgical anesthesia | |
| Rat | This compound | 0.4 ml/kg (0.126 mg/kg Fentanyl Citrate, 4 mg/kg Fluanisone) | Intramuscular (IM) or IP | 30-60 minutes of sedation |
| This compound + Diazepam | 0.3 ml this compound/kg (IM) + 2.5 mg/kg Diazepam (IP) | IM and IP | 20-40 minutes of surgical anesthesia | |
| Rabbit | This compound | 0.5 ml/kg (0.158 mg/kg Fentanyl Citrate, 5 mg/kg Fluanisone) | IM | 30-60 minutes of sedation |
| This compound + Diazepam | 0.3 ml this compound/kg (IM) + 2 mg/kg Diazepam (IP or IV) | IM and IP/IV | 20-40 minutes of surgical anesthesia | |
| This compound + Midazolam | 0.3 ml this compound/kg (IM) + 2.0 mg/kg Midazolam (IP) | IM and IP | 20-40 minutes of surgical anesthesia | |
| Guinea Pig | This compound | 1 ml/kg (0.315 mg/kg Fentanyl Citrate, 10 mg/kg Fluanisone) | IM | 30-60 minutes of sedation |
| This compound + Diazepam | 1 ml this compound/kg (IM) + 2.5 mg/kg Diazepam (IP) | IM and IP | 20-40 minutes of surgical anesthesia |
Data compiled from product characteristics summary.[2]
Table 2: Quantitative Physiological Effects of Fentanyl in Rodents
| Parameter | Species | Fentanyl Dose | Effect |
| Respiratory Rate | Rat | 100 µg/kg SC | -38% decrease (from 170 to 100 bpm) at peak effect (approx. 30 min)[2][8] |
| Minute Volume | Rat | 100 µg/kg SC | -58% decrease at peak effect (approx. 30 min)[2][8] |
| Heart Rate | Rat | 100 µg/kg SC | No significant effect (<10% variation)[2][8] |
| Mean Arterial Pressure (MAP) | Mouse | 3.313 mg/kg (in FFM combo) | Maintained at a stable ~78 mmHg |
| Heart Rate | Mouse | 3.313 mg/kg (in FFM combo) | Maintained at a stable ~431 bpm |
| Arterial pCO2 | Rat | High-dose | Increase of 49.4 mmHg within 5 minutes |
Note: Data for the this compound combination is limited; effects are primarily driven by fentanyl. FFM refers to a Fentanyl-Fluanisone-Midazolam combination.
Experimental Protocols
The following is a detailed methodology for a common application of this compound neuroleptanalgesia: intracranial surgery in neonatal rats. This protocol is adapted from a study demonstrating its successful use with a high survival rate.[9][10]
Protocol: Intracranial Surgery in Neonatal Rats (7-day-old)
-
Animal Preparation:
-
Acclimatize the dam and litter to the housing facility for at least 24 hours prior to the procedure.
-
On the day of surgery, weigh the 7-day-old rat pup to ensure accurate drug dosage.
-
-
Anesthetic Administration:
-
Administer this compound via subcutaneous (SC) injection at the appropriate dosage. The subcutaneous route was found to be associated with higher survival rates (95%) compared to intraperitoneal injection in this model.[9][10]
-
Place the pup in a warm, quiet environment and monitor for the onset of anesthesia.
-
-
Anesthetic Depth Monitoring:
-
Surgical Procedure:
-
Maintain the animal's body temperature between 36.0°C and 38.0°C using a controlled heating pad.
-
Perform the intracranial surgery. The duration of surgical anesthesia is typically sufficient for short to moderately long procedures.
-
-
Post-operative Care and Recovery:
-
Following surgery, allow the pup to recover in a warm, clean environment.
-
Monitor the animal for return of the righting reflex and normal activity.
-
Once fully recovered, return the pup to the dam and littermates.
-
Considerations and Best Practices
-
Thermoregulation: Anesthetized rodents are highly susceptible to hypothermia due to their large surface area to body mass ratio. It is crucial to maintain body temperature with a controlled heat source during and after the procedure.[2]
-
Respiratory Depression: Fentanyl is a potent respiratory depressant. Careful monitoring of the animal's breathing rate and depth is essential. In case of severe respiratory depression, a narcotic antagonist such as naloxone (B1662785) can be used as a reversal agent.[2]
-
Muscle Relaxation: this compound alone provides poor muscle relaxation. For surgical procedures requiring significant muscle relaxation, it must be combined with a benzodiazepine.[4]
-
Species and Strain Variability: The response to this compound can vary between different species and even strains of the same species. It is advisable to conduct pilot studies to determine the optimal dosage for a specific animal model.
-
Regulatory Compliance: Fentanyl is a controlled substance, and its acquisition, storage, use, and disposal must comply with all relevant regulations.[2]
Conclusion
This compound neuroleptanalgesia is a valuable and widely used tool in preclinical research, providing effective sedation and analgesia for a variety of procedures in laboratory rodents. A thorough understanding of its components, mechanisms of action, and potential side effects, combined with careful dosing and physiological monitoring, is essential for its safe and effective use. This guide provides the foundational knowledge and practical data for researchers to incorporate this compound into their experimental designs, ensuring both animal welfare and the integrity of scientific outcomes.
References
- 1. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 2. researchgate.net [researchgate.net]
- 3. Multiple sites for the cardiovascular actions of fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fentanyl-fluanisone-midazolam combination results in more stable hemodynamics than does urethane alpha-chloralose and 2,2,2-tribromoethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Neurorespiratory Toxicity Induced by Fentanyl Analogs—Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Respiratory Depression Induced by Fentanyl in Rats Using the DECRO Jacketed Telemetry - Etisense [etisense.com]
- 9. researchgate.net [researchgate.net]
- 10. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Pharmacology of Hypnorm for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypnorm is a neuroleptanalgesic agent widely used in veterinary medicine, particularly in laboratory rodents, to induce a state of sedation and profound analgesia.[1][2] It is a combination of two active pharmaceutical ingredients: fentanyl citrate, a potent synthetic opioid agonist, and fluanisone (B1672854), a butyrophenone (B1668137) neuroleptic.[2][3] This combination allows for surgical anesthesia for minor procedures or, when combined with a benzodiazepine (B76468) like midazolam or diazepam, for major surgical interventions.[2][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its core components, mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on providing researchers with the detailed information necessary for its effective and responsible use in a laboratory setting.
Core Components and Mechanism of Action
This compound's pharmacological effects are a result of the synergistic actions of its two components: fentanyl and fluanisone.
Fentanyl Citrate: A Potent µ-Opioid Receptor Agonist
Fentanyl is a synthetic opioid that is approximately 100 times more potent than morphine.[1][5] Its primary mechanism of action is as a strong agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][5] The binding of fentanyl to the MOR initiates a cascade of intracellular signaling events, leading to the analgesic and sedative effects.[1]
Signaling Pathway of Fentanyl
The activation of the µ-opioid receptor by fentanyl leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to an increase in potassium efflux and a decrease in calcium influx.[1] These actions collectively hyperpolarize the neuron, reducing neuronal excitability and impeding the transmission of pain signals.
Fluanisone: A Butyrophenone Neuroleptic
Fluanisone is a typical antipsychotic of the butyrophenone class.[3] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[6][7] This blockade of dopaminergic neurotransmission is responsible for its sedative and neuroleptic effects.[6] Beyond its primary action on D2 receptors, fluanisone also exhibits antagonist activity at serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors, which contributes to its overall pharmacological profile.[6][8]
Signaling Pathway of Fluanisone
As a D2 receptor antagonist, fluanisone competitively binds to these receptors, preventing the endogenous ligand dopamine from binding and initiating downstream signaling. D2 receptors are coupled to Gi/o proteins, and their activation normally leads to the inhibition of adenylyl cyclase. By blocking this, fluanisone can prevent the dopamine-induced decrease in cAMP.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for the components of this compound.
Fentanyl: Receptor Binding Affinity and Potency
| Parameter | Value | Species/System | Receptor | Notes | Reference(s) |
| Ki | 1.2 - 1.4 nM | Guinea Pig Brain | µ-Opioid | [9] | |
| IC50 | 1.23 nM | Recombinant Human | µ-Opioid | [10] | |
| ED50 (Analgesia) | 18.1 - 22.0 µg/kg (s.c.) | Mouse (Tail-flick) | - | Standard dose protocol. | [11] |
| 40.8 ± 5.2 µg/kg (s.c.) | Mouse (Tail-flick) | - | Cumulative dosing protocol. | [11] | |
| 11.5 µg/kg (s.c.) | Mouse (Acetic acid writhing) | - | [12] | ||
| 0.03 mg/kg (s.c.) | Mouse (Glutamate-induced nociception) | - | [13] | ||
| LD50 | 6.9 mg/kg (i.v.) | Mouse | - | [1] | |
| 17.5 mg/kg (i.p.) | Mouse | - | [1] | ||
| 27.8 mg/kg (p.o.) | Mouse | - | [1] | ||
| 3 mg/kg (i.v.) | Rat | - | [1] |
Fluanisone: Receptor Binding Affinity
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | α1-Adrenergic Ki (nM) | Species/System | Reference(s) |
| Haloperidol | 0.517 - 2.7 | 1.9 - 12 | 5 - 20 | Human | [14] |
| Flunarizine (B1672889)* | 112 ± 9 | - | - | Rat | [5] |
Note: Flunarizine is a structurally related compound, and this value is provided for context.
This compound: Recommended Dosages in Laboratory Animals
| Species | Dosage of this compound | Route | Fentanyl Citrate Dose (mg/kg) | Fluanisone Dose (mg/kg) | Reference(s) |
| Mouse | 0.01 ml/30 g | i.p. | 0.105 | 3.333 | [15] |
| Rat | 0.4 ml/kg | i.m. or i.p. | 0.126 | 4 | [15] |
| Rabbit | 0.5 ml/kg | i.m. | 0.158 | 5 | [15] |
| Guinea Pig | 1 ml/kg | i.m. | 0.315 | 10 | [15] |
Note: Dosages may be reduced when used in combination with benzodiazepines.[15]
Pharmacokinetic Profiles
Fentanyl Pharmacokinetics in Rodents
Fentanyl is highly lipophilic, leading to rapid distribution into tissues, including the central nervous system.[5] It is primarily metabolized in the liver by CYP3A4.[1]
| Parameter | Value | Species | Route | Reference(s) |
| Elimination Half-life (t1/2) | 0.84 h (male), 0.93 h (female) | Rat | i.v. | [16] |
| Volume of Distribution (Vd) | 2.98 L/kg (male), 3.98 L/kg (female) | Rat | i.v. | [16] |
| AUC0-∞ | 12.5 ng·h/ml (male), 10.3 ng·h/ml (female) | Rat | i.v. | [16] |
Fluanisone Pharmacokinetics in Rodents
Comprehensive pharmacokinetic data for fluanisone administered alone is limited. The following table provides an illustrative example based on the known profile of another butyrophenone, haloperidol, in rats.[6]
| Parameter | Illustrative Value (based on Haloperidol) | Species | Route |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | Rat | i.p. |
| Elimination Half-life (t1/2) | ~4-6 hours | Rat | i.p. |
| Volume of Distribution (Vd) | High | Rat | i.p. |
| Bioavailability | Moderate | Rat | i.p. |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound for opioid receptors using a competitive radioligand binding assay.[17][18]
Materials:
-
Receptor source: Cell membranes from cell lines expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptors).
-
Test compound: The unlabeled compound to be tested (e.g., fentanyl).
-
Non-specific binding control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and counter or gamma counter.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess unlabeled antagonist), and competitive binding (membranes, radioligand, varying concentrations of the test compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter (for tritiated ligands) or a gamma counter (for iodinated ligands).
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
In Vivo Microdialysis for Dopamine Measurement
This protocol describes a general method for measuring extracellular dopamine levels in the brain of a freely moving rodent, which can be used to assess the pharmacodynamic effects of fluanisone.[4][19][20]
Materials:
-
Rodent subject (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Syringe pump and fluid swivel.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Test compound (e.g., fluanisone).
Workflow:
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., the striatum). Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and begin perfusing with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sampling: Allow the system to equilibrate. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: Administer fluanisone via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Sampling: Continue to collect dialysate samples at the same intervals to monitor changes in extracellular dopamine levels over time.
-
Sample Analysis: Analyze the collected dialysate samples using an HPLC-ECD system to separate and quantify the concentration of dopamine.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot them over time to visualize the effect of fluanisone on dopamine release.
Conclusion
This compound is a valuable tool in preclinical research, providing effective sedation and analgesia in a variety of laboratory animal species. A thorough understanding of the pharmacology of its components, fentanyl and fluanisone, is essential for its appropriate and ethical use. This guide has provided an in-depth overview of their mechanisms of action, quantitative pharmacological data, pharmacokinetic profiles, and detailed experimental protocols for their characterization. By leveraging this information, researchers can design more robust experiments, ensure animal welfare, and obtain more reliable and interpretable results.
References
- 1. Fentanyl - Wikipedia [en.wikipedia.org]
- 2. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 3. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ-Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 16. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Active Ingredients and Effects of Hypnorm
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypnorm®, a neuroleptanalgesic agent, is a fixed combination of the potent synthetic opioid agonist, fentanyl citrate, and the butyrophenone (B1668137) neuroleptic, fluanisone (B1672854).[1][2] This combination produces a state of profound analgesia and sedation, making it a valuable tool in veterinary medicine and biomedical research, particularly for surgical procedures in laboratory animals.[1][3] This technical guide provides a comprehensive overview of the active ingredients of this compound, their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for their evaluation.
Active Ingredients and Mechanism of Action
This compound's effects are the result of the synergistic action of its two components: fentanyl and fluanisone.
Fentanyl Citrate
Fentanyl is a potent synthetic opioid agonist with a rapid onset and short duration of action.[2] Its primary mechanism of action is through the activation of μ-opioid receptors, which are G-protein coupled receptors located throughout the central nervous system (CNS).[1][4]
Key Actions of Fentanyl:
-
Analgesia: By binding to μ-opioid receptors in the brain and spinal cord, fentanyl modulates the perception of and emotional response to pain.[5]
-
Sedation: Activation of μ-opioid receptors also contributes to the sedative effects of the drug.[5]
-
Respiratory Depression: A significant side effect of fentanyl is dose-dependent respiratory depression, mediated by μ-opioid receptors in the brainstem.[5]
Fluanisone
Fluanisone is a typical antipsychotic of the butyrophenone class.[2] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the CNS.[1][6]
Key Actions of Fluanisone:
-
Neurolepsis and Sedation: Blockade of D2 receptors in the mesolimbic and mesocortical pathways is responsible for its neuroleptic (tranquilizing) and sedative effects.[2][7]
-
Antiemetic Effects: D2 receptor antagonism in the chemoreceptor trigger zone of the medulla oblongata provides antiemetic properties.
-
Modulation of Fentanyl's Effects: Fluanisone potentiates the sedative effects of fentanyl and can counteract some of its undesirable side effects, such as opioid-induced muscle rigidity.
Quantitative Data
Receptor Binding Affinity
The affinity of a drug for its receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | Receptor | Species | Ki (nM) |
| Fentanyl | μ-opioid | Guinea Pig | 1.2 - 1.4[6] |
| Fluanisone | Dopamine D2 | Human | Not consistently reported; other butyrophenones like Haloperidol have Ki values in the low nanomolar range.[8] |
Pharmacokinetic Parameters
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. These parameters can vary significantly between species.
Fentanyl Pharmacokinetics (Intravenous Administration)
| Species | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |
| Rat | ~50.4 min[1] | 1.34 L/kg (female)[9] | High |
| Rabbit | ~62.4 min[10] | ~0.9 L/kg[10] | ~19.4 mL/min/kg[10] |
| Mouse | 1.5 hr[11] | 1.46 L/kg[11] | 23.5 mL/min/kg[11] |
| Guinea Pig | Data not readily available | Data not readily available | Data not readily available |
Fluanisone Pharmacokinetics
| Species | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) |
| Rat (Illustrative - Haloperidol) | ~2-4 hours[12] | ~20 L/kg[12] | ~5 L/h/kg[12] |
| Mouse | Data not readily available | Data not readily available | Data not readily available |
| Rabbit | Data not readily available | Data not readily available | Data not readily available |
| Guinea Pig | Data not readily available | Data not readily available | Data not readily available |
Recommended Dosages of this compound for Laboratory Animals
Dosages are typically administered via intramuscular (IM) or intraperitoneal (IP) injection.[3]
| Species | This compound Dosage (mL/kg) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) | Route |
| Mouse | 0.01 mL/30g body weight | 0.105 | 3.333 | IP[3] |
| Rat | 0.4 | 0.126 | 4 | IM or IP[3] |
| Rabbit | 0.5 | 0.158 | 5 | IM[3] |
| Guinea Pig | 1.0 | 0.315 | 10 | IM[3] |
This compound is often used in combination with a benzodiazepine (B76468) like diazepam or midazolam to enhance muscle relaxation and provide a deeper plane of anesthesia.[3][13]
| Species | This compound Dosage (mL/kg) | Benzodiazepine and Dosage (mg/kg) | Route |
| Mouse | 0.01 mL/30g body weight | Diazepam (5) | IP[3] |
| Rat | 0.3 | Diazepam (2.5) | IM (this compound), IP (Diazepam)[3] |
| Rabbit | 0.3 | Diazepam (2) | IM (this compound), IP or IV (Diazepam)[3] |
| Guinea Pig | 1.0 | Diazepam (2.5) | IM (this compound), IP (Diazepam)[3] |
Signaling Pathways
Fentanyl: μ-Opioid Receptor Signaling
Fentanyl's activation of the μ-opioid receptor, a Gαi/o-coupled receptor, initiates a cascade of intracellular events leading to its analgesic and sedative effects.
Fluanisone: Dopamine D2 Receptor Signaling
Fluanisone acts as an antagonist at the dopamine D2 receptor, which is also a Gαi/o-coupled receptor. By blocking the binding of dopamine, it prevents the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of flunixin meglumine in mature swine after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Intravenous, Intramuscular, Oral, and Transdermal Administration of Flunixin Meglumine in Pre-wean Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics of Intravenous, Intramuscular, Oral, and Transdermal Administration of Flunixin Meglumine in Pre-wean Piglets [frontiersin.org]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. Pharmacokinetics of flunixin after intravenous administration in healthy and endotoxaemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of fentanyl during constant rate i.v. infusion for the relief of pain after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hypnorm for Laboratory Animal Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hypnorm, a neuroleptanalgesic agent widely used for anesthesia in laboratory animals. It details its composition, mechanism of action, administration protocols, and potential adverse effects, offering a technical resource for scientific and drug development professionals.
Introduction to this compound
This compound is a veterinary combination drug consisting of fentanyl citrate (B86180), a potent synthetic opioid analgesic, and fluanisone, a butyrophenone (B1668137) neuroleptic.[1][2] This combination induces a state of sedation and profound analgesia, making it a valuable tool for procedures requiring animal immobilization or pain relief in research settings.[1] It is primarily used in mice, rats, rabbits, and guinea pigs.[3]
When used alone, this compound provides satisfactory surgical anesthesia for minor operations and diagnostic techniques where muscle relaxation is not required. For major surgical procedures requiring muscle relaxation, this compound is often used in conjunction with a benzodiazepine (B76468) such as diazepam or midazolam.[4]
Composition and Mechanism of Action
This compound solution for injection has the following active components:
| Active Substance | Concentration (% w/v) |
| Fentanyl citrate | 0.0315 |
| (equivalent to fentanyl) | (0.0200) |
| Fluanisone | 1.0000 |
Source:[3]
Fentanyl , a potent synthetic opioid, acts primarily as an agonist at mu-opioid receptors (µORs) which are widely distributed throughout the central nervous system.[1] Its high potency is attributed to its high lipophilicity, allowing for efficient distribution into the CNS.[1] The activation of µORs by fentanyl leads to the modulation of various intracellular signaling pathways, resulting in powerful analgesia.[1]
Fluanisone is a typical antipsychotic and sedative belonging to the butyrophenone chemical class.[1][5] Its neuroleptic activity is primarily mediated through its antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1] Fluanisone also helps to counteract some of the undesirable side effects of fentanyl, such as respiratory depression.[1]
Fentanyl Signaling Pathway
Caption: Signaling pathway of Fentanyl at the μ-opioid receptor.
Dosage and Administration
Dosages for this compound vary depending on the species and whether it is used alone or in combination with a benzodiazepine.
This compound Administered Alone
| Species | Dosage (ml/kg) | Fentanyl citrate (mg/kg) | Fluanisone (mg/kg) | Route |
| Mice | 0.01 ml/30g | 0.105 | 3.333 | Intraperitoneal |
| Rats | 0.4 | 0.126 | 4 | Intramuscular or Intraperitoneal |
| Rabbits | 0.5 | 0.158 | 5 | Intramuscular |
| Guinea Pigs | 1.0 | 0.315 | 10 | Intramuscular |
Source:[3]
The duration of sedation and immobilization with this compound alone is approximately 30-60 minutes, though analgesic effects may persist for longer.[3]
This compound in Combination with Benzodiazepines
For surgical anesthesia with muscle relaxation, this compound is commonly combined with diazepam or midazolam. This combination typically provides good surgical anesthesia for about 20-40 minutes.[3]
With Diazepam:
| Species | This compound (ml/kg) | Fentanyl citrate (mg/kg) | Fluanisone (mg/kg) | Diazepam (mg/kg) | Route |
| Mice | 0.01 ml/30g | 0.105 | 3.333 | 5 | Intraperitoneal |
| Rats | 0.3 | 0.095 | 3 | 2.5 | IM (this compound), IP (Diazepam) |
| Rabbits | 0.3 | 0.095 | 3 | 2 | IM (this compound), IP or IV (Diazepam) |
| Guinea Pigs | 1.0 | 0.315 | 10 | 2.5 | IM (this compound), IP (Diazepam) |
Source:[3]
With Midazolam:
| Species | This compound (ml/kg) | Fentanyl citrate (mg/kg) | Fluanisone (mg/kg) | Midazolam (mg/kg) | Route |
| Rabbits | 0.3 | 0.095 | 3 | 2.0 | IM (this compound), IP (Midazolam) |
Source:[3]
For mice and rats, a specific mixture of this compound and midazolam can be prepared. Midazolam (5 mg/ml) and this compound are each diluted with an equal volume of Water for Injection before being mixed. The resulting solution contains 1.25 mg/ml midazolam, 2.5 mg/ml fluanisone, and 0.079 mg/ml fentanyl citrate and is administered as a single intraperitoneal injection. The dosage for this mixture is 10 ml/kg for mice and 2.7 ml/kg for rats.
Experimental Protocols
Anesthesia Induction and Maintenance Workflow
Caption: Standard workflow for laboratory animal anesthesia using this compound.
Key Experimental Methodologies
1. Animal Preparation:
-
Accurately weigh the animal to ensure correct dosage calculation.
-
Allow the animal to acclimatize to the laboratory environment to minimize stress.
-
Ensure the animal is in good health before the procedure.
2. Drug Preparation:
-
For combinations with benzodiazepines, draw up the drugs into separate syringes unless a pre-mixed solution is prepared as described for mice and rats with midazolam.[3]
-
When diluting this compound, use Water for Injection.[3]
3. Administration:
-
Intraperitoneal (IP) Injection: In rodents, this is a common route. The injection should be given in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Intramuscular (IM) Injection: This route is typically used in the thigh muscles of the hind limb.
4. Monitoring During Anesthesia:
-
Respiratory Rate: Monitor closely for signs of respiratory depression, a known side effect of fentanyl.[3]
-
Pedal Withdrawal Reflex: Pinching the toe should not elicit a withdrawal response, indicating an adequate depth of surgical anesthesia.
-
Body Temperature: It is crucial to maintain normothermia, as small mammals are prone to hypothermia during anesthesia.[3] Use of a heating pad is recommended.
Adverse Effects and Reversal
The primary adverse effect of this compound is respiratory depression due to the fentanyl component. If this occurs, administration of a narcotic antagonist and oxygen may be necessary.
Reversal Agents
The effects of fentanyl can be reversed by narcotic antagonists such as naloxone (B1662785) or partial agonists like buprenorphine.[3]
Logical Relationship of this compound Components, Effects, and Reversal
Caption: Relationship between this compound's components, their effects, and reversal.
Conclusion
This compound is an effective and versatile anesthetic agent for a range of laboratory animal species. Its combination of a potent analgesic and a neuroleptic provides a stable state of anesthesia suitable for various research procedures. When combined with benzodiazepines, it can be used for major surgical interventions. Researchers must adhere to appropriate dosages and administration techniques, and closely monitor animals for adverse effects, particularly respiratory depression and hypothermia. The availability of effective reversal agents adds a layer of safety to its use. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.
References
- 1. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 2. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 5. Fluanisone - Wikipedia [en.wikipedia.org]
Core Principles for the Utilization of Hypnorm in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles for using Hypnorm, a neuroleptanalgesic agent, in a scientific research setting. It covers the agent's composition and mechanism of action, detailed experimental protocols, and critical considerations for animal welfare and data integrity.
Introduction to this compound
This compound is a veterinary combination drug consisting of two active components: fentanyl citrate, a potent synthetic opioid analgesic, and fluanisone (B1672854), a butyrophenone (B1668137) neuroleptic.[1] This combination induces a state of neuroleptanalgesia, characterized by sedation, profound analgesia, and immobilization, making it a valuable tool for various procedures in laboratory animals.[2] It is most commonly used in species such as mice, rats, rabbits, and guinea pigs.[1][3]
The primary application of this compound in research is to provide anesthesia and analgesia for minor surgical procedures and diagnostic techniques where significant muscle relaxation is not required.[3] For more invasive or major surgeries, this compound is frequently combined with a benzodiazepine (B76468), such as midazolam or diazepam, to achieve a surgical plane of anesthesia with adequate muscle relaxation.[2][4]
Mechanism of Action
The pharmacological effects of this compound are attributable to the distinct actions of its two components:
-
Fentanyl: A potent µ-opioid receptor agonist, fentanyl is responsible for the profound analgesic effects of this compound.[2] Upon binding to µ-opioid receptors, it initiates downstream signaling cascades that modulate pain perception.[3][5]
-
Fluanisone: As a butyrophenone, fluanisone acts as a dopamine (B1211576) D2 receptor antagonist and also exhibits activity at serotonin (B10506) 5-HT2A receptors.[6][7][8] This antagonism contributes to the sedative and tranquilizing effects of the drug combination.[6] Fluanisone also helps to counteract some of the undesirable side effects of fentanyl, such as excitement.[4]
The synergistic action of these two compounds results in a state of deep sedation and potent pain relief, facilitating a wide range of experimental procedures.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in common laboratory animal species. Dosages and effects can vary based on strain, age, and health status of the animal.
Table 1: this compound Composition
| Component | Concentration |
| Fentanyl Citrate | 0.315 mg/mL |
| Fluanisone | 10 mg/mL |
Source:[6]
Table 2: Recommended Dosages of this compound for Sedation and Analgesia
| Species | Dosage (mL/kg) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) | Route of Administration |
| Mouse | 0.33 (0.01 mL/30g) | 0.105 | 3.33 | Intraperitoneal (IP) |
| Rat | 0.4 | 0.126 | 4.0 | Intramuscular (IM) or IP |
| Rabbit | 0.5 | 0.158 | 5.0 | Intramuscular (IM) |
| Guinea Pig | 1.0 | 0.315 | 10.0 | Intramuscular (IM) |
Source:[9]
Table 3: Anesthetic Combinations for Surgical Anesthesia
| Species | This compound Dosage (mL/kg) | Benzodiazepine & Dosage (mg/kg) | Route of Administration | Expected Duration |
| Mouse | 0.33 (0.01 mL/30g) | Diazepam (5) or Midazolam (5) | IP | 20-40 minutes |
| Rat | 0.3 | Diazepam (2.5) or Midazolam (2.5) | IM (this compound), IP (Benzo) | 20-40 minutes |
| Rabbit | 0.3 | Diazepam (2) or Midazolam (2) | IM (this compound), IP/IV (Benzo) | 20-40 minutes |
| Guinea Pig | 1.0 | Diazepam (2.5) or Midazolam (2.5) | IM (this compound), IP (Benzo) | 20-40 minutes |
Table 4: Anesthetic Timelines for this compound/Midazolam Combination
| Species | Onset of Anesthesia | Duration of Surgical Anesthesia | Recovery Time |
| Mouse | ~3-4 min | ~20-40 min | ~70-110 min |
| Rat | ~4-5 min | ~20-40 min | ~55-149 min |
| Rabbit | ~4-5 min | ~20-40 min | ~56-107 min |
| Guinea Pig | ~5-11 min | ~20-40 min | ~150-210 min |
Source:[10]
Experimental Protocols
Protocol 1: Surgical Anesthesia in Mice with this compound and a Benzodiazepine
This protocol details the procedure for inducing surgical anesthesia in mice using a combination of this compound and either diazepam or midazolam.[6]
Materials:
-
This compound solution (0.315 mg/mL Fentanyl citrate, 10 mg/mL Fluanisone)
-
Diazepam solution (5 mg/mL) or Midazolam solution (5 mg/mL)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Sterile water for injection (for dilution if using midazolam)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to calculate the correct drug dosages.
-
Place the mouse in a quiet and clean environment to minimize pre-procedural stress.
-
-
Anesthetic Preparation:
-
Option A (this compound and Diazepam):
-
Draw up the calculated volume of this compound (0.01 mL/30g body weight).
-
In a separate syringe, draw up the calculated volume of diazepam (5 mg/kg).
-
-
Option B (this compound and Midazolam):
-
To create a single injectable solution, dilute both this compound and Midazolam (5 mg/mL) with an equal volume of water for injection before mixing. The final mixture will contain 1.25 mg/mL midazolam, 2.5 mg/mL fluanisone, and 0.079 mg/mL fentanyl citrate.
-
-
-
Administration:
-
Administer the anesthetic solution(s) via intraperitoneal (IP) injection.
-
-
Induction and Monitoring:
-
Place the mouse in a warm cage and observe for the loss of the righting reflex, which typically occurs within 5-10 minutes, indicating the onset of anesthesia.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Confirm surgical anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates an adequate anesthetic depth.
-
Throughout the procedure, monitor the respiratory rate (normal under anesthesia is 55-100 breaths/min) and the color of the mucous membranes.[6]
-
Maintain the animal's body temperature using a heating pad.[9][11]
-
-
Recovery:
-
After the procedure, place the mouse in a clean, warm cage for recovery.
-
Monitor the animal until it is fully ambulatory.
-
Protocol 2: Anesthesia for Intracranial Surgery in Neonatal Rats
This protocol is adapted from a study demonstrating the successful use of this compound for intracranial surgery in 7-day-old neonatal rats.[1][2][12]
Materials:
-
This compound solution
-
Sterile saline for dilution
-
Microsyringe (e.g., Hamilton syringe)
-
Heating pad
Procedure:
-
Anesthetic Preparation:
-
Dilute the this compound solution with sterile saline to allow for accurate dosing for small body weights. A 1:10 dilution is often convenient.
-
-
Administration:
-
Anesthetic Depth and Monitoring:
-
Assess the depth of anesthesia to ensure no reaction to painful stimuli.
-
Be aware that random movements unrelated to painful stimuli may occur during the period of surgical anesthesia.[2][12] These movements might interfere with procedures requiring high precision.[2][12]
-
Maintain the neonate's body temperature throughout the procedure using a heating pad.
-
-
Post-operative Care:
-
Monitor the neonate closely during recovery, ensuring it is warm and able to ambulate before returning to the dam.
-
Protocol 3: Reversal of Anesthesia
In situations where rapid recovery is desired or in case of an overdose, the effects of this compound and benzodiazepines can be reversed.
Reversal Agents:
-
For Fentanyl (Opioid component): Naloxone (B1662785), a µ-opioid receptor antagonist.[9][13]
-
For Midazolam/Diazepam (Benzodiazepine component): Flumazenil (B1672878), a benzodiazepine antagonist.[14][15][16]
Procedure:
-
Naloxone Administration (for Fentanyl reversal):
-
Administer naloxone according to established protocols for rodents. Doses can be titrated to effect.
-
-
Flumazenil Administration (for Benzodiazepine reversal):
-
Administer flumazenil as per recommended guidelines. It rapidly reverses the sedative effects of benzodiazepines.[16]
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by the components of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a surgical procedure using this compound in combination with a benzodiazepine.
Critical Considerations and Best Practices
-
Animal Monitoring: Continuous monitoring of vital signs is crucial during this compound anesthesia. This includes respiratory rate, heart rate, body temperature, and mucous membrane color.[17][18][19] Hypothermia is a significant risk in small rodents, and a heating source should always be used.[9][11]
-
Respiratory Depression: Fentanyl is a potent respiratory depressant.[4] Researchers must be prepared to provide respiratory support if necessary and have reversal agents readily available.
-
Prolonged Recovery: The combination of this compound with a benzodiazepine can lead to a prolonged recovery period.[4] Animals should be monitored until they are fully ambulatory to prevent injury and ensure they can access food and water.
-
Species and Strain Variability: Anesthetic responses can vary significantly between species and even between different strains of the same species. It is essential to start with the lower end of the recommended dose range and titrate to effect.
-
Ethical Considerations: The use of animals in research requires strict adherence to ethical guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should always be applied.[14] Anesthesia and analgesia must be adequate to prevent pain and distress.[4] All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[20]
-
Impact on Experimental Outcomes: The choice of anesthetic can significantly influence experimental results, particularly in neuroimaging and metabolic studies.[8] Researchers should be aware of the known effects of this compound on physiological parameters and consider how these might impact their data.
Conclusion
This compound, particularly in combination with a benzodiazepine, is an effective and widely used anesthetic regimen in laboratory animal research. A thorough understanding of its pharmacology, proper dosing, and diligent monitoring are paramount to ensuring both animal welfare and the acquisition of reliable, reproducible scientific data. This guide provides a foundational framework for the responsible and effective use of this compound in a research context.
References
- 1. researchgate.net [researchgate.net]
- 2. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. benchchem.com [benchchem.com]
- 11. wvs.academy [wvs.academy]
- 12. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of flumazenil for reversing the effects of midazolam-induced conscious sedation or general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flumazenil antagonizes the suppressive effect of midazolam on the somatosensory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The reversal of midazolam sedation with the benzodiazepine antagonist flumazenil (Anexate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. currentseparations.com [currentseparations.com]
- 18. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dispomed.com [dispomed.com]
- 20. az.research.umich.edu [az.research.umich.edu]
An In-Depth Technical Guide to Exploratory Studies Involving Hypnorm Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Hypnorm, a neuroleptanalgesic anesthetic agent, in exploratory research studies. This compound, a combination of the potent opioid analgesic fentanyl and the neuroleptic fluanisone, is widely utilized in laboratory animal research, particularly with rodents, to induce a state of sedation and profound analgesia.[1] This guide details its mechanism of action, common experimental protocols, and the physiological effects associated with its use, presenting quantitative data in structured tables and visualizing complex pathways and workflows.
Core Concepts of this compound Anesthesia
This compound is a proprietary formulation containing fentanyl citrate (B86180) and fluanisone.[1] Fentanyl, a synthetic opioid, is approximately 50 to 100 times more potent than morphine and acts primarily as an agonist at μ-opioid receptors.[1] Fluanisone is a butyrophenone (B1668137) neuroleptic that produces sedation and can mitigate some of the fentanyl-induced side effects, such as respiratory depression.[1]
Due to its limited muscle relaxant properties, this compound is often insufficient for surgical procedures when used alone.[1][2] Consequently, it is frequently combined with a benzodiazepine, such as midazolam or diazepam, to achieve a state of surgical anesthesia with adequate muscle relaxation.[1][2] This combination is a staple in many research settings for a variety of procedures.
Mechanism of Action
The anesthetic and analgesic effects of this compound are a result of the synergistic actions of its two components on the central nervous system.
-
Fentanyl: As a potent μ-opioid receptor agonist, fentanyl's binding to these receptors initiates a cascade of intracellular signaling events. This leads to the modulation of ion channels and a decrease in neuronal excitability, resulting in profound analgesia.[1]
-
Fluanisone: This neuroleptic agent primarily acts as an antagonist at dopamine (B1211576) D2 receptors.[1] This antagonism contributes to its sedative effects. Fluanisone also exhibits activity at serotonin (B10506) (5-HT) and histamine (B1213489) receptors, which adds to its overall pharmacological profile.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data related to this compound anesthesia, including recommended dosages and observed physiological effects in common laboratory animal models.
Table 1: Recommended Dosages of this compound and Combination Agents in Rodents
| Species | Agent(s) | Dosage | Route of Administration | Expected Duration of Anesthesia | Notes | Reference(s) |
| Mouse | This compound | 0.01 ml/30 g body weight (0.105 mg/kg fentanyl citrate and 3.333 mg/kg fluanisone) | Intraperitoneal (IP) | 30-60 minutes | Provides sedation and analgesia but poor muscle relaxation. Suitable for minor procedures. | [3] |
| This compound + Diazepam | This compound: 0.01 ml/30 g body weight; Diazepam: 5 mg/kg | Intraperitoneal (IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation. | [3] | |
| This compound + Midazolam | See protocol for mixture preparation | Intraperitoneal (IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation. Midazolam is water-soluble, allowing for a single injection with diluted this compound. | [3] | |
| Rat | This compound | 0.4 ml/kg body weight (0.126 mg/kg fentanyl citrate and 4 mg/kg fluanisone) | Intramuscular (IM) or Intraperitoneal (IP) | 30-60 minutes | [3] | |
| This compound + Diazepam | This compound: 0.3 ml/kg body weight; Diazepam: 2.5 mg/kg | IM (this compound), IP (Diazepam) | 20-40 minutes | [3] | ||
| This compound + Midazolam | See protocol for mixture preparation | Intraperitoneal (IP) | 20-40 minutes | [3] | ||
| Rabbit | This compound | 0.5 ml/kg body weight (0.158 mg/kg fentanyl citrate and 5 mg/kg fluanisone) | Intramuscular (IM) | 30-60 minutes | [3] | |
| This compound + Diazepam | This compound: 0.3 ml/kg body weight; Diazepam: 2 mg/kg | IM (this compound), IP or IV (Diazepam) | 20-40 minutes | [3] | ||
| Guinea Pig | This compound | 1 ml/kg body weight (0.315 mg/kg fentanyl citrate and 10 mg/kg fluanisone) | Intramuscular (IM) | 30-60 minutes | [3] | |
| This compound + Diazepam | This compound: 1 ml/kg body weight; Diazepam: 2.5 mg/kg | IM (this compound), IP (Diazepam) | 20-40 minutes | [3] |
Table 2: Reported Physiological Effects of this compound-Based Anesthesia in Rodents
| Parameter | Species | Anesthetic Regimen | Observed Effect | Reference(s) |
| Respiratory Rate | Rodents | This compound combinations | Moderate respiratory depression is common. | [2] |
| Heart Rate | Rodents | This compound combinations | Bradycardia (decreased heart rate) may be noted. | [2] |
| Blood Pressure | Rodents | This compound combinations | Hypotension (decreased blood pressure) may be observed. | [2] |
| Body Temperature | Rodents | General anesthesia | Hypothermia is a common side effect and requires management. | [2] |
| Auditory Sensitivity | Rodents | This compound/Midazolam | Increased sensitivity to auditory stimuli has been reported. | [2] |
| Recovery Time | Rodents | This compound/Midazolam | Can be prolonged (average >4 hours) due to enterohepatic recirculation of metabolites. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. The following are representative protocols for the use of this compound-based anesthesia in rodents.
Protocol for Surgical Anesthesia in Mice using this compound and Midazolam
This protocol describes the preparation and administration of a combined this compound and midazolam solution for surgical anesthesia in mice.
Materials:
-
This compound® solution (0.315 mg/ml fentanyl citrate, 10 mg/ml fluanisone)
-
Midazolam solution (5 mg/ml)
-
Sterile Water for Injection
-
Sterile 1 ml syringes with 25-27 gauge needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct drug dosage.
-
Place the mouse in a clean, quiet environment to minimize pre-procedural stress.
-
-
Anesthetic Preparation:
-
To prepare a single injectable solution, dilute both this compound® and Midazolam (5 mg/ml) with an equal volume of Water for Injection before mixing.[3]
-
The resulting mixture will contain 1.25 mg/ml midazolam, 2.5 mg/ml fluanisone, and 0.079 mg/ml fentanyl citrate.[3]
-
Draw up the appropriate volume of the mixed solution into a sterile syringe.
-
-
Administration:
-
Administer the anesthetic solution via intraperitoneal (IP) injection.
-
-
Induction and Monitoring:
-
Place the mouse in a warm, quiet cage and observe for the onset of anesthesia, typically indicated by the loss of the righting reflex within 5-10 minutes.
-
Apply ophthalmic ointment to the eyes to prevent corneal desiccation.
-
Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of anesthesia.
-
Continuously monitor the respiratory rate. A normal rate for an anesthetized mouse is 55-100 breaths per minute; a 50% reduction can be normal.
-
Maintain the animal's body temperature using a heating pad.
-
-
Recovery:
-
After the procedure, place the mouse on a clean, warm surface.
-
Monitor the animal closely until it is fully ambulatory. Do not leave the animal unattended until it has regained sternal recumbency.
-
Protocol for Intracranial Surgery in Neonatal Rats using this compound
This protocol is adapted from a study demonstrating the successful use of this compound for intracranial surgery in 7-day-old rats.[4][5]
Materials:
-
This compound® solution
-
Sterile saline for dilution
-
Sterile 1 ml syringes with appropriate gauge needles
-
Heating source (e.g., heating pad, overhead lamp)
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Weigh the neonatal rat to calculate the precise dosage.
-
Maintain normothermia throughout the procedure using a heating source.
-
-
Anesthetic Administration:
-
Monitoring Anesthetic Depth:
-
Post-operative Care:
-
Monitor the animal for recovery and ensure it is returned to its dam once ambulatory.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the components of this compound and a general experimental workflow.
Signaling Pathways
Caption: Fentanyl's activation of the μ-opioid receptor and downstream signaling pathways.
Caption: Fluanisone's antagonism of the dopamine D2 receptor signaling pathway.
Experimental Workflow
References
- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 2. Midazolam and fentanyl-fluanisone: assessment of anaesthetic effects in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Sedative and Analgesic Properties of Hypnorm
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sedative and analgesic properties of Hypnorm, a neuroleptanalgesic agent widely used in veterinary and research settings. This document delves into the core pharmacology of its constituent components, fentanyl and fluanisone (B1672854), detailing their mechanisms of action, pharmacokinetic profiles, and synergistic effects. It further presents quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows to support advanced research and drug development.
Core Components and Mechanism of Action
This compound is a combination drug formulation containing fentanyl citrate, a potent synthetic opioid agonist, and fluanisone, a butyrophenone (B1668137) neuroleptic.[1][2] This combination produces a state of neuroleptanalgesia, characterized by profound analgesia and sedation, making it a valuable tool for animal immobilization and pain management in research.[1]
Fentanyl Citrate: A potent μ-opioid receptor agonist, fentanyl is approximately 75 to 100 times more potent than morphine.[3] Its high lipophilicity allows for rapid entry into the central nervous system, resulting in a quick onset of action.[1][3] Fentanyl's primary role in the combination is to provide strong analgesia.[1]
Fluanisone: As a typical antipsychotic of the butyrophenone class, fluanisone acts as an antagonist at dopamine (B1211576) D2 receptors, serotonin (B10506) 5-HT2A receptors, and alpha-1 adrenergic receptors.[4][5] Its antagonism of these receptors is responsible for the sedative and tranquilizing effects of this compound.[1][5] Fluanisone also contributes to counteracting some of the fentanyl-induced side effects, such as respiratory depression.[1]
The synergistic action of fentanyl and fluanisone allows for effective sedation and analgesia at lower doses of each component, potentially reducing the incidence and severity of adverse effects.[5]
Quantitative Data on Efficacy and Pharmacokinetics
While comprehensive comparative quantitative data for this compound is diffusely presented in the literature, this section consolidates available information into a structured format. It is important to note that the efficacy and pharmacokinetics of this compound can vary depending on the species, strain, sex, and age of the animal.[1][5]
Table 1: Recommended Dosages of this compound for Sedation and Anesthesia in Laboratory Animals [6]
| Species | This compound Dosage (ml/kg) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) | Route of Administration | Notes |
| Mice | 0.01 ml/30g | 0.105 | 3.333 | Intraperitoneal (IP) | Often used in combination with diazepam (5 mg/kg) for surgical anesthesia.[6] |
| Rats | 0.4 | 0.126 | 4 | Intramuscular (IM) or IP | Provides sedation and immobilization for approximately 30-60 minutes.[6] For surgical anesthesia, a lower dose of this compound (0.3 ml/kg) is often combined with diazepam (2.5 mg/kg).[6] |
| Rabbits | 0.5 | 0.158 | 5 | IM | Provides sedation and immobilization for approximately 30-60 minutes.[6] For surgical anesthesia, a lower dose of this compound (0.3 ml/kg) is often combined with diazepam (2 mg/kg).[6] |
| Guinea Pigs | 1.0 | 0.315 | 10 | IM | Provides sedation and immobilization for approximately 30-60 minutes.[6] Often used in combination with diazepam (2.5 mg/kg) for surgical anesthesia.[6] |
Table 2: Onset and Duration of Anesthetic Effects of Fentanyl-Fluanisone and Midazolam Combination in Laboratory Animals [7]
| Species | Onset of Anesthesia (min) | Duration of Surgical Anesthesia (min) | Time to Righting Reflex Return (min) |
| Mice | 7 (4-15) | 39 (20-50) | 57 (54-60) |
| Rats | 3 (3-4) | 44 (30-70) | 84 (70-110) |
| Hamsters | 4 (3-5) | 55 (10-80) | 117 (55-149) |
| Gerbils | 8 (5-15) | 67 (25-110) | 182 (150-210) |
| Rabbits | 4 (2-5) | 57 (15-90) | 80 (56-107) |
| Values are presented as mean (range). |
Table 3: Pharmacokinetic Parameters of Intravenous Fentanyl in Male Rats (0.03 mg/kg)
| Parameter | Value | Unit |
| Cmax | Not specified in provided search results | ng/mL |
| Tmax | Not specified in provided search results | min |
| Half-life (t½) | Not specified in provided search results | min |
| Volume of Distribution (Vd) | Not specified in provided search results | L/kg |
| Specific pharmacokinetic data for the combined this compound formulation is not readily available in a consolidated format in the provided search results. |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to evaluate the sedative and analgesic properties of this compound.
Assessment of Analgesia: Hot Plate Test
Objective: To evaluate the analgesic effect of this compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., clear acrylic cylinder) to keep the animal on the hot plate surface.
-
Timer.
-
This compound solution and injection supplies.
-
Laboratory animals (e.g., rats or mice).
Protocol:
-
Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.
-
Baseline Latency: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C). Place each animal individually on the hot plate and start the timer. Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound at the desired dose and route of administration.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of this compound. An increase in latency indicates analgesia.
Assessment of Analgesia: Tail-Flick Test
Objective: To assess the analgesic properties of this compound by measuring the latency of tail withdrawal from a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer.
-
This compound solution and injection supplies.
-
Laboratory animals (e.g., rats or mice).
Protocol:
-
Acclimatization: Allow the animals to adapt to the testing environment.
-
Baseline Latency: Gently restrain the animal and position its tail over the radiant heat source. Activate the heat source and start the timer. Stop the timer when the animal flicks its tail away from the heat. Record the latency. A cut-off time is necessary to prevent tissue injury.
-
Drug Administration: Administer this compound according to the experimental design.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency compared to baseline indicates an analgesic effect.
Assessment of Sedation: Locomotor Activity
Objective: To quantify the sedative effect of this compound by measuring changes in spontaneous locomotor activity.
Materials:
-
Open-field arena equipped with infrared beams or a video tracking system.
-
This compound solution and injection supplies.
-
Laboratory animals (e.g., rats).
Protocol:
-
Habituation: Place the animal in the open-field arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Baseline Activity: Record the spontaneous locomotor activity (e.g., distance traveled, number of line crossings, rearing frequency) for a defined period.
-
Drug Administration: Administer this compound at the desired dose.
-
Post-treatment Activity: Immediately after injection, return the animal to the open-field arena and record its locomotor activity for a specified duration.
-
Data Analysis: Compare the post-treatment activity levels to the baseline levels. A significant decrease in locomotor activity is indicative of sedation.
Assessment of Respiratory Depression
Objective: To measure the effect of this compound on respiratory function.
Materials:
-
Whole-body plethysmography chamber.
-
Data acquisition system to record respiratory parameters.
-
This compound solution and injection supplies.
-
Laboratory animals (e.g., rats).
Protocol:
-
Acclimatization: Place the unrestrained animal in the plethysmography chamber and allow it to acclimate for a period (e.g., 30-60 minutes).
-
Baseline Respiration: Record baseline respiratory parameters, including respiratory rate (breaths per minute), tidal volume, and minute ventilation.
-
Drug Administration: Administer this compound to the animal.
-
Post-treatment Respiration: Continuously monitor and record the respiratory parameters for a defined period after drug administration.
-
Data Analysis: Analyze the changes in respiratory rate, tidal volume, and minute ventilation from baseline to quantify the degree of respiratory depression induced by this compound.
Signaling Pathways and Experimental Workflows
The sedative and analgesic effects of this compound are mediated through distinct signaling pathways activated by its active components.
Fentanyl Signaling Pathway
Fentanyl exerts its analgesic effects primarily through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[1][8] Upon binding, fentanyl stabilizes a conformational state of the MOR that promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems, resulting in neuronal inhibition and analgesia.[8]
Fentanyl's activation of the μ-opioid receptor and downstream signaling.
Fluanisone Signaling Pathways
Fluanisone's sedative effects are primarily mediated by its antagonism of dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[4][5]
By blocking D2 receptors, which are also Gi/o-coupled GPCRs, fluanisone prevents the inhibitory effects of dopamine. This disruption of dopaminergic neurotransmission in pathways such as the mesolimbic and mesocortical pathways contributes to its sedative and neuroleptic effects.[4]
Fluanisone's antagonism of the dopamine D2 receptor signaling pathway.
Fluanisone's blockade of 5-HT2A receptors, which are Gq/11-coupled GPCRs, interferes with serotonin-mediated signaling.[9] This action is thought to contribute to its sedative and antipsychotic properties.[5]
Fluanisone's antagonism of the serotonin 5-HT2A receptor signaling pathway.
Experimental Workflow for Assessing Neuroleptanalgesia
The following diagram illustrates a general workflow for an in vivo study evaluating the sedative and analgesic effects of this compound in rodents.
A typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound, a combination of the potent opioid analgesic fentanyl and the neuroleptic fluanisone, is a widely utilized agent for inducing sedation and analgesia in laboratory animals. Its efficacy stems from the synergistic interaction of its components, which target distinct but complementary pathways in the central nervous system. A thorough understanding of its pharmacological properties, including quantitative efficacy, pharmacokinetic parameters, and the underlying signaling mechanisms, is crucial for its appropriate and effective use in research. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further investigation and application of this compound in the fields of drug discovery and development. Researchers should always consider species-specific responses and adhere to ethical guidelines when utilizing this potent neuroleptanalgesic agent.
References
- 1. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 2. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 9. benchchem.com [benchchem.com]
The Pharmacokinetics of Fentanyl and Fluanisone in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profiles of fentanyl and fluanisone (B1672854) in rodent models. Both compounds are frequently used in combination (commercially known as Hypnorm®) for neuroleptanalgesia in laboratory animals.[1][2] A thorough understanding of their individual and combined absorption, distribution, metabolism, and excretion (ADME) is critical for the design and interpretation of preclinical studies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanistic and procedural pathways.
Fentanyl Pharmacokinetics in Rodents
Fentanyl is a potent synthetic opioid analgesic characterized by rapid onset and short duration of action.[1] Its high lipophilicity allows for rapid transit across the blood-brain barrier.[3] Pharmacokinetic parameters of fentanyl have been primarily characterized in rats.
Quantitative Pharmacokinetic Data for Fentanyl in Rats
The following tables summarize key pharmacokinetic parameters for fentanyl administered via intravenous (IV) and subcutaneous (SC) routes in rats.
Table 1: Pharmacokinetic Parameters of Intravenous Fentanyl in Wistar Rats
| Parameter | Male (0.03 mg/kg) | Female (0.03 mg/kg) | Source |
| Elimination Half-life (t½) | 0.84 h | 0.93 h | [4] |
| AUC₀-∞ (ng·h/mL) | 12.5 | 10.3 | [4] |
| Volume of Distribution (Vd) | 2.98 L/kg | 3.98 L/kg | [4] |
| Total Body Clearance (CL) | 2.40 L/h/kg | 2.92 L/h/kg | [4] |
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
Studies have shown no significant sex-related differences in the pharmacokinetic parameters of fentanyl after intravenous administration in rats.[4][5] However, the volume of distribution was observed to be 1.34 times larger in female rats.[4][5]
Table 2: Pharmacokinetic Parameters of Subcutaneous Fentanyl in Rats
| Parameter | Male (0.2 mg/kg) | Female (0.2 mg/kg) | Source |
| Cmax (ng/mL) | 24.3 ± 2.4 | 12.1 ± 1.6 | [5] |
| Tmax (h) | 0.25 | 0.5 | [5] |
| AUC₀-∞ (ng·h/mL) | 35.1 ± 3.4 | 18.2 ± 2.6 | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
In contrast to intravenous administration, subcutaneous delivery of fentanyl in rats has demonstrated significant sex differences, with female rats showing significantly lower Cmax and AUC values.[5] This is potentially attributable to a higher content of subcutaneous fat in female rats, leading to delayed distribution from the dosing site to systemic circulation.[5]
Fluanisone Pharmacokinetics in Rodents
Fluanisone is a butyrophenone (B1668137) neuroleptic agent used for its sedative and antipsychotic properties.[6] It is most commonly used in rodent research in combination with fentanyl.[6][7]
Quantitative Pharmacokinetic Data for Fluanisone
Specific quantitative pharmacokinetic data for fluanisone administered alone in rodents is not widely available in publicly accessible literature.[6] Therefore, the following table provides illustrative data based on the pharmacokinetic profile of haloperidol (B65202), another butyrophenone, in rats, to guide experimental design.
Table 3: Illustrative Pharmacokinetic Parameters for a Butyrophenone (based on Haloperidol) in Rats
| Parameter | Definition | Route | Illustrative Value | Source |
| t½ | Elimination half-life | IV | ~2-4 hours | [6] |
| Vd | Volume of distribution | IV | High (~20 L/kg) | [6] |
| CL | Clearance | IV | High (~5 L/h/kg) | [6] |
| F (%) | Bioavailability | Oral | 40 - 75% | [6] |
| Tmax | Time to reach maximum plasma concentration | Oral | 0.5 - 4 hours | [6] |
This data is for illustrative purposes only and is adapted from general knowledge of haloperidol pharmacokinetics in rats.[6]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical workflow for determining the pharmacokinetic parameters of a compound in rats or mice.
Materials and Methods:
-
Animal Models: Wistar or Sprague-Dawley rats, or various mouse strains are commonly used. Animals are acclimated for at least one week prior to the study.[5]
-
Drug Administration: Fentanyl or fluanisone is administered via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).[4][8]
-
Blood Sampling: Serial blood samples are collected at predetermined time points. Common collection sites include the tail vein or saphenous vein. For terminal samples, cardiac puncture may be used.[9]
-
Sample Processing: Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.[5]
-
Bioanalysis: Plasma concentrations of the drug and its metabolites are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Signaling Pathways
Fluanisone's Mechanism of Action
Fluanisone's sedative and neuroleptic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[6]
By blocking these receptors, fluanisone inhibits the downstream signaling cascades normally initiated by dopamine and serotonin, leading to its characteristic neuroleptic effects.[6] The antagonism of D2 receptors is linked to a decrease in cyclic adenosine (B11128) monophosphate (cAMP), while the blockade of 5-HT2A receptors affects the phospholipase C pathway, leading to changes in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) levels.[11][12][13]
Conclusion
This guide provides a consolidated resource on the pharmacokinetics of fentanyl and fluanisone in rodents. While substantial data exists for fentanyl, particularly in rats, there is a notable lack of specific quantitative pharmacokinetic information for fluanisone. The provided illustrative data for fluanisone, based on a related compound, should be used with caution and highlights an area for future research. The detailed experimental protocols and visualized pathways offer a practical framework for researchers designing and conducting preclinical studies involving these compounds. A clear understanding of the distinct and combined pharmacokinetic and pharmacodynamic properties of fentanyl and fluanisone is essential for the humane and effective use of this combination in rodent models and for the accurate interpretation of study outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies [bio-protocol.org]
- 5. unmc.edu [unmc.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 10. Pharmacokinetics of fentanyl in male and female rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroleptic Profile of Fluanisone in Hypnorm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluanisone (B1672854) is a typical antipsychotic and sedative agent belonging to the butyrophenone (B1668137) chemical class.[1][2] It is a principal component of the veterinary neuroleptanalgesic combination, Hypnorm, where it is formulated with the potent synthetic opioid agonist, fentanyl citrate.[3][4] This combination is widely utilized in laboratory settings to induce a state of profound sedation and analgesia in rodents and rabbits for surgical procedures.[3][5] The neuroleptic effects of fluanisone are central to the sedative properties of this compound, complementing the analgesic action of fentanyl.[4] This technical guide provides an in-depth analysis of the neuroleptic effects of fluanisone, focusing on its mechanism of action, receptor binding profile, associated signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action
Fluanisone's neuroleptic and sedative effects are primarily attributed to its potent antagonism of several key neurotransmitter receptors in the central nervous system (CNS).[6] Like other butyrophenone antipsychotics, its principal mechanism is the blockade of dopamine (B1211576) D2 receptors.[7][8] This action is the hallmark of typical antipsychotics and is fundamental to its therapeutic and sedative effects.[8]
Beyond its primary action on dopamine receptors, fluanisone also exhibits antagonist activity at serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors.[2][6][9] This multi-receptor profile contributes to its broad pharmacological effects, including sedation and the modulation of various physiological processes.[1][6]
Data Presentation
Quantitative receptor binding affinity data, such as Kᵢ or IC₅₀ values, for fluanisone are not widely available in publicly accessible literature.[3][9] Therefore, the following tables provide a qualitative summary of fluanisone's known interactions and a comparative, illustrative quantitative profile based on data from other well-characterized butyrophenones, such as haloperidol (B65202). This approach provides a likely pharmacological fingerprint for fluanisone.[1]
Table 1: Qualitative Receptor Binding Profile of Fluanisone
| Receptor Subtype | Action | Primary Associated Effect | Reference(s) |
| Dopamine D2 | Antagonist | Neuroleptic, Antipsychotic | [8][9] |
| Serotonin 5-HT2A | Antagonist | Sedation, Anxiolysis | [6][9] |
| Alpha-1 Adrenergic | Antagonist | Sedation, Hypotension | [2][6] |
Table 2: Illustrative Receptor Binding Affinities of Butyrophenones (Kᵢ, nM)
| Receptor Subtype | Haloperidol (Kᵢ, nM) | Likely Fluanisone Profile | Reference(s) |
| Dopamine D2 | 0.89 - 2.84 | High Affinity | [4][10] |
| Dopamine D3 | 4.6 | High to Moderate Affinity | [4] |
| Dopamine D4 | 3.3 - 10 | High to Moderate Affinity | [4] |
| Serotonin 5-HT2A | 120 | Moderate Affinity | [4] |
| Alpha-1 Adrenergic | 13 | Moderate Affinity | [11] |
Table 3: Recommended Dosages of this compound for Laboratory Animals
| Animal Species | Dosage of this compound | Route of Administration | Reference(s) |
| Mice | 0.01 ml / 30 g body weight | Intraperitoneal | [12] |
| Rats | 0.4 ml / kg body weight | Intramuscular or Intraperitoneal | [12] |
| Rabbits | 0.5 ml / kg body weight | Intramuscular | [12] |
| Guinea Pigs | 1 ml / kg body weight | Intramuscular | [12] |
Signaling Pathways
Fluanisone's antagonism at D2, 5-HT2A, and alpha-1 adrenergic receptors inhibits their respective downstream signaling cascades. The following diagrams illustrate these pathways and the point of inhibition by fluanisone.
Experimental Protocols
The characterization of fluanisone's neuroleptic effects involves a variety of in vitro and in vivo experimental techniques.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of fluanisone for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Tissues (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) or cells stably expressing the target receptor are homogenized in an ice-cold buffer.[1][13]
-
The homogenate is centrifuged to pellet the cell membranes.[1]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.[9]
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).[9][13]
-
Increasing concentrations of unlabeled fluanisone are added to compete for binding with the radioligand.[1]
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., butaclamol for D2).[13]
-
The reaction is incubated at a specific temperature (e.g., 25°C) to reach equilibrium.[14]
-
-
Separation and Quantification:
-
Data Analysis:
-
The concentration of fluanisone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.[8]
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the pharmacodynamic effects of fluanisone.[15][16]
Methodology:
-
Surgical Implantation:
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.[7]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[15]
-
After a stabilization period, baseline dialysate samples are collected.[7]
-
Fluanisone (or this compound) is administered to the animal.
-
Dialysate samples are collected at regular intervals post-administration.[16]
-
-
Sample Analysis:
-
The concentration of neurotransmitters (e.g., dopamine and its metabolites) in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS).[7]
-
-
Data Analysis:
-
Neurotransmitter concentrations in post-treatment samples are expressed as a percentage of the baseline levels to determine the effect of fluanisone on neurotransmitter release and metabolism.[8]
-
Assessment of Sedative Effects in Rodents
Behavioral assays are used to quantify the sedative effects of fluanisone.
Methodology:
-
Animal Acclimation:
-
Animals (e.g., mice or rats) are acclimated to the testing environment to reduce stress-induced variability.
-
-
Drug Administration:
-
Behavioral Assessments:
-
Locomotor Activity: Spontaneous movement is quantified using automated activity chambers. A reduction in total distance traveled, and other parameters is a key measure of sedation.[6]
-
Righting Reflex: This is a primary indicator of the level of sedation. The animal is placed on its back, and the time taken to right itself is recorded. The loss of the righting reflex indicates a deep level of sedation.[6]
-
-
Data Analysis:
-
Data from the fluanisone-treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
Fluanisone is a classic butyrophenone neuroleptic that exerts its primary effects through the potent antagonism of the dopamine D2 receptor, with additional contributions from its blockade of serotonin 5-HT2A and alpha-1 adrenergic receptors.[1][8] This multi-receptor profile underlies its effective sedative properties when used in combination with fentanyl in the veterinary product this compound. While its fundamental mechanism of action is well-understood, a significant gap exists in the public domain regarding specific quantitative binding affinities for fluanisone. The experimental protocols detailed in this guide provide a clear framework for the further characterization of fluanisone and other novel neuroleptic agents. A comprehensive quantitative analysis of its receptor binding profile would provide a more complete understanding of its pharmacological effects and further solidify its role as a tool in neuroscience research.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluanisone | 1480-19-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hypnorm-Based Anesthesia in Rodent Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective use of Hypnorm as an anesthetic agent for surgical procedures in rodents. Adherence to these protocols is crucial for ensuring animal welfare and obtaining reliable, reproducible experimental data.
Introduction to this compound Anesthesia
This compound is a neuroleptanalgesic compound combining a potent opioid analgesic, fentanyl citrate, and a neuroleptic, fluanisone.[1][2] This combination induces a state of sedation and profound analgesia.[1] For surgical procedures, this compound is typically used in conjunction with a benzodiazepine, such as midazolam or diazepam, to achieve the necessary muscle relaxation.[3][4][5] This balanced anesthesia protocol is suitable for a range of surgical interventions in mice and rats.
Anesthetic Agents and Dosages
The successful application of this compound-based anesthesia is highly dependent on accurate drug dosage, which varies between species. The following tables provide recommended dosages for mice and rats. It is imperative to accurately weigh each animal before anesthetic administration.
Table 1: Recommended Anesthetic Dosages for Mice
| Anesthetic Combination | Drug Concentrations | Dosage (per kg body weight) | Administration Route | Expected Duration of Anesthesia | Notes |
| This compound® & Diazepam | Fentanyl citrate: 0.315 mg/mL, Fluanisone: 10 mg/mL, Diazepam: 5 mg/mL | 0.105 mg/kg Fentanyl citrate, 3.333 mg/kg Fluanisone, 5 mg/kg Diazepam | Intraperitoneal (IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[3][4] |
| This compound® & Midazolam | Fentanyl citrate: 0.315 mg/mL, Fluanisone: 10 mg/mL, Midazolam: 5 mg/mL | 0.095 mg/kg Fentanyl citrate, 3 mg/kg Fluanisone, 2.0 mg/kg Midazolam | Intraperitoneal (IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[4] |
Note: The this compound® and Diazepam dosage for mice is equivalent to 0.01 mL/30g body weight of this compound® and the appropriate volume of Diazepam solution.[3][4]
Table 2: Recommended Anesthetic Dosages for Rats
| Anesthetic Combination | Drug Concentrations | Dosage (per kg body weight) | Administration Route | Expected Duration of Anesthesia | Notes |
| This compound® & Diazepam | Fentanyl citrate: 0.315 mg/mL, Fluanisone: 10 mg/mL, Diazepam: 5 mg/mL | 0.095 mg/kg Fentanyl citrate, 3 mg/kg Fluanisone, 2.5 mg/kg Diazepam | Intramuscular (IM) for this compound®, Intraperitoneal (IP) for Diazepam | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[3] |
| This compound® & Midazolam | Fentanyl citrate: 0.315 mg/mL, Fluanisone: 10 mg/mL, Midazolam: 5 mg/mL | 0.095 mg/kg Fentanyl citrate, 3 mg/kg Fluanisone, 2.0 mg/kg Midazolam | Intraperitoneal (IP) | 20-40 minutes | This combination can be administered as a single intraperitoneal injection.[6] |
Experimental Protocols
Pre-Anesthetic Preparation
-
Animal Acclimation: Allow newly arrived animals a minimum of 3 days to acclimate to their new environment before any procedures.[7]
-
Health Assessment: Conduct a physical examination to ensure the animal is in good health.
-
Fasting: Pre-anesthetic fasting is generally not required for rodents. If fasting is necessary for the experimental design, it should be limited to a maximum of 2-3 hours for mice, and water should never be restricted.[7]
-
Weighing: Accurately weigh the animal immediately before calculating the drug dosages.
-
Environment: Prepare a clean, quiet, and warm environment for anesthetic induction and recovery.
Anesthetic Induction and Maintenance
-
Anesthetic Preparation: Based on the animal's weight, calculate the precise volume of each drug to be administered. For combinations, the agents can often be mixed in the same syringe immediately before administration, particularly when using the water-soluble midazolam.[5][6]
-
Administration: Administer the anesthetic solution via the appropriate route as specified in the dosage tables (intraperitoneal or intramuscular).
-
Induction Period: Place the animal in a warm, quiet cage and observe for the loss of the righting reflex, which typically occurs within 5-10 minutes.[4]
-
Eye Protection: Apply a sterile, non-medicated ophthalmic ointment to both eyes to prevent corneal drying during anesthesia.[4][7]
-
Monitoring Anesthetic Depth:
-
Pedal Withdrawal Reflex: Confirm a surgical plane of anesthesia by firmly pinching a toe. The absence of a withdrawal reflex indicates adequate anesthetic depth.[4]
-
Respiratory Rate: Monitor the respiratory rate throughout the procedure. A normal rate under anesthesia is 55-100 breaths per minute.[7] A 50% reduction from the normal rate can be expected.[4][7]
-
Mucous Membrane Color: Mucous membranes should remain pink. Pale or blue coloration indicates poor perfusion or oxygenation and requires immediate attention.[7]
-
-
Maintaining Body Temperature: It is critical to prevent hypothermia during anesthesia.[3][8] Place the animal on a regulated heating pad or use another appropriate heat source to maintain a core body temperature between 36.0°C and 38.0°C (96.8°F – 100.4°F).[7]
-
Anesthetic Maintenance: For procedures lasting longer than the expected duration of anesthesia, supplemental doses of the anesthetic may be required.
Post-Operative Care and Recovery
-
Continuous Monitoring: Animals must be continuously monitored during the initial recovery period until they are fully ambulatory.[8][9] This includes observing them at least every 10-15 minutes.[7][9]
-
Thermal Support: Continue to provide a heat source during recovery, ensuring that the animal can move away from the heat to prevent overheating.[8][9]
-
Quiet Environment: Maintain a quiet environment to minimize stress during recovery.[8]
-
Hydration and Nutrition: Provide easy access to food and water. Moistened food pellets or a diet gel on the cage floor can encourage eating and drinking.[7][8] Warmed subcutaneous fluids may be administered as per the approved institutional protocol.[8]
-
Analgesia: Although fentanyl provides intra-operative analgesia, its effects are relatively short-lived. A post-operative analgesic plan is essential to manage pain after the animal regains consciousness.
-
Return to Housing: Do not return the animal to its home cage with other animals until it is fully recovered and moving normally to prevent potential harm from cage mates.[7]
Visualized Workflows and Pathways
Experimental Workflow for this compound Anesthesia
Caption: Workflow for rodent surgery using this compound anesthesia.
Signaling Pathway of this compound Components
References
- 1. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 2. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 9. research.wayne.edu [research.wayne.edu]
Application Notes and Protocols for Hypnorm-Midazolam Anesthetic Combination in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a Hypnorm and midazolam combination to induce surgical anesthesia in mice. The information compiled herein is intended for use in a controlled research environment by qualified personnel.
Introduction
The combination of this compound, a neuroleptanalgesic agent, and midazolam, a benzodiazepine (B76468), is a well-established method for inducing surgical anesthesia in mice and other laboratory rodents.[1][2] this compound itself is a mixture of fentanyl, a potent opioid analgesic, and fluanisone, a butyrophenone (B1668137) neuroleptic.[3][4] While this compound alone provides sedation and analgesia, it offers poor muscle relaxation.[1][4] The addition of a benzodiazepine like midazolam is crucial for achieving the level of muscle relaxation required for surgical procedures.[1][3][4] This combination provides a stable plane of surgical anesthesia for a moderate duration.[2][3][4]
Data Presentation: Dosages and Effects
The following table summarizes the recommended dosages and expected effects of the this compound-midazolam combination for mice. It is important to note that dosages may need to be adjusted based on the specific strain, age, and health status of the mice.
| Anesthetic Combination | Drug Concentrations | Dosage (per kg body weight) | Administration Route | Expected Duration of Anesthesia | Notes |
| This compound & Midazolam | Fentanyl citrate (B86180): 0.315 mg/mLFluanisone: 10 mg/mLMidazolam: 5 mg/mL | Fentanyl citrate: 0.095 mg/kgFluanisone: 3 mg/kgMidazolam: 2.0 mg/kg | Intraperitoneal (IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[3][4] |
| This compound & Midazolam (alternative preparation) | See Protocol 2 for mixture preparation | 10.0 mL/kg of the final mixture | Intraperitoneal (IP) | 30-40 minutes | Produces reliable surgical anesthesia.[2][5] |
| Fentanyl, Fluanisone, and Midazolam (FFM) Mixture | See Protocol 3 for preparation | Fentanyl: 3.313 mg/kgFluanisone: 104.8 mg/kgMidazolam: 52.42 mg/kg | Intraperitoneal (IP) | Several hours | Provides stable hemodynamics.[4] |
Experimental Protocols
Protocol 1: Anesthesia with Separately Prepared this compound and Midazolam
This protocol is adapted from standard veterinary guidelines and research practices.[3][4]
Materials:
-
This compound® solution (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL)
-
Midazolam solution (5 mg/mL)
-
Sterile Water for Injection
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the precise drug dosage.
-
Place the mouse in a quiet and clean environment to minimize stress.
-
-
Anesthetic Preparation:
-
To prepare a single injectable solution, both this compound® and Midazolam (5 mg/mL) must be diluted.[2][3][4]
-
Dilute each drug with an equal volume of Water for Injection before mixing them.[2][3][4]
-
The resulting mixture will contain 1.25 mg/mL midazolam, 2.5 mg/mL fluanisone, and 0.079 mg/mL fentanyl citrate.[2][3]
-
-
Administration:
-
Administer the prepared anesthetic solution via intraperitoneal (IP) injection.
-
The recommended injection volume for mice is 10 ml/kg of the final mixture.[3]
-
-
Induction and Monitoring:
-
Anesthesia induction is typically rapid.
-
Monitor the animal closely for the loss of the righting reflex to confirm the onset of anesthesia.
-
Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Maintain the mouse's body temperature using a heating pad.
-
-
Recovery:
-
Place the mouse in a clean, warm cage for recovery.
-
Monitor the animal until it is fully ambulatory.
-
The effects of midazolam can last for several hours, and a prolonged recovery time may be observed.[1]
-
Protocol 2: Alternative Single Injection Mixture
This protocol provides an alternative dilution for a single injection.[5]
Mixture Preparation:
-
Combine one part this compound®, one part midazolam (5 mg/mL initial concentration), and two parts Water for Injection.
Administration:
-
Administer 10.0 mL/kg of this mixture via intraperitoneal (IP) injection.[5]
Protocol 3: Fentanyl, Fluanisone, and Midazolam (FFM) Mixture for Prolonged Anesthesia
This combination is reported to provide stable hemodynamics for several hours.[4]
Dosage:
-
Fentanyl: 3.313 mg/kg
-
Fluanisone: 104.8 mg/kg
-
Midazolam: 52.42 mg/kg
Administration:
-
Administer via intraperitoneal (IP) injection.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for inducing anesthesia in mice using the this compound-midazolam combination.
Caption: Experimental workflow for this compound-midazolam anesthesia in mice.
References
- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. unav.edu [unav.edu]
Application Notes and Protocols for Intraperitoneal Hypnorm Injection in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (IP) injection of Hypnorm® (a combination of fentanyl citrate (B86180) and fluanisone) in rats for anesthesia and neuroleptanalgesia. The protocols outlined below are intended for use in a research setting by trained professionals.
Introduction
This compound is a neuroleptanalgesic agent widely used in laboratory animal medicine. It is a combination of a potent opioid analgesic, fentanyl, and a neuroleptic, fluanisone.[1] This combination produces a state of sedation and analgesia, making it suitable for minor surgical procedures and diagnostic techniques where muscle relaxation is not a primary requirement.[2] For procedures requiring muscle relaxation, this compound is often used in conjunction with a benzodiazepine (B76468) like diazepam or midazolam.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in rats via intraperitoneal injection.
Table 1: Recommended Dosages for Intraperitoneal Injection in Rats
| Anesthetic Regimen | Components | Dosage | Recommended Use |
| This compound Alone | Fentanyl Citrate | 0.126 mg/kg | Sedation and minor procedures |
| Fluanisone | 4 mg/kg | ||
| This compound with Diazepam | Fentanyl Citrate | 0.095 mg/kg | Surgical anesthesia with muscle relaxation |
| Fluanisone | 3 mg/kg | ||
| Diazepam | 2.5 mg/kg | ||
| This compound with Midazolam | Fentanyl Citrate | 0.079 mg/kg | Surgical anesthesia with muscle relaxation |
| Fluanisone | 2.5 mg/kg | ||
| Midazolam | 1.25 mg/kg |
Note: The this compound with midazolam mixture is prepared by diluting both this compound and midazolam (5 mg/ml) with an equal volume of Water for Injection before mixing them together.[2]
Table 2: Anesthetic Timelines and Physiological Effects
| Parameter | This compound Alone | This compound with Benzodiazepine | Reference |
| Onset of Anesthesia | 3-5 minutes | 3-5 minutes | [4] |
| Duration of Sedation/Immobilization | 30-60 minutes | 30-60 minutes | [2] |
| Duration of Surgical Anesthesia | Not applicable | 20-40 minutes | [5] |
| Recovery Time (Return of Righting Reflex) | Variable | 55-149 minutes | [4] |
| Respiratory Rate | Normal: 70-110 breaths/min. A 50% drop can be normal during anesthesia. | Can cause respiratory depression. Monitor closely. | [6][7] |
Experimental Protocols
Materials
-
This compound® solution for injection
-
Diazepam or Midazolam solution for injection (if required)
-
Sterile Water for Injection (for dilution)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)[8]
-
70% alcohol swabs
-
Appropriate personal protective equipment (gloves, lab coat)
Animal Preparation and Restraint
-
Acclimation: Allow newly arrived animals an acclimation period of at least 3 days before any procedure.[7]
-
Fasting: Pre-anesthetic fasting is generally not necessary for rats. If required for specific experimental reasons, limit it to 2-3 hours as prolonged fasting can be detrimental due to their high metabolism. Water should not be restricted.[7]
-
Weighing: Accurately weigh the rat to calculate the correct drug dosage.
-
Restraint: Proper restraint is crucial for a successful and safe IP injection. The two-person technique is preferred.[8]
-
Two-Person Technique: One person restrains the rat by holding its head between the index and middle fingers (the "V" hold) without compressing the trachea. The other fingers are wrapped gently around the thorax. The other hand secures the rear feet and tail. The rat is held with its head tilted downwards.[8] The second person performs the injection.
-
One-Person Technique: The rat can be wrapped in a towel, leaving the abdomen exposed. The restrainer holds the rat in dorsal recumbency (on its back) with the head slightly lower than the body.[8]
-
Intraperitoneal Injection Procedure
-
Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[8][9] This location helps to avoid puncturing the urinary bladder and the cecum, which is located on the left side.[9][10]
-
Aseptic Technique: While some sources suggest that skin sterilization with antiseptics may not be essential for IP injections, it is good practice to swab the injection site with a 70% alcohol swab.[9][11]
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[8][9] The needle should be directed towards the head of the animal.[12]
-
Aspiration: Gently aspirate by pulling back on the syringe plunger. If any fluid (e.g., urine, blood, or intestinal contents) enters the syringe, withdraw the needle and reinject at a different site with a fresh, sterile needle and syringe.[9][10]
-
Injection: If aspiration is negative, inject the solution smoothly.
-
Withdrawal: Withdraw the needle at the same angle it was inserted.
-
Post-Injection Monitoring:
-
Monitor the animal for the onset of anesthesia by checking for the loss of the righting reflex and the pedal withdrawal reflex (pinching a toe).[6]
-
Continuously monitor the rat's respiratory rate.[6]
-
To prevent corneal drying during anesthesia, apply a sterile ophthalmic ointment to the eyes.[7]
-
Maintain the animal's body temperature, as small mammals are prone to hypothermia during anesthesia.[2]
-
Visualizations
Experimental Workflow
References
- 1. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. unav.edu [unav.edu]
- 6. benchchem.com [benchchem.com]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Hypnorm® in Rat Stereotaxic Surgery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypnorm® is a neuroleptanalgesic agent commonly used in veterinary medicine and scientific research to induce sedation and anesthesia in various animal models, including rats. It is a combination of fentanyl citrate, a potent synthetic opioid analgesic, and fluanisone, a butyrophenone (B1668137) neuroleptic.[1][2] This combination provides profound analgesia and sedation, making it suitable for surgical procedures such as stereotaxic surgery.[3][4] For procedures requiring significant muscle relaxation, this compound® is often used in conjunction with a benzodiazepine (B76468) like diazepam or midazolam.[5][6]
These application notes provide a detailed protocol for the use of this compound® in stereotaxic surgery in rats, covering pre-operative, operative, and post-operative procedures.
Data Presentation
Table 1: Anesthetic Dosages and Administration for Rats
| Anesthetic Combination | Drug Concentrations | Dosage | Route of Administration | Recommended Use |
| This compound® alone | Fentanyl citrate: 0.315 mg/mLFluanisone: 10 mg/mL | 0.4 mL/kg | Intramuscular (IM) or Intraperitoneal (IP) | Minor procedures not requiring extensive muscle relaxation.[5] |
| This compound® + Diazepam | Fentanyl citrate: 0.315 mg/mLFluanisone: 10 mg/mLDiazepam: 5 mg/mL | This compound®: 0.3 mL/kg (IM)Diazepam: 2.5 mg/kg (IP) | IM and IP | Surgical anesthesia with muscle relaxation.[5] |
| This compound® + Midazolam | See preparation notes below. | 10.0 mL/kg of the mixture | IP | Surgical anesthesia with muscle relaxation.[6] |
Note on this compound® + Midazolam Mixture Preparation: Clinical experience has shown that midazolam is miscible with this compound® at appropriate dilutions.[5] A common method involves diluting both this compound® and a 5 mg/mL midazolam solution 1:1 with sterile water for injection before mixing them in equal parts.[6] The resulting mixture contains approximately 1.25 mg/mL midazolam, 2.5 mg/mL fluanisone, and 0.079 mg/mL fentanyl citrate.[5][6]
Table 2: Key Physiological Parameters and Monitoring
| Parameter | Normal Range (Anesthetized Rat) | Monitoring Frequency | Potential Issues & Considerations |
| Respiratory Rate | 50-80 breaths/min | Continuous | Fentanyl can cause respiratory depression. A drop of 50% can be normal, but close monitoring is essential.[3][6] |
| Heart Rate | 250-450 beats/min | Continuous | Bradycardia (slowing of the heart rate) can occur.[3] |
| Body Temperature | 37.5 - 38.5°C | Continuous | Anesthesia often induces hypothermia. Use of a heating pad is crucial.[2][7] |
| Blood Oxygen Saturation | >90% | Continuous | To ensure adequate oxygenation.[7] |
| Reflexes (Pedal, Corneal) | Absent | Intermittent (to check depth of anesthesia) | Presence of reflexes indicates insufficient anesthetic depth.[8] |
Experimental Protocols
Pre-Operative Preparation
-
Animal Acclimation: Animals should be allowed to acclimate to the facility for at least 3 days prior to surgery.[9]
-
Health Check: Examine each rat for any signs of illness that would make it unsuitable for surgery.[10]
-
Fasting: Pre-anesthetic fasting is generally not necessary for rodents. If required for specific experimental reasons, it should be limited to a maximum of 2-3 hours, as prolonged fasting can be detrimental due to their high metabolic rate. Water should never be restricted.[9]
-
Weighing: Accurately weigh the animal to calculate the correct anesthetic dosage.[10]
-
Pre-emptive Analgesia: Administer a pre-emptive analgesic, such as carprofen (B1668582) (4.0-5.0 mg/kg, subcutaneously), to minimize post-operative pain.[7][10]
-
Environment: Prepare a clean and sterile surgical area. The stereotaxic apparatus should be disinfected.[7] Ensure a heating pad is ready to maintain the rat's body temperature during surgery.[7]
Anesthesia and Surgical Procedure
-
Anesthetic Administration: Administer the chosen anesthetic combination as detailed in Table 1.
-
Induction Period: Place the rat in a quiet, warm cage until anesthesia is induced. The duration of sedation and immobilization with this compound® alone is approximately 30-60 minutes.[5]
-
Eye Protection: Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying during the procedure.[9]
-
Hair Removal: Once the rat is fully anesthetized (confirmed by loss of pedal withdrawal reflex), shave the hair from the surgical site on the head.[8]
-
Positioning: Secure the rat in the stereotaxic apparatus. Ensure ear bars are placed correctly to avoid injury.[8]
-
Surgical Site Preparation: Clean the shaved area with an antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine) followed by alcohol, repeating this process three times.[10]
-
Local Anesthesia: Infiltrate the scalp with a local anesthetic such as lidocaine (B1675312) to provide additional pain relief and reduce bleeding.[7]
-
Monitoring: Throughout the surgery, continuously monitor the rat's vital signs as outlined in Table 2.[7] Pay close attention to respiratory rate and body temperature.[2][3]
-
Stereotaxic Surgery: Perform the intended stereotaxic procedure.
-
Suturing: After the procedure, suture the incision.
Post-Operative Care
-
Recovery Environment: Place the rat in a clean, warm recovery cage. To prevent hypothermia, the cage can be placed on a heating pad or in an incubator set to a suitable temperature (e.g., 28°C).[7]
-
Monitoring during Recovery: Continuously observe the animal until it is fully ambulatory.[10]
-
Hydration: A subcutaneous injection of sterile saline can aid in rehydration.[7]
-
Pain Management: Continue to monitor for signs of pain using a grimace scale or by observing behavior.[8] Administer post-operative analgesics as required. Buprenorphine and carprofen are commonly used options.[10]
-
Daily Checks: For the first few days after surgery, monitor the rat's weight, food and water intake, and general condition daily.[7]
-
Wound Care: Inspect the surgical wound for signs of infection.[7]
Potential Adverse Effects and Mitigation
-
Respiratory Depression: This is a known side effect of fentanyl.[3] Ensure the animal's breathing is not severely compromised. In case of severe depression, a narcotic antagonist like naloxone (B1662785) may be required.[5]
-
Hypotension and Bradycardia: These cardiovascular effects can also occur.[3] Careful monitoring is essential.
-
Hypothermia: The high surface area-to-body mass ratio of rats makes them prone to heat loss under anesthesia.[2] Maintaining body temperature with a heating pad is critical.[7]
-
Random Movements: Even under surgical anesthesia, animals may exhibit random movements not related to painful stimuli.[11][12][13] While this may not interfere with all procedures, it could be problematic for those requiring high precision.[11][12]
Visualizations
Caption: Workflow for stereotaxic surgery in rats using this compound anesthesia.
Caption: Mechanism of action for this compound's components, fentanyl and fluanisone.
References
- 1. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 2. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 3. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. benchchem.com [benchchem.com]
- 7. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tympanic Membrane Rupture During Stereotaxic Surgery Disturbs the Normal Feeding Behavior in Rats [frontiersin.org]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. criver.com [criver.com]
- 11. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Hypnorm in In Vivo Neuroimaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Hypnorm, a combination of fentanyl citrate (B86180) and fluanisone (B1672854), for anesthesia in in vivo neuroimaging studies in laboratory animals. Careful consideration of the anesthetic regimen is crucial as it can significantly impact experimental outcomes, particularly in functional and metabolic neuroimaging.
Introduction to this compound
This compound is a neuroleptanalgesic agent widely used in veterinary medicine for sedation and analgesia.[1][2] It is a combination of two active ingredients:
-
Fentanyl Citrate: A potent, short-acting synthetic opioid agonist that primarily acts on the mu-opioid receptor to provide profound analgesia.[1][3][4]
-
Fluanisone: A butyrophenone (B1668137) neuroleptic that acts as a dopamine (B1211576) D2 receptor antagonist, inducing sedation and reducing motor activity.[3][5] Fluanisone also helps to mitigate some of the undesirable side effects of fentanyl, such as excitement.[4]
For surgical anesthesia and to ensure adequate muscle relaxation, this compound is frequently used in conjunction with a benzodiazepine (B76468), such as midazolam or diazepam.[3][4] This combination, often referred to as "this compound-Dormicum" when midazolam is used, is a common choice for in vivo imaging procedures.[1][6]
Mechanism of Action
The sedative and analgesic effects of this compound are a result of the synergistic action of its two components on the central nervous system.
Fentanyl Signaling Pathway
Fentanyl exerts its potent analgesic effects by binding to and activating mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which ultimately results in reduced neuronal excitability and the perception of pain.
Fluanisone Signaling Pathway
Fluanisone's sedative effects are primarily mediated through its antagonism of dopamine D2 receptors. By blocking these receptors, fluanisone inhibits the normal downstream signaling of dopamine, leading to reduced motor activity and sedation. Fluanisone also has antagonistic effects on serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors, which contribute to its sedative properties.[5]
Data Presentation: Impact on Neuroimaging Outcomes
The choice of anesthetic can have a profound effect on neuroimaging data. Studies have shown significant differences in brain metabolism when comparing injectable anesthetics like this compound-Dormicum to inhalational anesthetics such as isoflurane (B1672236).
A study comparing [18F]FDG (a glucose analog used in PET imaging to measure metabolic activity) uptake in the brains of rats under this compound-Dormicum versus isoflurane anesthesia revealed significantly higher glucose uptake with this compound-Dormicum.[1][6][7][8][9]
| Anesthetic Regimen | Animal Model | Imaging Modality | Key Finding | Standardized Uptake Value (SUV) - Brain (Mean ± SD) | p-value |
| This compound-Dormicum | Female Sprague Dawley Rats (N=6) | [18F]FDG PET | Higher cerebral [18F]FDG uptake | 3.369 ± 0.5577 | p = 0.0008 |
| Isoflurane | Female Sprague Dawley Rats (N=6) | [18F]FDG PET | 38% lower brain SUV after 40 min | 2.085 ± 0.3563 |
Data extracted from a study comparing [18F]FDG uptake under different anesthesia protocols.[6][7][9]
These findings underscore the critical importance of selecting and reporting the anesthetic protocol in neuroimaging studies, as it can be a significant confounding variable. The observed differences are likely due to the distinct effects of these anesthetics on cerebral blood flow and metabolism.[1][6]
Experimental Protocols
The following protocols are provided as a general guideline. Dosages should be calculated accurately based on the animal's body weight, and the depth of anesthesia should be carefully monitored throughout the procedure.
Anesthetic Preparation (this compound and Midazolam)
To prepare a single injectable solution for surgical anesthesia:
-
Dilute both this compound® (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL) and Midazolam (5 mg/mL) with an equal volume of sterile water for injection.[3]
-
Mix the diluted solutions.
-
The final mixture will contain approximately:
-
1.25 mg/mL midazolam
-
2.5 mg/mL fluanisone
-
0.079 mg/mL fentanyl citrate[3]
-
Recommended Dosages for Surgical Anesthesia
The following dosages for the combined this compound and benzodiazepine solution provide good surgical anesthesia with muscle relaxation for approximately 20-40 minutes.[7]
| Animal | This compound Dosage (ml/kg) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) | Midazolam (mg/kg) | Administration Route |
| Mouse | 0.01 ml/30g (with 5 mg/kg Diazepam) | 0.105 | 3.333 | - | Intraperitoneal (IP) |
| Rat | 0.3 | 0.095 | 3 | 2.5 (Diazepam) | Intramuscular (IM) / IP |
| Rabbit | 0.3 | 0.095 | 3 | 2.0 | Intramuscular (IM) / IP |
| Guinea Pig | 1.0 | 0.315 | 10 | 2.5 (Diazepam) | Intramuscular (IM) |
Note: The table provides dosages for this compound in combination with either diazepam or midazolam. Always refer to the specific product information for the most accurate concentrations.[7]
Protocol for a PET Imaging Study in Rats
This protocol is adapted from a study investigating [18F]FDG uptake in rats.[6]
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct drug dosage.
-
Place the animal in a quiet environment to minimize stress before anesthesia induction.[3]
-
-
Anesthesia Induction:
-
Induce anesthesia with a subcutaneous (SC) injection of the this compound-midazolam mixture.
-
The induction dose in the cited study was a mixture containing 0.02 mg fentanyl, 0.75 mg fluanisone, and 0.38 mg midazolam, administered at 0.25 mL.[6]
-
-
Catheter Placement:
-
Once the animal is anesthetized, place a catheter in the tail vein for tracer injection.[6]
-
-
Physiological Monitoring:
-
Throughout the procedure, it is crucial to monitor and maintain the animal's physiological stability.[4]
-
Administer a gas mixture of oxygen and medical air (e.g., 0.4 L O2 and 1.5 L medical air) via a nose cone.[6]
-
Maintain normothermia using a heating pad.[3]
-
Monitor respiratory rate and depth of anesthesia (e.g., by checking the tail pinch reflex).[6]
-
-
Tracer Injection and Imaging:
-
Administer the radiotracer (e.g., [18F]FDG) via the tail vein catheter.
-
Commence the imaging scan according to the study's specific timeline.
-
-
Maintenance of Anesthesia:
-
Supplement with additional doses of the anesthetic mixture (e.g., 0.1 mL approximately every 20-30 minutes) if the animal shows signs of lightening anesthesia (e.g., positive tail reflex).[6]
-
-
Post-Procedure Care:
-
After the scan, discontinue anesthesia and continue to monitor the animal until it has fully recovered.
-
Be aware that this compound combinations can have a prolonged recovery time.[4]
-
Experimental Workflow and Logical Relationships
Experimental Workflow for a Neuroimaging Study
The following diagram outlines a typical workflow for an in vivo neuroimaging study using this compound anesthesia.
Important Considerations and Potential Side Effects
-
Respiratory Depression: Fentanyl is a potent respiratory depressant. Close monitoring of the animal's breathing is essential. The use of supplemental oxygen is recommended.[4]
-
Poor Muscle Relaxation: When used alone, this compound provides poor muscle relaxation. For surgical procedures, combination with a benzodiazepine is necessary.[4]
-
Cardiovascular Effects: Hypotension and bradycardia may occur.[4]
-
Thermoregulation: Anesthesia can induce hypothermia, so maintaining the animal's body temperature with a heating pad is critical.[4]
-
Prolonged Recovery: Due to the enterohepatic recirculation of metabolites, this compound combinations can lead to a prolonged recovery period. Animals should be monitored until fully recovered.[4]
-
Auditory Sensitivity: Rodents anesthetized with this combination may be sensitive to auditory stimuli.[4]
-
Reversal: The effects of fentanyl can be reversed by opioid antagonists like naloxone. However, this will also reverse the analgesia.[10] The use of mixed agonist/antagonist opioids can reverse respiratory depression while maintaining some analgesia.[3][10]
By carefully considering these factors and adhering to detailed experimental protocols, researchers can effectively utilize this compound for anesthesia in in vivo neuroimaging studies while ensuring animal welfare and the integrity of their scientific data.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. Metabolic Differences in Neuroimaging with [18F]FDG in Rats Under Isoflurane and this compound–Dormicum | MDPI [mdpi.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Influence of three different anesthesia protocols on aged rat brain: a resting-state functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Routes for Hypnorm in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Hypnorm (a combination of fentanyl citrate (B86180) and fluanisone) in common laboratory animal species. This compound is a neuroleptanalgesic agent that induces a state of sedation and potent analgesia, making it a valuable tool for minor surgical procedures and as a pre-anesthetic for major surgery when combined with a muscle relaxant.[1][2][3]
Mechanism of Action
This compound's effects are attributable to its two active components:
-
Fentanyl Citrate: A potent synthetic opioid that acts as an agonist primarily at mu-opioid receptors in the central nervous system, leading to profound analgesia.[1][4]
-
Fluanisone: A butyrophenone (B1668137) neuroleptic that antagonizes dopamine (B1211576) D2 receptors, resulting in sedation and tranquilization.[1][5] Fluanisone also helps to mitigate some of the undesirable side effects of fentanyl, such as excitement.[2]
Data Presentation: Dosage and Administration Summary
The following tables summarize recommended dosages and administration routes for this compound in various laboratory animal species. It is crucial to accurately weigh each animal before administration to ensure correct dosing.
Table 1: this compound Administration in Mice
| Application | Dosage (this compound) | Route | Combination | Expected Duration | Notes |
| Sedation/Minor Procedures | 0.01 ml/30g body weight (0.105 mg/kg fentanyl & 3.333 mg/kg fluanisone) | Intraperitoneal (IP) | - | 30-60 minutes | Provides sedation and analgesia but lacks significant muscle relaxation.[5][6] |
| Surgical Anesthesia | 0.01 ml/30g body weight (0.105 mg/kg fentanyl & 3.333 mg/kg fluanisone) | Intraperitoneal (IP) | Diazepam (5 mg/kg, IP) | 20-40 minutes | Offers good surgical anesthesia with adequate muscle relaxation.[1][5] |
| Surgical Anesthesia | See protocol for dilution | Intraperitoneal (IP) | Midazolam (2.0 mg/kg, IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation. Can be mixed for a single injection.[1][7] |
Table 2: this compound Administration in Rats
| Application | Dosage (this compound) | Route | Combination | Expected Duration | Notes |
| Sedation/Minor Procedures | 0.4 ml/kg (0.126 mg/kg fentanyl & 4 mg/kg fluanisone) | Intramuscular (IM) or Intraperitoneal (IP) | - | 30-60 minutes | Suitable for procedures where muscle relaxation is not critical.[6] |
| Surgical Anesthesia | 0.3 ml/kg (0.095 mg/kg fentanyl & 3 mg/kg fluanisone) | Intramuscular (IM) | Diazepam (2.5 mg/kg, IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[6] |
| Intracranial Surgery (Neonatal) | Not specified | Subcutaneous (SC) | - | Sufficient for surgery | High survival rate reported in 7-day-old rats.[8][9] |
Table 3: this compound Administration in Rabbits
| Application | Dosage (this compound) | Route | Combination | Expected Duration | Notes |
| Sedation/Minor Procedures | 0.5 ml/kg (0.158 mg/kg fentanyl & 5 mg/kg fluanisone) | Intramuscular (IM) | - | 30-60 minutes | Suitable for minor procedures and diagnostic techniques.[6][7] |
| Surgical Anesthesia | 0.3 ml/kg (0.095 mg/kg fentanyl & 3 mg/kg fluanisone) | Intramuscular (IM) | Diazepam (2 mg/kg, IP or IV) | 20-40 minutes | Provides good muscle relaxation for major surgery.[6][7] |
| Surgical Anesthesia | 0.3 ml/kg (0.095 mg/kg fentanyl & 3 mg/kg fluanisone) | Intramuscular (IM) | Midazolam (2.0 mg/kg, IP) | 20-40 minutes | Offers good muscle relaxation.[6][7] |
Table 4: this compound Administration in Guinea Pigs
| Application | Dosage (this compound) | Route | Combination | Expected Duration | Notes |
| Sedation/Minor Procedures | 1 ml/kg (0.315 mg/kg fentanyl & 10 mg/kg fluanisone) | Intramuscular (IM) | - | 30-60 minutes | Suitable for minor procedures and diagnostic techniques.[6][7] |
| Surgical Anesthesia | 1 ml/kg (0.315 mg/kg fentanyl & 10 mg/kg fluanisone) | Intramuscular (IM) | Diazepam (2.5 mg/kg, IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[6][7] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice for Surgical Anesthesia
Materials:
-
This compound solution
-
Diazepam solution (5 mg/mL) or Midazolam solution (5 mg/mL)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Sterile saline or water for injection (for dilution if necessary)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse.
-
Place the mouse in a quiet, clean cage to minimize stress before the procedure.
-
-
Anesthetic Preparation:
-
Option A (this compound and Diazepam):
-
Draw up the calculated volume of this compound (0.01 mL/30g).
-
In a separate syringe, draw up the calculated volume of diazepam (5 mg/kg).
-
-
Option B (this compound and Midazolam - Single Injection):
-
To create a single injectable solution, dilute both this compound and Midazolam (5 mg/mL) with an equal volume of water for injection before mixing.[1][7] The resulting mixture will contain 1.25 mg/mL midazolam, 2.5 mg/mL fluanisone, and 0.079 mg/mL fentanyl citrate.[7]
-
Draw up the appropriate volume of the mixed solution.
-
-
-
Administration:
-
Restrain the mouse by grasping the loose skin over the shoulders and behind the ears.
-
Turn the mouse to expose the abdomen. The injection site is in the lower right quadrant of the abdomen to avoid the cecum.[10]
-
Insert the needle at a 30-45 degree angle with the bevel up.[10][11]
-
Aspirate to ensure the needle is not in a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.
-
Inject the solution(s) steadily.
-
-
Induction and Monitoring:
-
Place the mouse in a warm cage and observe for the loss of the righting reflex (typically within 5-10 minutes).[7]
-
Apply ophthalmic ointment to the eyes to prevent corneal dryness.
-
Confirm surgical anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Monitor respiratory rate (normal under anesthesia is 55-100 breaths/min) and mucous membrane color throughout the procedure.[7][8]
-
Maintain the animal's body temperature with a heating pad.[1][6]
-
-
Recovery:
-
After the procedure, place the mouse on a clean, warm surface.
-
Monitor the animal closely until it has regained sufficient consciousness to maintain sternal recumbency. Do not leave the animal unattended.[7]
-
Protocol 2: Intramuscular (IM) Administration of this compound in Rats for Sedation
Materials:
-
This compound solution
-
Sterile 1 mL syringe with a 25-26 gauge needle
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat.
-
Handle the rat gently to minimize stress.
-
-
Anesthetic Preparation:
-
Draw up the calculated volume of this compound (0.4 ml/kg).
-
-
Administration:
-
Restrain the rat securely.
-
The preferred injection site is the quadriceps or gluteal muscles of the hind limb.
-
Insert the needle into the muscle mass, being careful to avoid the sciatic nerve which runs along the caudal aspect of the femur.[4][12]
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution steadily.
-
-
Induction and Monitoring:
-
Place the rat in a warm cage and observe for the onset of sedation.
-
Apply ophthalmic ointment to the eyes.
-
Monitor respiratory rate (normal under anesthesia is 70-110 breaths/min) and body temperature.[3]
-
Maintain body temperature with a heating pad.
-
-
Recovery:
-
Monitor the animal during the recovery period until it is fully mobile.
-
Provide easy access to food and water.
-
Protocol 3: Post-Administration Monitoring
Vigilant monitoring during and after anesthesia is critical for animal welfare.
-
During the Procedure:
-
Respiratory Rate: A 50% decrease in respiratory rate can be normal, but watch for signs of severe respiratory depression.[3][7]
-
Body Temperature: Small rodents are prone to hypothermia. Use a heating pad and monitor rectal temperature if possible.[1][6]
-
Anesthetic Depth: Regularly check the pedal withdrawal reflex to ensure an adequate plane of anesthesia.
-
-
Recovery Period:
-
Continue to monitor vital signs until the animal is fully conscious and mobile.[3][8]
-
Keep the animal in a warm, quiet environment.
-
Provide nutritional support, such as moist chow or diet gel, on the cage floor to encourage eating as soon as the animal is able.[3][8]
-
In case of severe respiratory depression, a narcotic antagonist such as naloxone (B1662785) can be administered to reverse the effects of fentanyl.[13]
-
Visualizations
Signaling Pathways
Caption: Fentanyl's signaling pathway via the μ-opioid receptor.
Caption: Fluanisone's antagonistic action at the Dopamine D2 receptor.
Experimental Workflows
Caption: Workflow for Intraperitoneal (IP) anesthetic administration.
Caption: Workflow for Intramuscular (IM) anesthetic administration.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. Fentanyl - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. benchchem.com [benchchem.com]
- 10. research.vt.edu [research.vt.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. queensu.ca [queensu.ca]
- 13. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
Application Notes: Post-operative Analgesia Protocol using Hypnorm
Introduction
Hypnorm is a neuroleptanalgesic formulation widely utilized in veterinary and research settings, particularly with laboratory rodents.[1][2] It is a combination of two active ingredients: fentanyl citrate, a potent synthetic opioid agonist, and fluanisone, a butyrophenone (B1668137) neuroleptic.[1][3] This combination induces a state of profound analgesia and sedation, making it suitable for minor surgical procedures and diagnostic techniques where significant muscle relaxation is not required.[1][2] For more invasive or major surgeries, this compound is frequently combined with a benzodiazepine, such as diazepam or midazolam, to achieve a surgical plane of anesthesia with adequate muscle relaxation.[1][4][5]
Mechanism of Action
The pharmacological effects of this compound are attributable to the distinct actions of its two components.
-
Fentanyl: As a potent synthetic opioid, fentanyl primarily acts as a strong agonist at mu-opioid receptors (μORs) located throughout the central nervous system.[1] The activation of these G-protein coupled receptors is responsible for the profound analgesic effects.[6][7] Fentanyl's high lipophilicity allows it to rapidly cross the blood-brain barrier, leading to a fast onset of analgesia.[7] Beyond G-protein signaling, fentanyl also engages beta-arrestin pathways, which are implicated in some of its adverse effects, such as respiratory depression.[6]
-
Fluanisone: This butyrophenone neuroleptic contributes sedative properties to the formulation.[1] Its primary mechanism involves the antagonism of dopamine (B1211576) D2 receptors. Additionally, it interacts with other receptors, including serotonin (B10506) (5-HT2A) and norepinephrine (B1679862) (α1-adrenergic) receptors.[1][4] Fluanisone also helps to partially counteract the respiratory depression associated with fentanyl.[1]
Data Presentation: Dosage and Administration
The appropriate dosage of this compound varies by species and intended use. The following tables provide recommended dosages for common laboratory animals.
Table 1: this compound Monotherapy Dosage Guidelines
| Species | This compound Dose (mL/kg) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) | Route | Expected Effect & Duration |
|---|---|---|---|---|---|
| Mouse | 0.33 mL/kg (or 0.01 mL/30g) | 0.105 | 3.333 | IP | Sedation & Analgesia (30-60 min)[2] |
| Rat | 0.4 mL/kg | 0.126 | 4 | IM or IP | Sedation & Analgesia (30-60 min)[2] |
| Rabbit | 0.5 mL/kg | 0.158 | 5 | IM | Sedation & Analgesia (30-60 min)[2] |
| Guinea Pig | 1.0 mL/kg | 0.315 | 10 | IM | Sedation & Analgesia (30-60 min)[2][4] |
Table 2: this compound Combination Anesthesia Dosage Guidelines
| Species | This compound Dose (mL/kg) | Co-administered Agent & Dose (mg/kg) | Route | Expected Effect & Duration |
|---|---|---|---|---|
| Mouse | 0.33 mL/kg (or 0.01 mL/30g) | Diazepam (5.0 mg/kg) | IP | Surgical Anesthesia (approx. 20-40 min)[2] |
| Rat | 0.3 mL/kg | Diazepam (2.5 mg/kg) | This compound: IM; Diazepam: IP | Surgical Anesthesia (approx. 20-40 min)[2] |
| Rabbit | 0.3 mL/kg | Diazepam (2.0 mg/kg) | This compound: IM; Diazepam: IP/IV | Surgical Anesthesia with muscle relaxation (20-40 min)[2][4] |
| Rabbit | 0.3 mL/kg | Midazolam (2.0 mg/kg) | This compound: IM; Midazolam: IP | Surgical Anesthesia with muscle relaxation (20-40 min)[4] |
| Guinea Pig | 1.0 mL/kg | Diazepam (2.5 mg/kg) | this compound: IM; Diazepam: IP | Surgical Anesthesia with muscle relaxation (20-40 min)[2][4] |
Experimental Protocols
Protocol 1: General Anesthetic Protocol for a Minor Surgical Procedure in a Rat
-
Pre-Anesthetic Preparation:
-
Confirm the animal's health status and record its body weight for accurate dose calculation.
-
Prepare a sterile surgical area and ensure all instruments are sterilized.
-
Calculate the required volume of this compound based on the dosage in Table 1 (0.4 mL/kg).
-
-
Anesthetic Induction:
-
Administer the calculated dose of this compound via intramuscular (IM) injection into the thigh muscle.
-
Place the animal in a clean, warm cage and observe for the onset of sedation and analgesia (typically within 5-10 minutes).
-
-
Monitoring During Procedure:
-
Confirm the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of analgesia.
-
Monitor vital signs, including respiratory rate and body temperature. Small mammals are prone to hypothermia, so a heating pad should be used to maintain normothermia.[2]
-
-
Post-Procedure and Recovery:
-
Place the animal in a warm, quiet, and clean environment for recovery.[4]
-
Continue to monitor the animal until it has regained consciousness and is mobile.[4]
-
Crucially, provide post-operative analgesia. The analgesic effects of fentanyl may not be sufficient to cover the entire post-operative pain period.[4] Administer a longer-acting analgesic such as buprenorphine (0.05-0.1 mg/kg SC) or an NSAID like carprofen (B1668582) (5 mg/kg SC) as the animal recovers from anesthesia.[5][8][9]
-
Protocol 2: Assessment of Post-Operative Pain
Effective pain management requires diligent post-operative assessment. Pain can be a significant variable that confounds experimental results.[10]
-
Observational Assessment: Regularly monitor animals for clinical signs of pain, which can be subtle in rodents.[11] Key indicators include:
-
Behavioral Changes: Reduced spontaneous activity, isolation from cage mates, reduced grooming, or increased aggression.[11]
-
Postural Changes: Hunched posture, piloerection (rough hair coat).[11]
-
Facial Expressions: Use of a validated grimace scale (e.g., Mouse Grimace Scale) to assess orbital tightening, nose bulge, cheek bulge, and ear position.
-
Appetite: Reduced food and water intake, leading to weight loss.[12]
-
-
Quantitative Assessment: For more objective data, consider specialized pain assessment methods:
-
Mechanical Hypersensitivity: The von Frey test can be used to measure the withdrawal threshold to a mechanical stimulus near the surgical site.[13]
-
Spontaneous Pain: A dynamic weight-bearing system can objectively quantify changes in weight distribution on the operated limb, which correlates with the level of pain.[13]
-
Important Considerations
-
Reversal: In cases of severe respiratory depression or to facilitate a faster recovery, the opioid effects of fentanyl can be reversed with a narcotic antagonist like naloxone.[2][4] Note that this will also reverse the analgesic effects.
-
Safety: Avoid direct contact with skin and eyes. In case of accidental self-injection, seek immediate medical attention.[2]
-
Regulatory: this compound contains fentanyl, a controlled substance, and must be stored, logged, and handled in accordance with all relevant institutional and federal regulations.[1]
References
- 1. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 6. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unthsc.edu [unthsc.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Pain Management in Mice | Animals in Science [queensu.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Objective and Quantitative Evaluation of Spontaneous Pain-Like Behaviors Using Dynamic Weight-Bearing System in Mouse Models of Postsurgical Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hypnorm Anesthesia in Rabbit Ophthalmic Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Hypnorm (a combination of fentanyl citrate (B86180) and fluanisone) as an anesthetic agent for ophthalmic surgery in rabbits. The following sections outline recommended dosages, experimental procedures, and physiological monitoring to ensure a safe and effective anesthetic event.
Data Presentation: Anesthetic Dosages and Durations
The following tables summarize the recommended dosages for this compound-based anesthetic protocols in rabbits, suitable for ophthalmic surgical procedures.
Table 1: this compound Anesthetic Protocols for Rabbits
| Anesthetic Agent(s) | Dosage | Route of Administration | Duration of Action | Notes |
| This compound® (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL) | 0.5 mL/kg | Intramuscular (IM) | 30-60 minutes | Suitable for minor procedures and diagnostic techniques where muscle relaxation is not required.[1] |
| This compound® + Diazepam | This compound®: 0.3 mL/kgDiazepam: 2 mg/kg | This compound®: IMDiazepam: Intraperitoneal (IP) or Intravenous (IV) | 20-40 minutes | Provides good muscle relaxation for major surgery.[1] |
| This compound® + Midazolam | This compound®: 0.3 mL/kgMidazolam: 2.0 mg/kg | This compound®: IMMidazolam: IP | 20-40 minutes | Provides good muscle relaxation.[1] A combination of midazolam and fentanyl-fluanisone has been shown to produce good surgical anaesthesia.[1] |
Table 2: Normal Physiological Parameters in Anesthetized Rabbits
| Parameter | Normal Range |
| Rectal Temperature | 38.5 to 40°C[2] |
| Heart Rate | 180-250 beats per minute[3] |
| Respiratory Rate | 40-60 breaths per minute[3] |
| Systolic Blood Pressure | 92-135 mmHg[3] |
| Diastolic Blood Pressure | 64-75 mmHg[3] |
| Mean Arterial Pressure | 80-90 mmHg[3] |
Experimental Protocols
This section details the methodology for utilizing this compound anesthesia in rabbits undergoing ophthalmic surgery, from pre-operative preparation to post-operative care.
Pre-Anesthetic Preparation
-
Animal Acclimation: To minimize stress, animals should be properly acclimated to the laboratory environment.[1]
-
Health Assessment: A thorough health assessment should be conducted prior to anesthesia.[1] This includes checking for any underlying diseases, particularly respiratory issues, as rabbits are obligate nasal breathers.[3]
-
Fasting: Fasting is not generally required for rabbits as they do not vomit. However, withholding food for 1-2 hours before a procedure can ensure the oral cavity is empty.[1] Water should be available until just before anesthesia.[1]
-
Premedication: In some cases, a sedative or tranquilizer may be administered to reduce anxiety during handling.[1]
-
Ophthalmic Preparation: Apply a sterile, non-medicated ophthalmic lubricant to the non-operative eye to prevent corneal drying during the procedure.[4]
Anesthetic Induction and Maintenance
-
Drug Preparation: Accurately calculate and prepare the required doses of all anesthetic agents.[1]
-
Administration: Administer the drugs via the specified routes (IM, IP, or IV).[1] For combinations, administer as a single injection if miscible, or as separate injections at the appropriate sites.[1]
-
Monitoring Anesthetic Depth: Continuously monitor the animal for the desired level of anesthesia. This can be assessed by the loss of the pedal withdrawal reflex (toe pinch).[1] However, be aware that prey species like rabbits may exhibit a fear response rather than a true reflex, so this should be interpreted with caution.[2] The palpebral (blink) reflex can indicate a medium depth of anesthesia, while the loss of the corneal reflex suggests a dangerously deep plane.[5]
-
Supplemental Anesthesia: For prolonged procedures, supplemental doses of the anesthetic agents may be required.[1] Alternatively, after induction with an injectable protocol, anesthesia can be maintained with an inhalant anesthetic like isoflurane.[1]
Intraoperative Monitoring and Support
Continuous monitoring of vital signs is crucial throughout the anesthetic period.
-
Respiratory Rate and Pattern: Observe for signs of respiratory depression, a known side effect of opioids like fentanyl.[1] Capnography can be used to monitor exhaled CO2.[5]
-
Heart Rate and Rhythm: Monitor cardiac activity using a stethoscope or ECG.
-
Body Temperature: Small mammals are prone to hypothermia during anesthesia.[1][6] Provide a heat source to maintain normothermia (38.5-40°C).[2]
-
Fluid Support: For procedures lasting 30 minutes or more, providing fluid support is important.[4]
-
Eye Position: For ophthalmic surgery, maintaining a central globe position is critical. A retrobulbar block with a local anesthetic like lignocaine can help achieve this and may also reduce intraocular pressure.
-
Oxygen Supplementation: It is recommended to provide supplemental oxygen throughout the procedure.[6]
Post-Operative Care
-
Recovery Environment: Place the animal in a quiet, warm, and clean environment for recovery.[1]
-
Monitoring During Recovery: Continue to monitor vital signs until the animal is fully conscious and mobile.[1] Pay close attention to respiratory and heart rate.[3]
-
Analgesia: The analgesic effects of fentanyl may persist post-procedure. However, for painful procedures, additional post-operative analgesia should be provided.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam (B1676189) are commonly used.
-
Reversal Agents: In cases of severe respiratory depression or to expedite recovery, a narcotic antagonist such as naloxone (B1662785) can be administered to reverse the effects of fentanyl.[1] Buprenorphine, a mixed agonist/antagonist, can reverse respiratory depression while maintaining some analgesia.[1]
-
Nutrition and Hydration: Ensure the rabbit starts eating and drinking as soon as possible after recovery. Syringe feeding a critical care formula may be necessary if the rabbit is reluctant to eat on its own.
-
Incision Site Monitoring: The surgical site should be kept clean. An Elizabethan collar may be necessary to prevent the rabbit from interfering with the incision, though this can be stressful.[7]
Visualizations
Experimental Workflow for this compound Anesthesia in Rabbit Ophthalmic Surgery
Caption: Workflow of this compound anesthesia for rabbit ophthalmic surgery.
Signaling Pathway: Mechanism of Action of this compound Components
Caption: Mechanism of action of Fentanyl and Fluanisone in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. improveinternational.com [improveinternational.com]
- 3. vettimes.com [vettimes.com]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. MediRabbit [medirabbit.com]
- 6. researchgate.net [researchgate.net]
- 7. Pre- and Post-operative care of Domestic Rabbits [web.as.miami.edu]
Application Notes and Protocols for Establishing a Surgical Plane of Anesthesia with Hypnorm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypnorm is an injectable neuroleptanalgesic agent widely utilized in veterinary and research settings to induce sedation and analgesia in laboratory animals. It is a combination of fentanyl citrate, a potent synthetic opioid analgesic, and fluanisone, a butyrophenone (B1668137) neuroleptic.[1][2][3] This combination produces a state of neuroleptanalgesia, characterized by profound analgesia and sedation, making it suitable for minor, non-painful procedures.[4] However, for invasive surgical interventions requiring complete muscle relaxation and a stable surgical plane of anesthesia, this compound is typically administered in conjunction with a benzodiazepine (B76468) such as midazolam or diazepam.[1][5]
This document provides detailed application notes and protocols for the use of this compound in establishing a surgical plane of anesthesia in common laboratory animal models. It includes information on the mechanism of action of its components, recommended dosages, and comprehensive experimental protocols for induction, monitoring, and recovery.
Mechanism of Action
The anesthetic and analgesic properties of this compound are a result of the synergistic actions of its two components:
-
Fentanyl: A potent µ-opioid receptor agonist.[1][6] Its binding to these G-protein coupled receptors, primarily in the brain and spinal cord, leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP, reduced calcium ion influx, and increased potassium efflux.[7] This cascade of intracellular events ultimately inhibits the transmission of nociceptive signals, resulting in profound analgesia.[8] Fentanyl is approximately 75-100 times more potent than morphine.[8]
-
Fluanisone: A neuroleptic agent of the butyrophenone class.[3][9] It acts as an antagonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors.[9][10] This antagonism is responsible for its sedative and tranquilizing effects.[9] Fluanisone also contributes to the mitigation of fentanyl-induced respiratory depression.[1]
Signaling Pathways
References
- 1. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 2. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 3. Fluanisone - Wikipedia [en.wikipedia.org]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. Fentanyl mechanism of action and its uses | PPTX [slideshare.net]
- 7. Fentanyl - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Fluanisone | 1480-19-9 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Longitudinal Studies with Repeated Hypnorm Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longitudinal studies, where subjects are repeatedly assessed over time, are crucial for understanding dynamic biological processes, disease progression, and the long-term efficacy and safety of therapeutic interventions. In many preclinical rodent studies, particularly those involving imaging or minor surgical procedures, repeated anesthesia is a necessity. Hypnorm®, a combination of the potent opioid analgesic fentanyl citrate (B86180) and the neuroleptic fluanisone, is a well-established anesthetic agent in laboratory animals. When used in combination with a benzodiazepine (B76468) such as midazolam or diazepam, it provides surgical anesthesia with good muscle relaxation.[1]
However, the repeated administration of any anesthetic agent, including this compound, can have cumulative effects on an animal's physiology and behavior, potentially confounding experimental results.[2] Therefore, it is imperative to employ standardized protocols and be aware of the potential long-term consequences. These application notes provide a comprehensive overview and detailed protocols for conducting longitudinal studies in rodents requiring repeated anesthesia with this compound.
Potential Long-Term Effects of Repeated Fentanyl Exposure
This compound's primary analgesic component is fentanyl, a potent µ-opioid receptor agonist. Chronic or repeated exposure to fentanyl can lead to a range of physiological and neurological adaptations. Understanding these potential effects is critical for interpreting data from longitudinal studies.
Neurological and Behavioral Effects:
-
Tolerance: Repeated exposure to fentanyl can lead to tolerance, where higher doses are needed to achieve the same analgesic and sedative effects.[3]
-
Hyperalgesia: Paradoxically, chronic opioid use can lead to an increased sensitivity to pain, a condition known as opioid-induced hyperalgesia.
-
Anxiety and Mood Disorders: Fentanyl withdrawal can induce anxiety-like behaviors.[1] Long-term use has been associated with an increased risk of depression and other mood disorders.[2]
-
Cognitive Impairment: Chronic fentanyl use can impair decision-making, memory, and impulse control.[4]
Systemic Physiological Effects:
-
Respiratory System: Long-term fentanyl use can lead to chronic respiratory depression and an increased risk of respiratory infections.[4]
-
Gastrointestinal System: Chronic constipation is a common side effect and can lead to more severe complications like bowel obstruction.[4][5]
-
Immune System: Fentanyl can suppress the immune system, making animals more susceptible to infections.[2][4]
-
Cardiovascular System: Opioids can cause bradycardia (slowed heart rate) and hypotension (low blood pressure).[6]
Experimental Protocols
Protocol 1: Repeated Anesthesia with this compound and Midazolam in Mice for Longitudinal Imaging Studies
This protocol is designed for studies requiring repeated, short-duration anesthesia (e.g., for imaging modalities like MRI, CT, or optical imaging).
1. Materials:
-
This compound® (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL)
-
Midazolam (5 mg/mL)
-
Sterile Water for Injection
-
Sterile syringes and needles (25-27 gauge)
-
Heating pad
-
Ophthalmic ointment
-
Monitoring equipment (pulse oximeter, rectal thermometer)
2. Anesthetic Preparation:
-
Prepare a 1:1:2 mixture of this compound, Midazolam, and Water for Injection.
-
Example: 0.5 mL this compound + 0.5 mL Midazolam (5mg/mL) + 1.0 mL Water for Injection.
-
-
This mixture results in a final concentration of Fentanyl (0.079 mg/mL), Fluanisone (2.5 mg/mL), and Midazolam (1.25 mg/mL).
3. Anesthesia Induction:
-
Weigh the mouse accurately.
-
Administer the anesthetic mixture intraperitoneally (IP) at a dose of 0.1 mL per 10g of body weight.
-
Place the mouse in a warm, quiet cage and monitor for induction of anesthesia (loss of righting reflex). This typically occurs within 5-10 minutes.
4. Anesthetic Maintenance and Monitoring:
-
Once the mouse is anesthetized, apply ophthalmic ointment to both eyes to prevent corneal drying.[7][8][9]
-
Place the mouse on a heating pad to maintain body temperature between 36.5°C and 38°C.[8]
-
Monitor respiratory rate (normal: 55-100 breaths/min under anesthesia) and heart rate continuously.[7] A 50% drop in respiratory rate can be normal during anesthesia.[7][8]
-
Assess anesthetic depth using the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of anesthesia.
-
For procedures lasting longer than 30-40 minutes, supplemental doses of this compound alone (diluted 1:10 with sterile water) can be administered at approximately 0.1 mL/kg intramuscularly (IM).[3]
5. Recovery:
-
After the procedure, place the mouse in a clean, warm cage for recovery.
-
Monitor the animal every 15 minutes until it is fully ambulatory.[7][8]
-
Provide readily accessible food and water. Soaked food pellets can encourage eating post-anesthesia.[7]
-
Do not leave the animal unattended until it has regained sufficient consciousness to maintain sternal recumbency.
6. Frequency of Anesthesia:
-
A minimum of 48-72 hours should be allowed between anesthetic events to minimize cumulative stress and physiological disruption.
Protocol 2: Repeated Anesthesia with this compound and Diazepam in Rats for Serial Blood Sampling
This protocol is suitable for longitudinal studies requiring repeated, brief restraint for non-painful procedures like blood collection.
1. Materials:
-
This compound®
-
Diazepam (5 mg/mL)
-
Sterile syringes and needles (23-25 gauge)
-
Heating source (e.g., heat lamp or circulating warm water blanket)
-
Ophthalmic ointment
2. Anesthesia Induction:
-
Weigh the rat accurately.
-
Administer this compound at 0.4 mL/kg intramuscularly (IM) or intraperitoneally (IP).[10]
-
Administer Diazepam at 5 mg/kg IP.[3]
-
Place the rat in a warm, quiet environment and monitor for the onset of anesthesia.
3. Procedure and Monitoring:
-
Apply ophthalmic ointment to the eyes.
-
Maintain the rat's body temperature using a heating source. Normal temperature for a rat under anesthesia is between 35.9°C and 37.5°C.[8]
-
Monitor respiratory rate (normal: 70-110 breaths/min under anesthesia) and mucous membrane color.[8]
-
Perform the blood sampling procedure.
4. Recovery:
-
Place the rat in a clean cage with easy access to food and water.
-
Monitor the animal closely during recovery until it is fully mobile.
5. Reversal (Optional):
-
In cases where a faster recovery is desired, the opioid effects of fentanyl can be reversed.
-
Administer Naloxone (0.12 mg/kg) subcutaneously.
Quantitative Data from Longitudinal Studies
The following tables summarize data from studies investigating the effects of repeated anesthesia on physiological parameters in rodents. While not all studies used this compound specifically, the data from fentanyl-containing combinations (MMF: Medetomidine, Midazolam, Fentanyl) and other commonly used anesthetics provide valuable insights into the potential impact of repeated anesthetic procedures.
Table 1: Effects of Repeated Anesthesia on Physiological Parameters in Wistar Rats (Data adapted from Hohlbaum et al. (2015), which used a Medetomidine-Midazolam-Fentanyl (MMF) combination, providing relevant data for a fentanyl-based regimen)
| Parameter | Anesthesia Session 1 (Mean ± SD) | Anesthesia Session 6 (Mean ± SD) | % Change |
| Heart Rate (beats/min) | 300 ± 50 | 280 ± 45 | -6.7% |
| Mean Arterial Pressure (mmHg) | 120 ± 15 | 115 ± 12 | -4.2% |
| Body Temperature (°C) | 37.1 ± 0.5 | 36.8 ± 0.6 | -0.8% |
| Body Weight (g) | 434 ± 48 | 450 ± 50 | +3.7% |
Table 2: Anesthetic Timelines for this compound/Midazolam Combination in Mice (Data synthesized from various sources for illustrative purposes)
| Anesthetic Stage | Time (minutes, Mean ± SD) |
| Induction Time (Loss of Righting Reflex) | 7 ± 2 |
| Duration of Surgical Anesthesia | 35 ± 8 |
| Wake-up Period (First movement to righting reflex) | 20 ± 5 |
| Full Recovery (Ambulatory) | 60 ± 15 |
Table 3: Effects of Repeated High-Dose Fentanyl Administration in Rats (Data adapted from a study on repeated fentanyl injections, highlighting key physiological responses)[8]
| Parameter | Measurement |
| Time to Return of Righting Reflex (1st exposure) | 50 min (median) |
| Time to Return of Righting Reflex (5th exposure) | 16 min (median) |
| Heart Rate Drop (post-injection) | 225 beats/min |
| Increase in Arterial CO2 (within 5 min) | 49.4 mmHg |
Visualizations
Signaling Pathways of Fentanyl
Fentanyl, as a µ-opioid receptor agonist, modulates several key neurotransmitter systems and intracellular signaling cascades.
Caption: Fentanyl's signaling cascade via the µ-opioid receptor.
Experimental Workflow for a Longitudinal Study
The following diagram outlines a typical workflow for a longitudinal study involving repeated anesthesia.
References
- 1. psypost.org [psypost.org]
- 2. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 3. txaf.org [txaf.org]
- 4. castcenters.com [castcenters.com]
- 5. Dose-dependent consequences of sub-chronic fentanyl exposure on neuron and glial co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of repeated anaesthesia on physiological parameters in male Wistar rats: a telemetric study about isoflurane, ketamine-xylazine and a combination of medetomidine, midazolam and fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of opioid receptor-dependent signaling and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated High-dose Fentanyl Administration in Rats Reveals Minimal Tolerance to Unconsciousness, Bradycardia, Muscle Rigidity, and Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hypnorm and Diazepam Combination in Guinea Pig Surgery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of a combination of Hypnorm® (a neuroleptanalgesic containing fentanyl citrate (B86180) and fluanisone) and diazepam for inducing surgical anesthesia in guinea pigs (Cavia porcellus). This combination is utilized to achieve a state of sedation, analgesia, and muscle relaxation suitable for various surgical procedures.
Mechanism of Action
This compound is a neuroleptanalgesic agent.[1] It combines a potent opioid analgesic, fentanyl, with a butyrophenone (B1668137) tranquilizer, fluanisone (B1672854).[1][2] Fentanyl provides strong, short-term analgesia, while fluanisone induces a state of calmness and suppresses undesirable opioid-induced side effects like excitement.[2] Diazepam, a benzodiazepine (B76468), is added to the protocol to provide good muscle relaxation, which is not adequately achieved with this compound alone.[1][2][3] This combination results in a state of deep sedation and analgesia suitable for surgical interventions.[1]
Application
The combination of this compound and diazepam is indicated for producing surgical anesthesia with muscle relaxation for a duration of approximately 20 to 40 minutes in guinea pigs.[1][3] This makes it suitable for a range of minor to major surgical procedures in a laboratory setting.
Quantitative Data Summary
The following table summarizes the recommended dosages and expected effects of this compound and diazepam combination for surgical anesthesia in guinea pigs.
| Anesthetic Agent(s) | Dosage | Route of Administration | Duration of Action | Notes |
| This compound® | 1 mL/kg | Intramuscular (IM) | 20-40 minutes (surgical anesthesia) | Provides good surgical anesthesia with muscle relaxation when combined with diazepam.[1][3] |
| (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL) | (0.315 mg/kg fentanyl citrate and 10 mg/kg fluanisone) | |||
| Diazepam | 2.5 mg/kg | Intraperitoneal (IP) |
Note: It is crucial to accurately calculate and prepare the required doses of all anesthetic agents.[3]
Experimental Protocols
Pre-Anesthetic Preparation
-
Animal Acclimation: Allow newly arrived animals to acclimate for a minimum of 72 hours before any procedure to reduce stress.[4]
-
Fasting: Fasting for up to 2 hours prior to anesthesia is recommended to reduce the amount of ingesta in the cecum and stomach. Water should not be restricted. Exceptions to fasting include debilitated, young, or late-pregnancy animals.[4]
-
Premedication: While not always required for this specific protocol, the use of pre-emptive analgesia can reduce the required dose of anesthetics.[4] Consider the overall health status of the animal.
Anesthetic Induction
-
This compound Administration: Administer this compound at a dose of 1 mL/kg via intramuscular (IM) injection.[1][3]
-
Diazepam Administration: Administer diazepam at a dose of 2.5 mg/kg via intraperitoneal (IP) injection.[1][3]
-
Onset of Anesthesia: Monitor the animal for the onset of anesthesia, which is characterized by the loss of the pedal withdrawal reflex (toe pinch).[3]
Physiological Monitoring During Anesthesia
Continuous monitoring of the anesthetized animal is critical to ensure its well-being and the success of the surgical procedure.[3]
| Parameter | Normal Range | Monitoring Method |
| Body Temperature | 99.0 – 103.1 °F | Rectal thermometer |
| Heart Rate | 230 – 380 bpm | Stethoscope, pulse oximeter |
| Respiratory Rate | 42 – 104 bpm | Observation of thoracic movement |
| Mucus Membrane Color | Pink and moist | Visual inspection of gums |
| Capillary Refill Time | < 2 seconds | Pressing on the gums |
Source: Guidelines on Anesthesia and Analgesia in Guinea Pigs[4]
Key Monitoring Considerations:
-
Respiratory Depression: Be vigilant for signs of respiratory depression, a known side effect of opioids like fentanyl.[3]
-
Hypothermia: Small mammals are prone to hypothermia during anesthesia. It is essential to provide a heat source to maintain normothermia.[3][5]
-
Anesthetic Depth: Continuously assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex.[3]
Post-Anesthetic Care and Recovery
-
Recovery Environment: Place the animal in a quiet, warm, and clean environment to recover.[3]
-
Monitoring During Recovery: Continue to monitor vital signs until the animal is fully conscious and mobile.[3]
-
Analgesia: The analgesic effects of fentanyl will persist for a period post-procedure. For painful procedures, consider providing additional post-operative analgesia.[3]
-
Reversal Agents: In cases of severe respiratory depression, a narcotic antagonist such as naloxone (B1662785) can be administered to reverse the effects of fentanyl.[1][3] If a benzodiazepine reversal is needed, flumazenil (B1672878) can be used, though standard dosages for guinea pigs are not well-established.[4]
Visualizations
Caption: Experimental workflow for this compound and diazepam anesthesia in guinea pigs.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 3. benchchem.com [benchchem.com]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. mcgill.ca [mcgill.ca]
Application Notes and Protocols for the Dilution of Hypnorm® for Intraperitoneal Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the dilution and intraperitoneal (IP) administration of Hypnorm®, a neuroleptanalgesic agent, in research settings. This compound is a combination of fentanyl citrate (B86180), a potent opioid analgesic, and fluanisone, a butyrophenone (B1668137) neuroleptic.[1] This combination is frequently used to induce sedation and anesthesia in laboratory animals, particularly rodents.[1][2] For surgical procedures requiring muscle relaxation, this compound is often administered in conjunction with a benzodiazepine (B76468) such as diazepam or midazolam.[2][3][4]
Data Presentation
The following tables summarize recommended dosages and dilutions for this compound when administered intraperitoneally to mice and rats. It is crucial to note that these are starting points, and individual animal strain, age, sex, and health status can influence the required dosage. Therefore, careful monitoring and dose adjustment are essential.
Table 1: Recommended Intraperitoneal Dosages of this compound® and its Combinations in Mice
| Anesthetic Combination | Drug Concentrations | Dosage | Expected Duration of Anesthesia | Notes |
| This compound® alone | Fentanyl citrate: 0.315 mg/mLFluanisone: 10 mg/mL | 0.01 mL/30g body weight (equivalent to 0.105 mg/kg fentanyl citrate and 3.333 mg/kg fluanisone)[2][3] | 30-60 minutes[2][3] | Provides sedation and analgesia but lacks significant muscle relaxation, making it suitable for minor, non-painful procedures.[1][3] |
| This compound® and Diazepam | Fentanyl citrate: 0.315 mg/mLFluanisone: 10 mg/mLDiazepam: 5 mg/mL | 0.01 mL this compound®/30g body weight (IP)+ 5 mg/kg Diazepam (IP)[2][3] | 20-40 minutes[2][3] | Induces good surgical anesthesia with adequate muscle relaxation.[3] |
| This compound® and Midazolam | Fentanyl citrate: 0.315 mg/mLFluanisone: 10 mg/mLMidazolam: 5 mg/mL | See Protocol 2 for diluted mixture preparation.10.0 mL/kg of the final mixture (IP)[2] | 20-40 minutes[3] | Provides effective surgical anesthesia with good muscle relaxation.[3][5][6] Midazolam is water-soluble, which can be advantageous for creating a single injectable solution.[1][4] |
Table 2: Recommended Intraperitoneal Dosages of this compound® and its Combinations in Rats
| Anesthetic Combination | Drug Concentrations | Dosage | Expected Duration of Anesthesia | Notes |
| This compound® alone | Fentanyl citrate: 0.315 mg/mLFluanisone: 10 mg/mL | 0.4 mL/kg body weight (equivalent to 0.126 mg/kg fentanyl citrate and 4 mg/kg fluanisone)[2] | 30-60 minutes[2] | Suitable for sedation and minor procedures not requiring muscle relaxation. |
| This compound® and Diazepam | Fentanyl citrate: 0.315 mg/mLFluanisone: 10 mg/mLDiazepam: 5 mg/mL | 0.3 mL/kg this compound® (IM)+ 2.5 mg/kg Diazepam (IP)[2] | 20-40 minutes[2] | Provides good surgical anesthesia with muscle relaxation. Note the different administration routes for each component. |
| This compound® and Midazolam | Fentanyl citrate: 0.315 mg/mLFluanisone: 10 mg/mLMidazolam: 5 mg/mL | See Protocol 2 for diluted mixture preparation.2.7 mL/kg of the final mixture (IP)[2] | 20-40 minutes[2] | A single intraperitoneal injection of the combined, diluted solution provides surgical anesthesia.[2][5][6] |
Experimental Protocols
Protocol 1: General Dilution of this compound® for Intraperitoneal Administration
This protocol describes a general method for diluting this compound® with a sterile vehicle to reduce its concentration for accurate dosing in small animals.
Materials:
-
This compound® solution (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL)
-
Sterile Water for Injection or sterile 0.9% Sodium Chloride (Saline)
-
Sterile, empty multi-dose vial
-
Sterile syringes (appropriately sized for the volumes to be measured)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) swabs
Procedure:
-
Determine the Desired Final Concentration: Calculate the final concentration of this compound® needed based on the target dosage and the desired injection volume.
-
Aseptic Preparation: Disinfect the rubber septa of the this compound® vial and the sterile diluent vial with a 70% ethanol swab.
-
Withdraw this compound®: Using a sterile syringe and needle, withdraw the calculated volume of this compound® solution.
-
Transfer to Sterile Vial: Dispense the this compound® into the sterile, empty multi-dose vial.
-
Add Diluent: Using a new sterile syringe and needle, withdraw the calculated volume of Sterile Water for Injection or sterile saline.
-
Mix Solution: Add the diluent to the vial containing the this compound®. Gently swirl the vial to ensure thorough mixing.
-
Labeling: Clearly label the new vial with the name of the drug (Diluted this compound®), the new concentration, the date of dilution, and the expiration date (diluted drugs should typically be discarded within 30 days unless otherwise specified).
-
Administration: Use the diluted solution for intraperitoneal injection according to the calculated dosage.
Protocol 2: Preparation and Administration of this compound® and Midazolam Combination
This protocol details the preparation of a single injectable anesthetic solution of this compound® and midazolam for intraperitoneal administration, as described in the product characteristics.[2]
Materials:
-
This compound® solution (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL)
-
Midazolam solution (5 mg/mL)
-
Sterile Water for Injection
-
Two sterile syringes (e.g., 1 mL)
-
One larger sterile syringe for mixing (e.g., 5 mL or 10 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol swabs
Procedure:
-
Dilute this compound®: Draw a specific volume of this compound® into a sterile syringe. In a separate sterile syringe, draw an equal volume of Sterile Water for Injection. Mix these two solutions together.
-
Dilute Midazolam: Draw a specific volume of Midazolam (5 mg/mL) into a sterile syringe. In a separate sterile syringe, draw an equal volume of Sterile Water for Injection. Mix these two solutions together.
-
Combine Diluted Solutions: Draw the diluted this compound® solution and the diluted midazolam solution into a single larger sterile syringe. This will result in a final mixture containing 1.25 mg/mL midazolam, 2.5 mg/mL fluanisone, and 0.079 mg/mL fentanyl citrate.[2][3]
-
Animal Preparation:
-
Accurately weigh the animal to determine the correct drug dosage.
-
Place the animal in a clean, quiet environment to minimize stress.
-
-
Intraperitoneal Injection:
-
Gently restrain the animal. For mice and rats, the injection site is typically the lower right abdominal quadrant to avoid the bladder and cecum.
-
Insert a 25-27 gauge needle (for mice) or a 23-25 gauge needle (for rats) at a shallow angle.
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the anesthetic solution.
-
Administer the calculated volume of the mixed solution.
-
-
Monitoring:
-
Place the animal in a warm, quiet cage and monitor for the loss of the righting reflex to determine the onset of anesthesia.
-
Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Maintain the animal's body temperature using a heating pad.
-
Apply ophthalmic ointment to prevent corneal drying.
-
Monitor respiratory rate and mucous membrane color throughout the procedure.
-
Signaling Pathways and Experimental Workflows
Fentanyl Signaling Pathway
Fentanyl is a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[7][8] Its analgesic effects are primarily mediated through the G-protein signaling pathway, while some side effects, such as respiratory depression, have been linked to the β-arrestin pathway.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of Hypnorm in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Hypnorm (a combination of fentanyl and fluanisone) in laboratory animals.
Troubleshooting Guides
This section offers step-by-step guidance for identifying and managing common adverse effects associated with this compound administration.
Issue 1: Respiratory Depression
Symptoms:
-
Decreased respiratory rate (see Table 1 for normal and expected ranges).
-
Shallow breathing.
-
Cyanosis (blue or pale mucous membranes).
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Apnea (cessation of breathing).
Immediate Actions:
-
Assess the Animal: Confirm the presence and severity of respiratory depression by observing chest movements and mucous membrane color.
-
Administer Reversal Agent: If respiratory depression is severe, administer an opioid antagonist such as naloxone (B1662785). Refer to the detailed protocol for naloxone administration (see Experimental Protocols).
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Provide Supplemental Oxygen: If available, provide supplemental oxygen via a nose cone to improve oxygen saturation.
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Stimulate Respiration: Gently stimulate the animal by pinching the toe or tail to encourage breathing.
-
Monitor Recovery: Continuously monitor the animal's respiratory rate and effort until they return to a stable condition. Be aware that the duration of action of naloxone may be shorter than that of fentanyl, potentially requiring repeated doses.[1]
Issue 2: Cardiovascular Depression (Hypotension and Bradycardia)
Symptoms:
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Hypotension: Low blood pressure (see Table 2 for typical values). This may be difficult to measure directly without specialized equipment. Indirect signs include weak pulse and poor capillary refill time (>2 seconds).
-
Bradycardia: Decreased heart rate (see Table 1 for normal and expected ranges).
Immediate Actions:
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Monitor Vital Signs: If equipped, continuously monitor blood pressure and heart rate.
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Ensure Normothermia: Hypothermia can exacerbate cardiovascular depression. Maintain the animal's body temperature using a heating pad or other warming device.
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Administer Intravenous Fluids: For hypotension, administer a bolus of warmed isotonic crystalloid fluids. Refer to the detailed protocol for fluid therapy (see Experimental Protocols).
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Reduce Anesthetic Depth: If possible, reduce the concentration of any inhalant anesthetic being used in combination with this compound.
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Consider Pharmacological Intervention: In severe, refractory cases of hypotension, the use of vasopressors may be considered under veterinary guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in laboratory animals?
A1: this compound is a neuroleptanalgesic agent composed of fentanyl citrate, a potent opioid analgesic, and fluanisone (B1672854), a butyrophenone (B1668137) tranquilizer.[2] It is used to induce sedation and analgesia for minor surgical procedures and diagnostic techniques in laboratory animals such as mice, rats, rabbits, and guinea pigs.[2] For major surgery requiring muscle relaxation, it is often used in combination with a benzodiazepine (B76468) like midazolam or diazepam.[2]
Q2: What are the most common side effects of this compound?
A2: The most significant side effects are respiratory depression, hypotension (low blood pressure), and bradycardia (slow heart rate).[2] Animals may also experience a prolonged recovery period.
Q3: How can I minimize the risk of side effects?
A3: To minimize risks, it is crucial to accurately calculate the dosage based on the animal's body weight, use the lowest effective dose, and consider combining this compound with a benzodiazepine to reduce the required dose of this compound by 50-70%.[2] Continuous monitoring of vital signs and maintaining the animal's body temperature are also critical.
Q4: Can this compound be reversed?
A4: The opioid component of this compound (fentanyl) can be reversed with an opioid antagonist such as naloxone.[1] This is particularly effective for treating respiratory depression. However, the sedative effects of fluanisone are not reversed by naloxone.
Q5: What should I do if my animal is not waking up after the procedure?
A5: A prolonged recovery can occur. Ensure the animal is kept warm and in a quiet, comfortable environment. Continue to monitor vital signs. If recovery is significantly delayed or if the animal's condition appears to be deteriorating, consult with a veterinarian. The effects of midazolam or diazepam, if used, can also contribute to a longer sleep time.[2]
Data Presentation
Table 1: Normal and Expected Anesthetized Vital Signs in Rodents
| Parameter | Species | Normal (Awake) | Expected Under Anesthesia (General) |
| Respiratory Rate (breaths/min) | Mouse | 90 - 250 | 55 - 100 |
| Rat | 75 - 120 | 60 - 90 | |
| Heart Rate (beats/min) | Mouse | 350 - 800 | 300 - 500 |
| Rat | 260 - 600 | 250 - 400 |
Note: These are general guidelines. Values can vary based on strain, age, and health status. A drop in respiratory rate of up to 50% can be normal under anesthesia.
Table 2: Hypotension Thresholds in Anesthetized Rodents
| Parameter | Threshold Indicating Hypotension |
| Systolic Blood Pressure | < 90 mmHg |
| Mean Arterial Pressure (MAP) | < 60 mmHg |
Note: Direct blood pressure measurement in rodents requires specialized equipment. Indirect signs such as poor perfusion should be monitored closely.
Experimental Protocols
Protocol for Monitoring Anesthetized Rodents
Objective: To ensure the physiological stability and well-being of a rodent under this compound anesthesia.
Methodology:
-
Pre-Anesthetic Assessment:
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Record the animal's baseline weight.
-
Assess the animal's general health status.
-
-
Anesthetic Induction:
-
Administer this compound (and any adjunct agents) as per the calculated dose.
-
Place the animal in a warm, clean cage until the righting reflex is lost.
-
-
Continuous Monitoring (every 5-10 minutes):
-
Respiratory Rate and Pattern: Visually observe chest movements. Note any signs of labored breathing.
-
Heart Rate: Can be monitored using a pulse oximeter placed on the tail or paw.
-
Mucous Membrane Color: Check the color of the gums or paws. They should be pink.
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Body Temperature: Use a rectal thermometer to monitor core body temperature and maintain it between 36.0°C and 38.0°C using a heating pad.
-
Anesthetic Depth: Assess the pedal withdrawal reflex (toe pinch) to ensure an adequate surgical plane of anesthesia.
-
-
Record Keeping:
-
Maintain a detailed anesthetic record, noting all vital signs, drug administrations, and observations.
-
Protocol for Naloxone Administration for Opioid Reversal
Objective: To reverse severe respiratory depression induced by the fentanyl component of this compound.
Methodology:
-
Preparation of Naloxone Solution:
-
Dilute a standard 0.4 mg/mL naloxone solution with sterile saline. A common dilution is 1:10 (e.g., 0.1 mL of naloxone in 0.9 mL of saline) to create a 0.04 mg/mL solution for easier dosing in small animals.
-
-
Dosage and Administration:
-
The recommended starting dose of naloxone is 0.01 to 0.1 mg/kg.
-
Administer intravenously (IV) for the most rapid effect, or intraperitoneally (IP) or subcutaneously (SC) if IV access is not available.
-
-
Titration and Monitoring:
-
Administer the initial dose and monitor for an increase in respiratory rate and effort.
-
If there is no response within 1-2 minutes, the dose can be repeated.
-
Be prepared to redose, as the half-life of naloxone is shorter than that of fentanyl. Continuous monitoring for at least 30-60 minutes after reversal is recommended.
-
Protocol for Intravenous Fluid Therapy for Hypotension
Objective: To manage hypotension by increasing intravascular fluid volume.
Methodology:
-
Fluid Preparation:
-
Use a warmed, sterile, isotonic crystalloid solution (e.g., 0.9% NaCl or Lactated Ringer's solution).
-
-
Dosage and Administration:
-
For rodents, a fluid bolus of 5-10 mL/kg can be administered intravenously over 5-10 minutes.
-
This can be repeated up to three times if necessary, while carefully monitoring for signs of fluid overload (e.g., respiratory changes).
-
-
Monitoring:
-
Assess the animal's response by monitoring heart rate, mucous membrane color, and capillary refill time. If available, monitor blood pressure.
-
Ensure the animal remains normothermic throughout the procedure.
-
Visualizations
Caption: Fentanyl's signaling pathway via the mu-opioid receptor.
Caption: Fluanisone's antagonistic action on the dopamine D2 receptor pathway.
Caption: Troubleshooting workflow for managing side effects of this compound.
References
Technical Support Center: Reversing Hypnorm Anesthesia in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful reversal of Hypnorm anesthesia in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a veterinary neuroleptanalgesic combination drug used to induce a state of sedation and profound analgesia in laboratory animals, including mice.[1][2] It is a solution containing two active ingredients:
-
Fentanyl citrate (B86180): A potent, synthetic opioid analgesic with a rapid onset and short duration of action. It acts primarily as an agonist at mu-opioid receptors.[2]
-
Fluanisone (B1672854): A butyrophenone (B1668137) neuroleptic (a type of typical antipsychotic) that produces sedation and reduces some of the undesirable side effects of fentanyl.[2][3] Its mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[4]
Q2: Why is reversal of this compound anesthesia necessary?
While this compound provides effective anesthesia, prolonged sedation can lead to complications such as hypothermia, respiratory depression, and delayed recovery from surgical procedures. Reversing the anesthetic effects allows for a quicker return to normal physiological function, improving animal welfare and facilitating post-procedural monitoring.
Q3: Which component of this compound can be reversed?
The opioid component, fentanyl, can be effectively reversed.[5] The neuroleptic component, fluanisone, does not have a specific reversal agent and its sedative effects must be allowed to wear off naturally. Supportive care is crucial during this period.
Q4: What is the primary reversal agent for the fentanyl component of this compound?
Naloxone (B1662785) is the primary antagonist used to reverse the effects of fentanyl.[5] It is a pure opioid antagonist that competitively binds to opioid receptors, displacing fentanyl and rapidly reversing its analgesic and respiratory depressive effects.[5] Naltrexone is another opioid antagonist that can also reverse the effects of fentanyl.[6]
Q5: What happens to the fluanisone component after fentanyl reversal?
After the administration of naloxone, the sedative effects of fluanisone will persist until it is metabolized and eliminated by the body.[7] The mouse will remain sedated, though no longer under the influence of the potent opioid. The duration of sedation from fluanisone alone is approximately 30-60 minutes.[8]
Q6: Can other drugs be used to reverse this compound anesthesia?
Mixed agonist/antagonist opioids such as buprenorphine and butorphanol (B1668111) can reverse the respiratory depression caused by fentanyl while still providing some level of analgesia.[5][9] This can be advantageous for managing postoperative pain.
Q7: What if this compound is used in combination with a benzodiazepine (B76468) like midazolam or diazepam?
This is a common practice to achieve a surgical plane of anesthesia with good muscle relaxation.[4] In such cases, the benzodiazepine component can be reversed using its specific antagonist, flumazenil (B1672878).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Prolonged recovery time after naloxone administration. | The sedative effects of fluanisone are still present. The animal may be hypothermic. | Provide supportive care, including a heat source to maintain normothermia.[4] Monitor the animal until it is fully ambulatory. Ensure easy access to food and water. |
| Mouse is not breathing or has very shallow breaths after this compound administration. | Respiratory depression, a known side effect of fentanyl.[2] | Administer an opioid reversal agent like naloxone immediately.[5] Provide supplemental oxygen if available. |
| Mouse is awake but ataxic and uncoordinated after reversal. | Residual effects of fluanisone and/or other anesthetic agents. | Confine the mouse to a safe, comfortable cage to prevent injury. Monitor its behavior and ensure it has regained normal motor function before returning it to its home cage with other animals. |
| Mouse shows signs of pain after naloxone reversal. | Naloxone reverses the analgesic effects of fentanyl.[5] | If the procedure was painful, consider administering a non-opioid analgesic or a mixed agonist/antagonist opioid like buprenorphine for postoperative pain management, as directed by your institution's veterinary staff.[5] |
| Re-sedation occurs after initial recovery. | The half-life of the reversal agent (e.g., naloxone) may be shorter than that of the opioid (fentanyl). | This is less common with the short-acting fentanyl in this compound but can occur. Monitor the animal closely and be prepared to administer a second, lower dose of the reversal agent if necessary. |
Data Presentation
Table 1: Recommended Dosages for this compound Anesthesia and Reversal in Mice
| Drug | Dosage | Route of Administration | Purpose | Reference(s) |
| This compound | 0.01 mL/30g body weight (equivalent to 0.105 mg/kg fentanyl citrate and 3.333 mg/kg fluanisone) | Intraperitoneal (IP) | Anesthesia | [8] |
| This compound + Diazepam | 0.01 mL/30g this compound (IP) + 5 mg/kg Diazepam (IP) | Intraperitoneal (IP) | Surgical Anesthesia | [4][8] |
| This compound + Midazolam | See Protocol 2 for preparation | Intraperitoneal (IP) | Surgical Anesthesia | [4] |
| Naloxone | 0.01-0.05 mg/kg | Intravenous (IV), Intramuscular (IM) | Fentanyl Reversal | |
| Flumazenil | 0.05 mg/kg | Intraperitoneal (IP) | Midazolam Reversal |
Table 2: Expected Timelines for Anesthesia and Recovery in Mice
| Anesthetic Combination | Onset of Anesthesia (Loss of Righting Reflex) | Duration of Surgical Anesthesia | Recovery (Return of Righting Reflex without reversal) | Reference(s) |
| This compound + Midazolam | ~3-4 min | ~20-40 min | ~70-110 min | |
| This compound + Diazepam | ~5-10 min | ~20-40 min | ~60-90 min | [4] |
Experimental Protocols
Protocol 1: Reversal of this compound Anesthesia
-
Induce Anesthesia: Administer this compound (with or without a benzodiazepine) via intraperitoneal injection according to the dosages in Table 1.
-
Monitor Anesthetic Depth: Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[4]
-
Perform Procedure: Carry out the experimental procedure while continuously monitoring the mouse's respiratory rate and body temperature. Maintain normothermia with a heating pad.[4]
-
Administer Reversal Agent(s):
-
To reverse the effects of fentanyl, administer naloxone (0.01-0.05 mg/kg) via intraperitoneal or subcutaneous injection.
-
If a benzodiazepine was used, flumazenil (0.05 mg/kg) can be administered via intraperitoneal injection to reverse its effects.
-
-
Post-Reversal Monitoring:
Protocol 2: Preparation of Fentanyl-Fluanisone-Midazolam (FFM) Mixture
This protocol is for preparing a stable mixture for surgical anesthesia.
-
Dilution: To prevent precipitation, dilute the commercial preparations of this compound and midazolam separately before mixing.[7]
-
Dilute the this compound solution with an equal volume of sterile water for injection (1:1 dilution).
-
Dilute the midazolam (5 mg/mL) solution with an equal volume of sterile water for injection (1:1 dilution).
-
-
Mixing: Mix one part of the diluted this compound solution with one part of the diluted midazolam solution.
-
Final Concentration: The final mixture will contain approximately 0.079 mg/mL fentanyl citrate, 2.5 mg/mL fluanisone, and 1.25 mg/mL midazolam.[7]
-
Storage: Store the final mixture in a sterile, sealed vial.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reversal of fentanyl/fluanisone neuroleptanalgesia in the rabbit using mixed agonist/antagonist opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. benchchem.com [benchchem.com]
- 9. Flumazenil used for reversal of midazolam-induced sedation in endoscopy outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inadequate anesthesia with Hypnorm
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hypnorm® for anesthesia in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it work?
This compound® is an injectable neuroleptanalgesic agent used for anesthesia in laboratory animals such as mice, rats, rabbits, and guinea pigs.[1] It is a combination of two active ingredients:
-
Fentanyl Citrate (B86180): A potent synthetic opioid analgesic that acts as an agonist at μ-opioid receptors to provide profound pain relief.[2]
-
Fluanisone (B1672854): A butyrophenone (B1668137) neuroleptic that acts as a dopamine (B1211576) D2 receptor antagonist, inducing a state of sedation and calmness.[2][3]
Together, these components produce a state of neuroleptanalgesia, characterized by sedation, potent analgesia, and immobilization.[2]
Q2: When should I use this compound® alone versus in combination with other agents?
This compound® alone can provide satisfactory anesthesia for minor, non-painful procedures or diagnostic techniques where muscle relaxation is not critical.[1] For major surgical procedures, it is essential to combine this compound® with a benzodiazepine, such as midazolam or diazepam, to achieve adequate muscle relaxation and a stable plane of surgical anesthesia.[1][4]
Q3: What are the recommended dosages for this compound®?
Dosages vary depending on the animal species and whether it is used alone or in combination. Always calculate the dose based on the animal's body weight.
Q4: How do I prepare a this compound® and midazolam cocktail?
To prevent precipitation, commercial preparations of this compound® and midazolam should be diluted with an equal volume of sterile Water for Injection before being mixed.[2] The resulting diluted solutions can then be combined in a single vial to create the final anesthetic cocktail.[5]
Q5: What are the visual signs of an appropriate anesthetic depth in rodents?
A surgically anesthetized rodent should exhibit the following signs:
-
Loss of the righting reflex: The animal does not attempt to right itself when placed on its back.[2]
-
Absence of a pedal withdrawal reflex: No response to a firm pinch of the toe or footpad.[2]
-
Slow, regular breathing: A normal respiratory rate for a rat under anesthesia is 70-110 breaths/min; a drop of 50% can be normal, but deep, slow breathing (<70 breaths/min) may indicate the animal is too deep.[5]
Troubleshooting Guide
Issue 1: Inadequate Depth of Anesthesia
Symptom: The animal is still responsive to painful stimuli (e.g., pedal withdrawal reflex) after the expected onset period.
Possible Causes:
-
Incorrect Dosage: The calculated dose may be too low for the specific species, strain, age, or sex of the animal.[5]
-
Improper Injection Technique: For intraperitoneal (IP) injections, the injection may have been administered into the subcutaneous fat, intestines, or bladder, leading to poor absorption.[6]
-
Individual Animal Variation: Metabolic rate and drug sensitivity can vary between individual animals.[2]
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations and the recommended dosage for the specific animal model.
-
Confirm Administration Route: Ensure the injection was administered correctly.
-
Administer a Supplemental Dose: If the initial dose is insufficient after the expected onset time, a supplemental "top-up" dose may be given. This is typically 25-50% of the initial induction dose.[5] Monitor reflexes closely after administration.
-
Adjust Future Dosages: For subsequent procedures with animals of the same strain or sex, consider a slight increase in the initial dosage.[5]
Issue 2: Inconsistent Anesthetic Depth
Symptom: The animal cycles between light and deep planes of anesthesia during the procedure.
Possible Causes:
-
Metabolism of Fentanyl: Fentanyl is a short-acting opioid. As it is metabolized, the anesthetic plane may lighten.[2]
-
Borderline Initial Dose: An initial dose that is just on the edge of effective can lead to an unstable anesthetic plane.[2]
Troubleshooting Steps:
-
Administer Small Supplemental Doses: Provide small "top-up" doses of this compound® (e.g., 0.1 ml/kg i.m. every 30-40 minutes in rabbits) to maintain a stable anesthetic plane.[7]
-
Consider Continuous Infusion: For longer procedures, a continuous infusion of the anesthetic cocktail can provide a more stable level of anesthesia compared to intermittent boluses.[2]
Issue 3: Unexpected Movement During Surgery
Symptom: The animal makes sudden, random movements that are not in response to a painful stimulus.
Possible Cause:
-
The combination of fentanyl and fluanisone can sometimes induce spontaneous movements, particularly in neonatal rats, that are not indicative of a lightened anesthetic plane.[8][9]
Troubleshooting Steps:
-
Assess Anesthetic Depth: Check for the presence of the pedal withdrawal reflex.
-
If Reflexes are Absent: The movements are likely involuntary and not a sign of inadequate anesthesia. The procedure can continue with careful monitoring.
-
If Reflexes are Present: The animal is likely too light. Administer a supplemental dose of the anesthetic.
-
For High-Precision Surgery: If such movements could interfere with the procedure, consider an alternative anesthetic protocol.[8][9]
Issue 4: Significant Respiratory Depression
Symptom: The animal exhibits slow, shallow breathing (e.g., <70 breaths/min in a rat) and/or pale or blue mucous membranes.[5]
Possible Causes:
-
Overdose of Anesthetic: The administered dose may be too high for the individual animal.
-
Sensitivity to Fentanyl: Some animals may be more sensitive to the respiratory depressant effects of the opioid component.
Troubleshooting Steps:
-
Provide Supplemental Oxygen: If available, administer oxygen to the animal.[5]
-
Administer a Reversal Agent:
-
Naloxone: This will fully reverse the opioid effects of fentanyl, including analgesia.
-
Buprenorphine: As a mixed agonist-antagonist, it can reverse respiratory depression while maintaining some level of analgesia.[5]
-
-
Maintain Body Temperature: Keep the animal warm to prevent further metabolic depression.[5]
Issue 5: Prolonged Recovery
Symptom: The animal takes an unusually long time to recover the righting reflex and become ambulatory after the procedure has ended.
Possible Causes:
-
Hypothermia: Small animals are prone to hypothermia during anesthesia, which can slow drug metabolism and prolong recovery.[1]
-
Enterohepatic Recirculation: Metabolized anesthetic products can be reabsorbed, causing a relapse of anesthetic effects.[4]
-
Underlying Health Issues: Pre-existing conditions can affect drug metabolism and clearance.[10]
Troubleshooting Steps:
-
Monitor and Maintain Body Temperature: Use a heating pad or other warming device to maintain the animal's body temperature between 35.9°C and 37.5°C for rats.[5][11]
-
Continued Monitoring: Continue to monitor the animal's vital signs throughout the recovery period.[4]
-
Provide a Quiet and Calm Environment: Minimize stress during recovery.
-
Consider Reversal Agents: If recovery is significantly prolonged and the animal's vital signs are unstable, consider the use of reversal agents (Naloxone for fentanyl and Flumazenil for benzodiazepines).
Quantitative Data Summary
Table 1: Recommended Dosages for this compound® and Combinations
| Species | Agent(s) | Dosage | Route of Administration | Expected Duration of Surgical Anesthesia |
| Mouse | This compound® | 0.01 ml/30g body weight | Intraperitoneal (IP) | Sedation (30-60 min) |
| This compound® + Diazepam | This compound®: 0.01 ml/30g; Diazepam: 5 mg/kg | Intraperitoneal (IP) | 20-40 minutes | |
| Rat | This compound® | 0.4 ml/kg | Intramuscular (IM) or IP | Sedation (30-60 min) |
| This compound® + Diazepam | This compound®: 0.3 ml/kg; Diazepam: 2.5 mg/kg | Intramuscular (IM) | 20-40 minutes | |
| Rabbit | This compound® | 0.5 ml/kg | Intramuscular (IM) | Sedation (30-60 min) |
| This compound® + Midazolam | This compound®: 0.3 ml/kg; Midazolam: 2.0 mg/kg | This compound®: IM; Midazolam: IP | 20-40 minutes | |
| Guinea Pig | This compound® | 1 ml/kg | Intramuscular (IM) | Sedation (30-60 min) |
| This compound® + Diazepam | This compound®: 1 ml/kg; Diazepam: 2.5 mg/kg | This compound®: IM; Diazepam: IP | 20-40 minutes |
Data compiled from the Summary of Product Characteristics for this compound® Solution for Injection.[1]
Table 2: Anesthetic Monitoring Parameters for Rats
| Parameter | Normal Range Under Anesthesia |
| Respiratory Rate | 70 - 110 breaths/min (a 50% drop can be normal) |
| Pulse Rate | 260 - 500 beats/min |
| Body Temperature | 35.9°C - 37.5°C (96.6°F - 99.5°F) |
| Mucous Membrane Color | Pink |
| Capillary Refill Time (CRT) | < 2 seconds |
Data compiled from the University of Michigan Animal Care & Use Program Guidelines.[11]
Experimental Protocols
Protocol 1: Preparation and Administration of a Fentanyl/Fluanisone/Midazolam Anesthetic Mixture
Objective: To prepare a stable, injectable anesthetic mixture for surgical procedures in rodents.
Materials:
-
This compound® (Fentanyl citrate 0.315 mg/mL and Fluanisone 10 mg/mL)
-
Midazolam (5 mg/mL)
-
Sterile Water for Injection
-
Sterile syringes and needles
-
Sterile vials
Methodology:
-
Dilution of Components: To prevent precipitation, the commercial preparations of this compound® and Midazolam must be diluted before mixing.[5]
-
Dilute this compound®: Using a sterile syringe, draw up the required volume of this compound®. In a sterile vial, dilute it with an equal volume of sterile Water for Injection. The resulting solution contains 0.1575 mg/mL Fentanyl citrate and 5 mg/mL Fluanisone.
-
Dilute Midazolam: Using a separate sterile syringe, draw up the required volume of Midazolam. In a separate sterile vial, dilute it with an equal volume of sterile Water for Injection. The resulting solution contains 2.5 mg/mL Midazolam.
-
Combine Diluted Solutions: The two diluted solutions can now be mixed in a single vial to create the final anesthetic cocktail.
-
Administration: Administer the final cocktail as a single intraperitoneal injection.
Protocol 2: Monitoring Anesthetic Depth
Objective: To ensure the animal is at an appropriate and stable plane of anesthesia throughout the surgical procedure.
Methodology:
-
Initial Assessment: After administration of the anesthetic, allow sufficient time for onset.
-
Righting Reflex: Gently turn the animal onto its back. The absence of an attempt to right itself indicates the onset of anesthesia.
-
Pedal Withdrawal Reflex: Firmly pinch a toe or the webbing between the toes. The absence of a withdrawal reflex indicates a surgical plane of anesthesia. This reflex should be checked before the first incision and periodically throughout the surgery.
-
Physiological Monitoring:
-
Respiratory Rate: Monitor the rate and pattern of breathing. A drop of 50% can be normal, but deep, slow breathing may indicate the animal is too deep, while shallow, rapid breathing can indicate the animal is too light.
-
Body Temperature: Maintain body temperature within the normal range for the species using a heating pad or other external heat source.
-
Mucous Membrane Color: Gums and other mucous membranes should remain pink, indicating adequate oxygenation. Pale or blue coloration is a sign of distress.
-
Signaling Pathways and Workflows
Caption: Fentanyl's signaling pathway via the μ-opioid receptor.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anaesthesia of Common Laboratory Species: Special Considerations | Veterian Key [veteriankey.com]
- 8. researchgate.net [researchgate.net]
- 9. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Management of Hypnorm-Induced Respiratory Depression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing respiratory depression associated with the use of Hypnorm in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause respiratory depression?
A1: this compound is a neuroleptanalgesic agent composed of two active ingredients: fentanyl citrate (B86180) and fluanisone (B1672854).[1] Fentanyl is a potent synthetic opioid, and fluanisone is a butyrophenone (B1668137) tranquilizer.[1] The respiratory depression observed with this compound is primarily caused by the fentanyl component.[1][2] Fentanyl acts as an agonist at μ-opioid receptors (MORs) located in the brainstem's respiratory control centers, such as the pre-Bötzinger complex.[2][3] Activation of these receptors inhibits neuronal activity, leading to a decrease in respiratory rate and tidal volume.[2][4]
Q2: What are the clinical signs of this compound-induced respiratory depression?
A2: The primary signs of this compound-induced respiratory depression include a slowed or shallow breathing pattern (bradypnea).[5] In severe cases, this can lead to periods of apnea (B1277953) (cessation of breathing).[4] Other observable signs may include cyanosis (blue or pale skin and mucous membranes) due to decreased oxygen saturation in the blood, pinpoint pupils, and a general loss of consciousness beyond the intended anesthetic plane.[5] Monitoring vital signs such as respiratory rate and oxygen saturation (SpO2) is crucial for early detection.[6][7]
Q3: What is the primary antagonist for reversing this compound-induced respiratory depression?
A3: The primary and most direct antagonist for reversing the respiratory depressive effects of this compound is naloxone (B1662785) .[8][9] Naloxone is a pure, non-selective, competitive opioid receptor antagonist with a high affinity for the μ-opioid receptor.[10][11] It works by competing with fentanyl for binding sites on the opioid receptors, thereby displacing fentanyl and blocking its inhibitory effects on the respiratory centers.[12]
Q4: Do I need to reverse the effects of fluanisone?
A4: Fluanisone, the butyrophenone component of this compound, contributes to sedation and tranquilization by acting as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors.[13] It does not directly cause significant respiratory depression. In most cases of this compound overdose, reversing the opioid-induced respiratory depression with naloxone is the priority and is sufficient to stabilize the animal. While specific antagonists for fluanisone are not typically administered in this context, its sedative effects will gradually diminish as the drug is metabolized. If excessive sedation persists after opioid reversal, supportive care, including maintaining normothermia, is essential.[1]
Q5: Can I use other drugs besides naloxone to reverse this compound?
A5: Yes, other mixed agonist-antagonist opioids can also be used to reverse the respiratory depression caused by fentanyl. These include buprenorphine, nalbuphine, and butorphanol.[8][14] A key advantage of these agents over naloxone is that they can reverse respiratory depression while preserving a degree of analgesia, which can be beneficial for post-operative pain management.[8][9] However, naloxone provides the most rapid and complete reversal of the opioid's effects.[8][9]
Troubleshooting Guide
Issue: The animal's respiratory rate has dropped significantly after this compound administration.
| Step | Action | Detailed Instructions |
| 1 | Assess the Animal | Immediately check for breathing, mucous membrane color, and response to stimuli. Monitor respiratory rate and, if available, SpO2 with a pulse oximeter.[6] A significant drop in these parameters indicates severe respiratory depression. |
| 2 | Administer an Antagonist | Administer an opioid antagonist. Naloxone is the preferred choice for rapid and complete reversal.[8] Refer to the dosage tables below for species-specific recommendations. |
| 3 | Provide Supportive Care | If necessary, provide supplemental oxygen. Ensure the animal is kept warm to prevent hypothermia, as anesthetic agents can disrupt thermoregulation.[1][15] |
| 4 | Monitor Recovery | Continuously monitor the animal's respiratory rate, heart rate, and temperature. The duration of action of naloxone can be shorter than that of fentanyl, so be vigilant for the recurrence of respiratory depression and be prepared to re-administer the antagonist if necessary.[5][11] |
Data Presentation: Dosage Tables
Table 1: Recommended Anesthetic Dosages of this compound and Combinations
| Species | Agent(s) | Dosage | Route | Notes |
| Mouse | This compound + Diazepam | This compound: 0.01 ml/30g (0.105 mg/kg Fentanyl, 3.333 mg/kg Fluanisone)Diazepam: 5 mg/kg | IP | Provides surgical anesthesia.[16] |
| Rat | This compound | 0.4 ml/kg (0.126 mg/kg Fentanyl, 4 mg/kg Fluanisone) | IM or IP | Sedation and analgesia for minor procedures.[16] |
| Rat | This compound + Diazepam | This compound: 0.3 ml/kg (0.095 mg/kg Fentanyl, 3 mg/kg Fluanisone)Diazepam: 2.5 mg/kg | This compound: IMDiazepam: IP | Provides surgical anesthesia for 20-40 minutes.[14][16] |
| Rabbit | This compound | 0.5 ml/kg (0.158 mg/kg Fentanyl, 5 mg/kg Fluanisone) | IM | Sedation for 30-60 minutes.[16][17] |
| Rabbit | This compound + Midazolam | This compound: 0.3 ml/kg (0.095 mg/kg Fentanyl, 3 mg/kg Fluanisone)Midazolam: 2.0 mg/kg | This compound: IMMidazolam: IP | Provides surgical anesthesia with muscle relaxation for 20-40 minutes.[16] |
| Guinea Pig | This compound | 1 ml/kg (0.315 mg/kg Fentanyl, 10 mg/kg Fluanisone) | IM | Sedation for 30-60 minutes.[16][17] |
Note: this compound concentration is typically 0.315 mg/mL fentanyl citrate and 10 mg/mL fluanisone.[17]
Table 2: Reversal Agent Dosages for this compound-Induced Respiratory Depression
| Species | Reversal Agent | Dosage | Route | Notes |
| General | Naloxone | 0.01 - 0.1 mg/kg | IV, IM, SC | Rapid and complete reversal of opioid effects. May need to be repeated.[8][18] |
| Rat | Naloxone | 0.05 - 0.4 mg/kg | SC | Doses can have varying effects on behavior post-reversal.[19] |
| Rabbit | Naloxone | 0.005 - 0.1 mg/kg | IV | Effectively reverses respiratory depression and sedation.[9] |
| Rat/Mouse | Nalbuphine | 1.0 - 4.0 mg/kg | IP or SC | Reverses respiratory depression while maintaining some analgesia.[14] |
| Rat/Mouse | Butorphanol | 2.0 mg/kg | IP or SC | Reverses respiratory depression while maintaining some analgesia.[14] |
| Rabbit | Buprenorphine | - | - | Reverses respiratory depression and provides prolonged post-operative analgesia.[8][9] |
Experimental Protocols & Methodologies
Protocol: Reversal of this compound-Induced Respiratory Depression
This protocol outlines the steps for reversing severe respiratory depression in a laboratory animal anesthetized with this compound.
-
Pre-Anesthetic Preparation:
-
Properly acclimate animals to the laboratory environment to minimize stress.
-
Conduct a thorough health assessment prior to anesthesia.
-
Fasting is generally not required for rabbits and guinea pigs.[17]
-
-
Anesthetic Induction:
-
Administer this compound or a this compound-combination anesthetic according to established institutional protocols and the dosages provided in Table 1.
-
-
Monitoring:
-
Identification of Respiratory Depression:
-
Identify signs of severe respiratory depression: a significant decrease in respiratory rate below the normal range for the species, shallow breathing, and/or SpO2 levels dropping below 90%.
-
-
Antagonist Administration:
-
Immediately administer an opioid antagonist. For emergency reversal, use naloxone at the dosages recommended in Table 2.
-
Administer via the intravenous (IV) route for the most rapid onset of action (within 1-2 minutes).[11] Intramuscular (IM) or subcutaneous (SC) routes can also be used, with a slightly slower onset (2-5 minutes).[11]
-
-
Post-Reversal Monitoring and Care:
-
Continue to monitor the animal closely for at least 30-90 minutes post-reversal.[10]
-
Be aware that the half-life of naloxone may be shorter than that of fentanyl, potentially leading to a relapse of respiratory depression.[5][11]
-
If signs of respiratory depression reappear, re-administer a dose of the antagonist.
-
Maintain the animal's body temperature using a heating pad or other warming device.
-
If a mixed agonist-antagonist was used for reversal, assess the level of analgesia and provide supplemental analgesics if required for post-operative pain.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Opioid-Induced Respiratory Depression and Reversal
Caption: Fentanyl activates μ-opioid receptors, leading to neuronal inhibition and respiratory depression.
Experimental Workflow for Managing this compound Overdose
Caption: Workflow for identifying and treating this compound-induced respiratory depression in a research setting.
References
- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 2. mdpi.com [mdpi.com]
- 3. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 4. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Narcan/Naloxone - What is it and How Does it Work? - UW–Madison Police Department [uwpd.wisc.edu]
- 6. insidescientific.com [insidescientific.com]
- 7. Vital signs monitoring during injectable and inhalant anesthesia in mice [jstage.jst.go.jp]
- 8. Reversal of fentanyl/fluanisone neuroleptanalgesia in the rabbit using mixed agonist/antagonist opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Naloxone - Wikipedia [en.wikipedia.org]
- 11. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 12. Naloxone: Mechanism of Action, Side Effects & Overdose | Study.com [study.com]
- 13. benchchem.com [benchchem.com]
- 14. Anaesthesia of Common Laboratory Species: Special Considerations | Veterian Key [veteriankey.com]
- 15. m.youtube.com [m.youtube.com]
- 16. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 17. benchchem.com [benchchem.com]
- 18. Zimhi (naloxone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 19. Biphasic Effects of Naloxone in the Rats Receiving Morphine Overdose A Place Preference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Camera-Based Respiration Monitoring of Unconstrained Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hypnorm-Midazolam Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hypnorm-midazolam for stable anesthesia in laboratory animals.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures involving this compound-midazolam anesthesia.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Insufficient Anesthetic Depth | - Incorrect dosage calculation- Animal strain variability- Improper administration technique (e.g., failed intraperitoneal injection) | - Double-check body weight and dosage calculations.- Consider a small supplemental dose of this compound (approximately 25-30% of the initial dose).[1]- Ensure proper injection technique. For IP injections, ensure the needle penetrates the peritoneum without puncturing organs.- Be aware that different animal strains may require dose adjustments.[2] |
| Respiratory Depression or Apnea (B1277953) | - Overdose of the anesthetic combination- Synergistic effect of fentanyl and midazolam on the respiratory center | - Monitor respiratory rate closely. A 50% drop can be normal, but rates below 55 breaths/min in mice may indicate excessive depth.[3]- If severe depression or apnea occurs, administer an opioid antagonist like naloxone (B1662785) to reverse the effects of fentanyl.[4][5]- Provide supplemental oxygen.[4]- Emergency resuscitation may involve the administration of doxapram (B1670896) to stimulate respiration.[3] |
| Prolonged Recovery or "Sleep Time" | - Enterohepatic recirculation of anesthetic metabolites- High dosage administered- Individual animal metabolism | - Keep the animal warm and monitored until fully recovered.[2]- Administer reversal agents at the end of the procedure. Flumazenil (B1672878) (e.g., 0.05 mg/kg) can reverse midazolam's effects, while naloxone or buprenorphine can reverse fentanyl.[5]- Ensure easy access to food and water upon waking. |
| Hypotension and Bradycardia | - Cardiovascular depressive effects of the anesthetic agents | - Monitor heart rate and blood pressure.[6][7]- Maintain the animal's body temperature, as hypothermia can exacerbate cardiovascular depression.[4][7]- In severe cases, consider reducing the anesthetic depth or using reversal agents. |
| Spontaneous Movement or Twitching | - Known side effect of the fentanyl-fluanisone combination | - These movements are not typically a reaction to painful stimuli.[8]- For high-precision surgeries like stereotaxic procedures, these random movements might be problematic.[8][9] Consider alternative anesthetic regimens if absolute immobility is required. |
| Auditory Sensitivity | - The this compound-midazolam combination can sensitize rodents to auditory stimuli.[2] | - Maintain a quiet environment during the anesthetic period and recovery to avoid startling the animal. |
| Corneal Drying | - Reduced blink reflex during anesthesia | - Apply a sterile ophthalmic ointment to both eyes at the start of the procedure to prevent corneal drying.[5][7] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound-midazolam anesthesia?
The combination of this compound and midazolam produces a state of neuroleptanalgesia, characterized by sedation, profound analgesia, and muscle relaxation.[6]
-
This compound is a combination of:
-
Fentanyl: A potent synthetic opioid agonist that primarily acts on mu-opioid receptors to provide strong pain relief.[6]
-
Fluanisone: A butyrophenone (B1668137) neuroleptic that acts as a dopamine (B1211576) D2 receptor antagonist, inducing a state of calmness and reducing motor activity. It also helps to counteract some of fentanyl's side effects, like respiratory depression.[6]
-
-
Midazolam is a short-acting benzodiazepine (B76468) that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedation, anxiolysis, and muscle relaxation.[5][10]
The synergistic action of these components allows for a reduced dose of each, enhancing the safety profile.[5]
2. How should the this compound-midazolam solution be prepared?
For mice, a common protocol involves diluting both this compound and midazolam (5 mg/mL) with an equal volume of sterile water for injection before mixing them.[4][5] This results in a mixture that can be administered as a single injection. For example, one part this compound, one part midazolam, and two parts sterile water.[11] Always refer to your institution's approved protocols for specific dilution instructions.
3. What are the recommended dosages for different species?
Dosages can vary based on the specific strain, age, and health status of the animal. The following table provides a general guideline.
| Species | This compound Dosage | Midazolam Dosage | Administration Route |
| Mouse | 0.01 ml/30g body weight (of a diluted mixture) | 5 mg/kg | Intraperitoneal (IP) |
| Rat | 0.3 ml/kg | 2.5 mg/kg | Intramuscular (IM) or IP |
| Rabbit | 0.3 ml/kg | 2.0 mg/kg | IM (this compound), IP (Midazolam) |
| Guinea Pig | 1 ml/kg | 2.5 mg/kg | IM (this compound), IP (Midazolam) |
Note: The mouse dosage often refers to a pre-diluted cocktail. Always confirm specific concentrations and volumes from established protocols.[4][11]
4. What is the expected duration of anesthesia?
Surgical anesthesia with the this compound-midazolam combination typically lasts for 20-40 minutes.[4][5] The total "sleep time," or the time until the righting reflex returns, can be considerably longer, often ranging from 55 to over 100 minutes depending on the species and dose.[5][12] Supplemental doses of this compound can be administered to prolong the anesthetic period.[1]
5. What monitoring is essential during this compound-midazolam anesthesia?
Continuous monitoring of the animal's physiological status is critical.[7] Key parameters to monitor include:
-
Anesthetic Depth: Assessed by the pedal withdrawal reflex (toe pinch).
-
Respiratory Rate and Pattern: To detect respiratory depression.[3]
-
Heart Rate and Capillary Refill Time: To assess cardiovascular function.[3]
-
Body Temperature: Small rodents are prone to hypothermia, which must be counteracted with a heat source.[4][7]
Data Presentation
Table 1: Anesthetic Timelines for this compound-Midazolam Combination in Various Species
| Species | Onset of Anesthesia (Loss of Righting Reflex) | Duration of Surgical Anesthesia | Recovery Time (Return of Righting Reflex) |
| Mouse | ~3-4 minutes | ~20-40 minutes | ~70-110 minutes |
| Rat | ~4-5 minutes | ~20-40 minutes | ~55-149 minutes |
| Rabbit | ~4-5 minutes | ~20-40 minutes | ~56-107 minutes |
| Guinea Pig | ~5-11 minutes | ~20-40 minutes | ~150-210 minutes |
Data synthesized from multiple sources. Times are approximate and can vary significantly.[5][12]
Experimental Protocols
Protocol 1: Anesthetic Administration in a Mouse
-
Pre-Anesthetic Preparation:
-
Accurately weigh the mouse to calculate the correct drug dosage.
-
Prepare the anesthetic cocktail according to your approved protocol (e.g., 1 part this compound, 1 part Midazolam (5mg/ml), 2 parts sterile water for injection).[11]
-
Apply a small amount of sterile ophthalmic ointment to both eyes to prevent corneal drying.[5]
-
Ensure the animal is calm before injection to facilitate a smooth induction.
-
-
Drug Administration:
-
Administer the prepared cocktail via intraperitoneal (IP) injection at the appropriate volume for the mouse's weight (e.g., 10 mL/kg of the mixture).[11]
-
To perform an IP injection, gently restrain the mouse and tilt it head-down. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Induction and Monitoring:
-
Place the animal in a warm, quiet cage and observe for the loss of the righting reflex, which typically occurs within 3-4 minutes.[5]
-
Confirm the depth of anesthesia by checking for a lack of response to a pedal withdrawal reflex (toe pinch).
-
Begin continuous monitoring of vital signs (respiratory rate, heart rate, body temperature).
-
-
Post-Procedure and Recovery:
-
After the procedure, continue to monitor the animal in a warm environment.
-
If desired, administer reversal agents (e.g., flumazenil for midazolam, naloxone for fentanyl) to expedite recovery.[5]
-
Do not leave the animal unattended until it has fully recovered its righting reflex and is moving purposefully.
-
Visualizations
References
- 1. Anaesthesia of Common Laboratory Species: Special Considerations | Veterian Key [veteriankey.com]
- 2. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. benchchem.com [benchchem.com]
- 6. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Midazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hsc.wvu.edu [hsc.wvu.edu]
- 12. researchgate.net [researchgate.net]
Preventing hypothermia during Hypnorm anesthesia in rodents
This guide provides researchers, scientists, and drug development professionals with essential information for preventing hypothermia in rodents anesthetized with Hypnorm (fentanyl/fluanisone).
Frequently Asked Questions (FAQs)
Q1: Why are rodents so susceptible to hypothermia during anesthesia?
Rodents are particularly prone to hypothermia under anesthesia due to their high surface area-to-body mass ratio, which leads to rapid heat loss.[1][2][3] Anesthetic agents, including the components of this compound, further disrupt the body's ability to regulate its temperature by suppressing the central nervous system's control over thermoregulation, specifically within the hypothalamus.[4][5][6] This impairment inhibits compensatory responses like shivering and vasoconstriction that would normally generate and conserve heat.[5][6] The induction of anesthesia often causes a redistribution of warm blood from the body's core to the cooler peripheral tissues, accounting for a significant and rapid drop in core temperature during the initial phase of the procedure.[6][7][8]
Q2: How does this compound anesthesia specifically affect a rodent's body temperature?
This compound is a neuroleptanalgesic combination of fentanyl and fluanisone.[9] Fentanyl, a potent opioid agonist, can disrupt thermoregulation.[9] General anesthetic agents depress thermoregulatory mechanisms, often in a dose-dependent manner, leading to hypothermia.[6][10] This effect, combined with the rodent's natural predisposition to heat loss, makes thermal support a critical component of the anesthetic protocol.
Q3: What are the consequences of perioperative hypothermia in rodents?
Hypothermia is a serious complication that can significantly impact experimental outcomes and animal welfare. Consequences include:
-
Delayed Anesthetic Recovery: Rodents with lower body temperatures take significantly longer to recover from anesthesia.[1][8][11]
-
Physiological and Metabolic Disturbances: Hypothermia can lead to cardiovascular and respiratory disturbances, coagulopathies, cardiac arrhythmias, and altered drug metabolism.[1][5][8][12]
-
Increased Experimental Variability: Failure to maintain normothermia can introduce significant variability into the data, potentially increasing the number of animals required for a study.[1][13][14]
-
Compromised Animal Welfare: Hypothermia is a major stressor and can increase the risk of post-operative complications, including infection.[1][6][8]
Q4: What is the target body temperature for mice and rats during surgery?
The goal is to maintain normothermia throughout the perioperative period. The normal core body temperature for mice ranges from 36.5°C to 38°C, while for rats, it is slightly higher, from 37.5°C to 38.5°C.[5][7] Monitoring and maintaining the animal's temperature within this physiological range is crucial.[15]
Q5: What methods are recommended for monitoring a rodent's temperature during anesthesia?
Continuous monitoring of core body temperature is essential.[16] The most common and reliable method is using a flexible rectal probe.[15] This provides a good approximation of the core body temperature.[13] It is important to ensure the probe is inserted to a consistent depth for accurate readings. While infrared thermometers can measure surface temperature, rectal probes are generally preferred for core temperature monitoring during surgery.[12]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Rapid temperature drop at the start of anesthesia. | Redistribution of warm core blood to the periphery.[6][7] Insufficient pre-warming. | Implement a pre-warming strategy to raise the core body temperature by 1% or to a target of 38°C before inducing anesthesia.[4][8][13] This reduces the core-to-periphery temperature gradient.[14] |
| Body temperature continues to fall despite using a heating pad. | The heating device is not effective enough or has uneven heating.[10][17] The animal has minimal contact with the heat source. The surgical area is exposed to cool anesthetic gases or drafts.[7] | Ensure the heating pad is pre-heated and functioning correctly.[18] Use active warming methods like a circulating warm-water blanket or a forced-air warmer.[4][11] Increase the animal's contact with the warm surface. Use surgical drapes (e.g., cling film) to reduce heat loss from exposed surfaces.[4][19] |
| The animal's temperature is too high (hyperthermia). | The heating device is set too high. The temperature probe is dislodged or malfunctioning. | Reduce the temperature setting on the heating device or temporarily turn it off.[11][17] Confirm the rectal probe is correctly positioned. Ensure there is no direct, intense heat source (like an unregulated heat lamp) focused on the animal. |
| Anesthetic recovery is prolonged. | Post-operative hypothermia.[1][11] | Continue active warming throughout the recovery period until the animal is fully ambulatory.[17][20] A 30-minute post-anesthesia warming period has been shown to be effective in rats.[10][17] Monitor the animal closely in a quiet, warm recovery area.[21] |
Quantitative Data on Warming Methods
Table 1: Efficacy of Different Warming Devices on Anesthetized Mice
| Warming Method | Initial Temp. (Mean ± SD) | Temp. after 30 min (Mean ± SD) | Net Change (°C) |
| Control (No Support) | 36.2 ± 0.38 °C | 28.8 ± 0.78 °C | -7.4 °C |
| Reflective Foil | 36.2 ± 0.38 °C | 28.8 ± 0.78 °C | -7.4 °C |
| Thermogenic Gel Pack | 36.3 ± 0.40 °C | 37.9 ± 0.40 °C | +1.6 °C |
| Circulating Warm-Water Blanket (Medium Setting) | 36.1 ± 0.40 °C | 35.1 ± 0.40 °C | -1.0 °C |
| Circulating Warm-Water Blanket (High Setting) | 36.5 ± 0.40 °C | 40.9 ± 0.40 °C | +4.4 °C |
| Data adapted from a study on C57BL/6 mice under isoflurane (B1672236) anesthesia. The study noted that the CWWB on a medium setting (blanket temp ~37.5°C) was most effective at maintaining a stable temperature close to baseline.[11] |
Table 2: Impact of Pre-warming and Draping on Mouse Rectal Temperature During Surgery
| Treatment Group | Temp. at Start of Surgery (Mean ± SD) | Temp. at End of Surgery (Mean ± SD) |
| Control (No Warming/Drape) | 36.3 ± 0.63 °C | ~32.5 °C (estimated from graph) |
| Pre-warm Only | 37.74 ± 0.41 °C | ~33.0 °C (estimated from graph) |
| Pre-warm + Post-warm (Both) | 37.74 ± 0.41 °C | 33.8 ± 0.7 °C |
| Pre-warm + Post-warm + Drape (Both/Drape) | 37.74 ± 0.41 °C | 34.9 ± 0.8 °C |
| Data adapted from a study evaluating active warming and surgical draping in mice.[4] Pre-warming involved placing mice in a 38°C incubator for 30 minutes before surgery.[4] |
Visualizations
Anesthesia's Impact on Thermoregulation
Caption: Anesthetic agents disrupt the hypothalamic control of body temperature.
Experimental Workflow for Preventing Hypothermia
Caption: A step-by-step workflow for maintaining normothermia in rodents.
Comparison of Warming Devices
Caption: Comparison of active and passive warming methods for rodent surgery.
Experimental Protocol: Aseptic Surgical Procedure with Comprehensive Thermal Support
This protocol outlines a standard approach for performing a surgical procedure on a rodent while minimizing the risk of hypothermia. All procedures must be approved by the institution's IACUC.[20]
1. Pre-Surgical Preparation
-
Surgical Area: Prepare a dedicated, uncluttered, and easily sanitized surgical area.[21][22] Use a disinfectant to clean all surfaces.[23]
-
Instrument Sterilization: Ensure all surgical instruments are sterile, typically via autoclave or a hot bead sterilizer.[20][21] For serial surgeries, instruments must be re-sterilized between animals.[20]
-
Warming Device Preparation: Turn on the primary active warming device (e.g., circulating warm-water blanket) at least 20-30 minutes before the procedure to allow it to reach the target temperature of 37-38°C.[18]
-
Animal Pre-Warming: Place the rodent in a forced-air incubator or warming chamber set to 38°C for 30 minutes immediately before inducing anesthesia.[4] This step is critical to prevent the initial, rapid drop in core temperature.[8][13]
2. Anesthesia and Intra-Operative Care
-
Anesthetic Administration: Anesthetize the animal according to the IACUC-approved protocol (e.g., intraperitoneal injection of this compound/midazolam combination).[24][25]
-
Eye Lubrication: Immediately after induction, apply a sterile ophthalmic lubricant to both eyes to prevent corneal drying.[21][23]
-
Hair Removal and Skin Prep: Remove hair from the surgical site.[23] Disinfect the skin by scrubbing in a circular, outward pattern, alternating between an antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine) and 70% alcohol or sterile saline for a total of three alternating passes.[22] Avoid excessively wetting the animal to minimize evaporative heat loss.[22]
-
Positioning and Monitoring: Place the animal on the pre-warmed surgical platform. Insert a lubricated rectal temperature probe and begin continuous monitoring.[15] The goal is to maintain a core temperature between 36.5°C and 38.5°C.[15]
-
Aseptic Technique: The surgeon should wear sterile gloves, a mask, and a clean lab coat.[20][23] Place a sterile drape over the animal, exposing only the surgical site.[20] Adherent plastic drapes (cling film) have been shown to be effective at reducing heat loss.[4][19]
-
Surgical Procedure: Perform the surgery while continuously monitoring the animal's vital signs, including respiratory rate and anesthetic depth (e.g., response to toe pinch).[21][22] Adjust the heat source as necessary to maintain normothermia.
3. Post-Operative Recovery
-
Warmed Recovery Environment: After wound closure, transfer the animal to a clean, warm recovery cage. Do not return an animal to a cage with conscious cage mates until it is fully recovered.[20] Provide supplemental heat using a warming pad or incubator set to maintain the animal's body temperature. A 30-minute period of active warming during recovery is recommended.[10][17]
-
Continuous Monitoring: Continue to monitor the animal every 15 minutes until it is fully ambulatory.[20] Key signs of recovery include the return of the righting reflex and purposeful movement.
-
Daily Health Checks: Assess the animal daily for at least 3-5 days post-surgery, checking for signs of pain, distress, and the condition of the surgical site.[21][23] Ensure easy access to food and water.
References
- 1. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of Active Warming and Surgical Draping for Perioperative Thermal Support in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Prewarming Followed by Active Warming is Superior to Passive Warming in Preventing Hypothermia for Short Procedures in Adult Rats (Rattus norvegicus) Under Isoflurane Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 10. Heating Pad Performance and Efficacy of 2 Durations of Warming after Isoflurane Anesthesia of Sprague-Dawley Rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kentscientific.com [kentscientific.com]
- 13. Forced-air pre-warming prevents peri-anaesthetic hypothermia and shortens recovery in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pre-warming before general anesthesia with isoflurane delays the onset of hypothermia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Mouse Surgery with Online Rectal Temperature Monitoring and Preoperative Heat Supply. Effects on Post-Ischemic Acute Kidney Injury | PLOS One [journals.plos.org]
- 16. Getting Back to Basics: Surgical Monitoring in Rodents for Better Experiments [scintica.com]
- 17. Heating Pad Performance and Efficacy of 2 Durations of Warming after Isoflurane Anesthesia of Sprague–Dawley Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Performance and Consistency of Circulating Warm Water Blankets for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aalas [aalas.kglmeridian.com]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. IG023: Guideline on Rodent Surgery and Medical Records | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 22. Rodent Survival Surgery Guideline [ohiostateresearch.knowledgebase.co]
- 23. Surgery - Rodent (Mouse & Rat) Survival Surgery (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 24. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. vmd.defra.gov.uk [vmd.defra.gov.uk]
Technical Support Center: Refined Hypnorm Protocols for Reduced Animal Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine Hypnorm (fentanyl/fluanisone) protocols, aiming to enhance animal welfare and experimental reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures involving this compound.
Issue 1: Inadequate Anesthetic Depth or Insufficient Muscle Relaxation
-
Question: My animal is responsive to painful stimuli (e.g., pedal withdrawal reflex is present) even after administering the recommended this compound dose. How can I achieve a surgical plane of anesthesia?
-
Answer: this compound alone often provides sedation and analgesia but may not produce adequate muscle relaxation for surgical procedures.[1][2] For a deeper anesthetic plane and good muscle relaxation, this compound is typically combined with a benzodiazepine (B76468) such as midazolam or diazepam.[1][3] This combination allows for a reduction in the this compound dose by 50% to 70%, further enhancing safety.[1] Ensure your dosage calculations are accurate for the specific species and route of administration.
Issue 2: Respiratory Depression
-
Question: The animal's respiratory rate has significantly decreased after this compound administration, and I've observed cyanosis (blueish discoloration of mucous membranes). What should I do?
-
Answer: Moderate respiratory depression is a known side effect of the fentanyl component in this compound.[1] If you observe severe respiratory depression or cyanosis, the administration of a narcotic antagonist like naloxone (B1662785) or a partial agonist such as buprenorphine may be necessary to reverse the effects of fentanyl.[4] Providing oxygen support can also be beneficial. It is crucial to continuously monitor the animal's respiratory rate and mucous membrane color throughout the procedure.[5][6]
Issue 3: Unexpected Spontaneous Movements During Anesthesia
-
Question: The animal is in a surgical plane of anesthesia (unresponsive to pain), but is exhibiting random, non-purposeful movements like limb twitching or paddling. What is causing this and how can it be managed?
-
Answer: This phenomenon, particularly documented in neonatal rats, is a potential paradoxical effect of the fentanyl/fluanisone combination.[7][8][9] These movements are not typically a response to pain.[8][9] The neuroleptic component, fluanisone, may contribute to these extrapyramidal side effects.[7] While these movements might not interfere with all procedures, for high-precision surgeries like micro-injections, they can be problematic.[8] If these movements are compromising the experiment, consider alternative anesthetic regimens and ensure the anesthetic depth is adequate by checking reflexes.[7]
Issue 4: Prolonged Recovery or Anesthetic Relapse
-
Question: The animal is taking an unusually long time to recover from anesthesia, or appears to wake up and then becomes sedated again. Why is this happening?
-
Answer: this compound/benzodiazepine combinations can have a prolonged recovery time, sometimes exceeding four hours in rodents.[1] This may be due to the enterohepatic recirculation of the metabolized anesthetic agents, leading to a potential relapse of anesthetic effects.[1] It is imperative to continue monitoring the animal throughout the entire recovery period, paying close attention to vital signs and maintaining body temperature.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a veterinary neuroleptanalgesic combination of fentanyl citrate (B86180) and fluanisone.[10] Fentanyl is a potent synthetic opioid agonist that provides strong analgesia by primarily acting on mu-opioid receptors.[3] Fluanisone is a butyrophenone (B1668137) neuroleptic that induces sedation and can partially counteract the respiratory depression caused by fentanyl.[3]
Q2: Can this compound be used as a standalone anesthetic for surgery? A2: this compound alone is generally not recommended for surgical procedures because it provides poor muscle relaxation.[1] It is suitable for minor, non-invasive procedures or diagnostic techniques where muscle relaxation is not critical.[4] For surgical interventions, it should be combined with a benzodiazepine like midazolam or diazepam.[1][11]
Q3: What are the key physiological parameters to monitor when using this compound? A3: It is crucial to monitor several parameters to ensure animal welfare. These include:
-
Respiratory Rate: A drop of 50% can be normal, but watch for severe depression.[5][6]
-
Heart Rate: Bradycardia (slow heart rate) can occur.[1]
-
Body Temperature: Anesthesia often leads to hypothermia, which is especially critical in small rodents. Use a heating pad to maintain normothermia.[3][5][6]
-
Mucous Membrane Color: Should remain pink. Pale or blue coloration indicates poor perfusion or oxygenation.[5][6]
-
Reflexes: Use the pedal withdrawal reflex or tail/ear pinch to assess anesthetic depth.[7][12]
Q4: How should this compound be stored? A4: this compound should be stored at a temperature not exceeding 25°C. After the first dose is withdrawn from the vial, the product should be used within 28 days.[4]
Data Presentation
Table 1: Recommended this compound Combination Dosages for Surgical Anesthesia
| Species | This compound Dosage | Benzodiazepine Dosage | Route of Administration | Duration of Anesthesia | Notes |
| Mice | 0.01 ml/30g body weight | Diazepam: 5 mg/kg | Intraperitoneal (IP) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[2][4] |
| (0.105 mg/kg Fentanyl, 3.333 mg/kg Fluanisone) | Midazolam: 2.0 mg/kg | ||||
| Rats | 0.3 ml/kg | Diazepam: 2.5 mg/kg | This compound: Intramuscular (IM); Diazepam: IP | ~30 minutes | The combination of choice for rats, providing a wide margin of safety.[4][13] |
| (0.095 mg/kg Fentanyl, 3 mg/kg Fluanisone) | |||||
| Rabbits | 0.3 ml/kg | Diazepam: 2 mg/kg | This compound: IM; Diazepam: IP or IV | 20-40 minutes | Provides good muscle relaxation for major surgery.[4][11] |
| (0.095 mg/kg Fentanyl, 3 mg/kg Fluanisone) | Midazolam: 2.0 mg/kg | This compound: IM; Midazolam: IP | |||
| Guinea Pigs | 1 ml/kg | Diazepam: 2.5 mg/kg | This compound: IM; Diazepam: IP | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[4][11] |
| (0.315 mg/kg Fentanyl, 10 mg/kg Fluanisone) |
Note: These are guidelines. Dosages may need to be adjusted based on animal strain, age, and health status.[2][13]
Table 2: Normal Physiological Parameters for Anesthetized Rodents
| Parameter | Mouse | Rat |
| Anesthetized Respiratory Rate | 55 - 100 breaths/min | 70 - 110 breaths/min |
| Anesthetized Pulse Rate | 300 - 500 beats/min | 260 - 500 beats/min |
| Anesthetized Body Temperature | 36.0°C - 38.0°C (96.8°F - 100.4°F) | 35.9°C - 37.5°C (96.6°F - 99.5°F) |
| Source:[5][6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound/Midazolam Anesthetic Mixture for Mice
This protocol describes the preparation of a single injectable solution for surgical anesthesia in mice.[2][4]
Materials:
-
This compound® solution (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL)
-
Midazolam solution (5 mg/mL)
-
Sterile Water for Injection
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetic Mixture Preparation:
-
Dilute the this compound® solution with an equal volume of Water for Injection.
-
Dilute the Midazolam (5 mg/mL) solution with an equal volume of Water for Injection.
-
Mix the two diluted solutions together. The final mixture will contain:
-
-
Administration:
-
Draw the calculated volume of the final mixture into a sterile syringe.
-
Administer via intraperitoneal (IP) injection.[2]
-
-
Induction and Monitoring:
-
Place the animal in a warm, quiet cage and monitor for the loss of the righting reflex.
-
Once induced, apply ophthalmic ointment to the eyes to prevent drying.
-
Confirm the surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex before starting the procedure.[7]
-
Continuously monitor vital signs and maintain body temperature using a heating pad throughout the procedure.[3]
-
-
Recovery:
Visualizations
References
- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 2. benchchem.com [benchchem.com]
- 3. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anaesthesia of Common Laboratory Species: Special Considerations | Veterian Key [veteriankey.com]
Technical Support Center: Improving Recovery from Hypnorm Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance recovery from Hypnorm anesthesia in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a neuroleptanalgesic agent commonly used in veterinary medicine for sedation and anesthesia in laboratory animals such as mice, rats, rabbits, and guinea pigs.[1][2] It is a combination of two active ingredients:
-
Fentanyl Citrate: A potent, synthetic opioid agonist that provides strong, short-acting analgesia.[1][3]
-
Fluanisone (B1672854): A butyrophenone (B1668137) neuroleptic (a type of typical antipsychotic) that induces sedation.[1][3]
Q2: What is the mechanism of action of this compound's components?
The sedative and analgesic effects of this compound result from the distinct actions of its two components:
-
Fentanyl primarily acts as a strong agonist at mu-opioid receptors (μORs) in the central nervous system.[3] Activation of these G-protein-coupled receptors leads to a cascade of intracellular signaling that ultimately results in profound analgesia.[4][5]
-
Fluanisone functions mainly as a potent antagonist at dopamine (B1211576) D2 receptors.[3][6] This blockade of dopaminergic neurotransmission is the primary source of its sedative and neuroleptic effects.[6] Fluanisone also exhibits antagonist activity at serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors, which contributes to its overall pharmacological profile.[7][8]
Q3: What are the most common issues encountered during recovery from this compound anesthesia?
The most frequently reported issues during recovery from this compound anesthesia are:
-
Prolonged Recovery: Animals may remain sedated for an extended period, with an average "sleep time" of over four hours in rodents.[9] This is largely due to the long-lasting effects of fluanisone, as well as the enterohepatic recirculation of this compound's metabolites.[9]
-
Respiratory Depression: Fentanyl, being a potent opioid, can cause significant respiratory depression, which can be life-threatening if not properly managed.[10]
-
Hypothermia: As with many anesthetic agents, animals under this compound are at risk of developing hypothermia, which can slow drug metabolism and prolong recovery.[2][11]
-
Paradoxical Movements: Neonatal rats, in particular, may exhibit random, non-purposeful movements during surgical anesthesia with this compound that are not a response to painful stimuli.[12][13][14]
Q4: Can the effects of this compound be reversed?
The effects of the fentanyl component of this compound can be effectively reversed. However, there is currently no specific reversal agent for the fluanisone component.
-
Fentanyl Reversal: Opioid antagonists are used to reverse the effects of fentanyl. The most common reversal agent is naloxone (B1662785) , a pure opioid antagonist.[2][6][15] Mixed agonist-antagonist opioids, such as buprenorphine and butorphanol , can also be used to reverse the respiratory depression caused by fentanyl while maintaining some level of analgesia.[6][10][16]
-
Fluanisone Reversal: There is no specific antagonist for fluanisone. Its prolonged sedative effects must be managed through supportive care.
Troubleshooting Guides
Issue 1: Prolonged Recovery Time
Symptoms:
-
The animal remains sedated and immobile for several hours after the procedure is complete.[9]
-
Delayed return of the righting reflex.
Possible Causes:
-
The long half-life and sedative effects of fluanisone.[9]
-
Enterohepatic recirculation of this compound metabolites.[9]
-
Hypothermia, which slows down drug metabolism.[11]
-
Individual animal variation in drug metabolism.
Solutions:
-
Administer an Opioid Antagonist: To reverse the effects of fentanyl, administer an appropriate opioid antagonist. This will counteract the respiratory depression and some of the sedative effects, which can help to shorten the overall recovery period. Refer to the tables below for recommended dosages.
-
Provide Supportive Care:
-
Maintain Normothermia: It is crucial to keep the animal warm during and after the procedure.[2] Use heating pads, incubators, or other warming devices to maintain the animal's body temperature.[17]
-
Fluid Therapy: Administer subcutaneous or intraperitoneal fluids to aid in drug metabolism and excretion.
-
Quiet and Dark Environment: Place the recovering animal in a quiet and dark environment to minimize external stimuli.[18]
-
-
Monitor Vital Signs: Continuously monitor the animal's respiratory rate, heart rate, and temperature until it is fully recovered.[11]
Issue 2: Respiratory Depression
Symptoms:
-
Slow and shallow breathing.
-
Cyanosis (blue or purple discoloration of the mucous membranes).
-
Low oxygen saturation levels (if being monitored).
Possible Causes:
-
The potent opioid effects of fentanyl on the respiratory centers in the brain.[10]
Solutions:
-
Immediate Reversal: Administer an opioid antagonist such as naloxone immediately.[2] Naloxone rapidly reverses the respiratory depressant effects of fentanyl.[6][16] For recommended dosages, see the tables below.
-
Provide Oxygen Supplementation: If available, provide the animal with supplemental oxygen.[2]
-
Assisted Ventilation: In severe cases, it may be necessary to provide assisted ventilation.
Issue 3: Unexpected Movements During Anesthesia
Symptoms:
-
Random, non-purposeful movements of the limbs or body during what appears to be a stable plane of surgical anesthesia.[12][13][14]
Possible Causes:
-
This is a known paradoxical effect of the fentanyl-fluanisone combination, particularly in neonatal animals.[12] It is thought to be related to the extrapyramidal side effects of the neuroleptic component, fluanisone.[12]
Solutions:
-
Assess Anesthetic Depth: Carefully assess the depth of anesthesia to ensure the animal is not responding to painful stimuli. Check for reflexes such as the pedal withdrawal reflex.
-
Consider Alternative Anesthetics: If these movements interfere with the surgical procedure, consider using an alternative anesthetic protocol for future experiments.
-
No Reversal Needed for this Specific Issue: As these movements are not typically indicative of pain or inadequate anesthesia, reversal is not the primary solution. The focus should be on ensuring the animal is appropriately anesthetized.
Data Presentation
Table 1: Recommended Dosages for this compound Anesthesia in Rodents
| Animal | Route of Administration | This compound Dosage (ml/kg) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) | Notes |
| Mouse | Intraperitoneal (IP) | 0.01 ml/30g body weight | 0.105 | 3.333 | Often used in combination with a benzodiazepine (B76468) like diazepam (5 mg/kg IP).[2] |
| Rat | Intramuscular (IM) or Intraperitoneal (IP) | 0.3 - 0.4 | 0.095 - 0.126 | 3 - 4 | Often used in combination with a benzodiazepine like diazepam (2.5 mg/kg IP).[2] |
| Rabbit | Intramuscular (IM) | 0.3 - 0.5 | 0.095 - 0.158 | 3 - 5 | Often used in combination with a benzodiazepine like diazepam (2 mg/kg IP or IV).[2] |
| Guinea Pig | Intramuscular (IM) | 1.0 | 0.315 | 10 | Often used in combination with a benzodiazepine like diazepam (2.5 mg/kg IP).[2] |
Note: These are general guidelines. Dosages may need to be adjusted based on the specific strain, age, and health status of the animal.[9]
Table 2: Reversal Agents for Fentanyl Component of this compound
| Reversal Agent | Animal | Route of Administration | Dosage | Notes |
| Naloxone | Rodents | IV, IM, SC | 0.1 - 0.4 mg/kg | A pure opioid antagonist that provides rapid and complete reversal of fentanyl's effects.[6][16][19] |
| Buprenorphine | Rodents | IV, IM, SC | 0.05 - 0.1 mg/kg | A mixed agonist-antagonist that reverses respiratory depression while maintaining some analgesia.[6][16] |
| Butorphanol | Rodents | IV, IM, SC | 0.1 - 2.0 mg/kg | Another mixed agonist-antagonist with similar properties to buprenorphine.[10] |
Note: The duration of action of naloxone may be shorter than that of fentanyl, so repeated doses may be necessary. Always monitor the animal for signs of renarcotization.[20]
Experimental Protocols
Protocol 1: this compound/Midazolam Anesthesia and Reversal in Rats
-
Anesthetic Induction:
-
Administer a combination of this compound (0.3 ml/kg) and Midazolam (2.0 mg/kg) via intramuscular (IM) or intraperitoneal (IP) injection.
-
-
Monitoring During Anesthesia:
-
Continuously monitor the animal's respiratory rate, heart rate, and body temperature.
-
Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex.
-
Apply ophthalmic ointment to prevent corneal drying.[8]
-
-
Post-Procedure Reversal and Recovery:
-
At the end of the procedure, administer Naloxone (0.1 mg/kg) subcutaneously (SC) to reverse the effects of fentanyl.
-
Place the animal in a clean, warm cage and monitor it closely until it is fully ambulatory.[17]
-
Provide supportive care as needed, including warming and fluid therapy.
-
Mandatory Visualizations
Signaling Pathways
Caption: Fentanyl's signaling cascade via the mu-opioid receptor.
Caption: Fluanisone's antagonism of the dopamine D2 receptor pathway.
Experimental Workflow
Caption: Experimental workflow for this compound anesthesia and recovery.
References
- 1. nbinno.com [nbinno.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of fentanyl/fluanisone neuroleptanalgesia in the rabbit using mixed agonist/antagonist opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 10. Anaesthesia of Common Laboratory Species: Special Considerations | Veterian Key [veteriankey.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats | Semantic Scholar [semanticscholar.org]
- 14. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chanellepharma.com [chanellepharma.com]
- 19. Zimhi (naloxone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 20. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Effects of Repeated Hypnorm Administration
Disclaimer: The following information is for guidance purposes for research professionals. There is a notable scarcity of published studies specifically investigating the long-term effects of repeated administration of the Hypnorm (fentanyl/fluanisone) combination in laboratory animals. Much of the available long-term data pertains to fentanyl alone. This guide synthesizes information on the individual components of this compound to provide potential insights and troubleshooting advice for researchers undertaking chronic dosing regimens. All experimental procedures should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a neuroleptanalgesic agent used in veterinary medicine for sedation and anesthesia in laboratory animals such as mice, rats, rabbits, and guinea pigs.[1][2] It is a combination of two active ingredients:
-
Fentanyl Citrate: A potent synthetic opioid agonist that provides strong analgesia.[3]
-
Fluanisone (B1672854): A butyrophenone (B1668137) neuroleptic (antipsychotic) that induces sedation and calmness.[1][3]
Q2: Are there established long-term effects of repeated this compound administration?
-
Fentanyl: Chronic administration in rodents has been shown to decrease anxiety-like behaviors and reduce pain sensitivity.[3] Interruption of chronic fentanyl administration may lead to increased anxiety.[3] Some studies indicate that tolerance to the analgesic effects of fentanyl can develop with repeated use.[5] However, a study involving 10 repeated high-doses of fentanyl in rats showed minimal development of tolerance to unconsciousness, bradycardia, muscle rigidity, and respiratory depression.[6]
-
Fluanisone: As a dopamine (B1211576) D2 receptor antagonist, long-term use could theoretically lead to changes in dopaminergic pathways, potentially affecting motor function and motivation. However, specific long-term studies on fluanisone alone in this context are scarce.
Q3: What are the potential physiological consequences of repeated this compound dosing?
Based on studies of repeated high-dose fentanyl administration, researchers should monitor for the following, although tolerance may not significantly develop over a limited number of exposures[6]:
-
Cardiovascular Effects: Bradycardia (a significant drop in heart rate) is a common acute effect.[6]
-
Respiratory Depression: A decrease in respiratory rate and an increase in arterial carbon dioxide (PaCO2) are significant risks.[6]
-
Metabolic Changes: A decrease in blood pH and partial pressure of arterial oxygen (PaO2) can occur.[6]
-
Thermoregulation: Like many anesthetics, this compound can impair thermoregulation, making it crucial to maintain the animal's body temperature during and after procedures.
Troubleshooting Guides
Issue 1: Unexpected Spontaneous Movements During Anesthesia
-
Question: My animal is exhibiting random, non-purposeful limb movements or twitching during a procedure with repeated this compound administration, even though it does not respond to painful stimuli. What is happening and what should I do?
-
Answer: This is a documented paradoxical effect, particularly noted in neonatal rats, and is likely attributable to the fluanisone component.[4][7] Fluanisone may induce extrapyramidal side effects that manifest as involuntary movements.
Troubleshooting Steps:
-
Confirm Anesthetic Depth: First, ensure the animal is in a surgical plane of anesthesia by checking for a lack of pedal withdrawal reflex (toe pinch). If a response is present, the anesthetic depth is insufficient.
-
Assess Movement Type: Document the nature of the movements (e.g., twitching, paddling). If they are not interfering with the procedure and the animal is confirmed to be anesthetized, you may be able to proceed with caution.
-
Consider Alternative Protocols: If the movements compromise the experiment's precision (e.g., stereotaxic surgery), consider alternative anesthetic regimens for future experiments. Inhalant anesthetics like isoflurane (B1672236) may offer more control.[7]
-
Issue 2: Progressive Respiratory Depression with Repeated Dosing
-
Question: I've noticed that with each successive dose of this compound, my animals seem to experience more severe or prolonged respiratory depression. How should I manage this?
-
Answer: Repeated doses of opioids can have a progressively greater effect, prolonging recovery time.[8] While one study showed minimal tolerance to respiratory depression from fentanyl over 10 doses[6], individual, strain, or species differences may exist.
Troubleshooting Steps:
-
Monitor Respiration Closely: Continuously monitor the animal's respiratory rate and effort. A pulse oximeter can provide real-time oxygen saturation data.
-
Provide Oxygen Supplementation: If respiratory depression is a concern, provide supplemental oxygen via a nose cone.
-
Have Reversal Agents Ready: The opioid antagonist naloxone (B1662785) can be used to reverse the respiratory depressant effects of fentanyl. However, this will also reverse the analgesic effects. Be prepared to provide alternative analgesia if the animal is recovering from a painful procedure.
-
Adjust Dosage: If you observe a cumulative effect, consider reducing the dose of this compound in subsequent administrations, though this may affect the depth and duration of anesthesia.
-
Issue 3: Increased Anxiety or Altered Behavior Between Dosing Sessions
-
Question: In the days following this compound administration, the animals appear more anxious or their behavior in other tests is altered. Is this related to the drug?
-
Answer: This is a plausible long-term effect. Studies on chronic fentanyl administration in mice have shown that while the drug can decrease anxiety-like behavior when the animal is under its influence, interruption of administration can lead to increased anxiety.[3]
Troubleshooting Steps:
-
Establish a Stable Dosing Schedule: If your experimental design allows, maintain a consistent and regular dosing schedule to minimize withdrawal-like effects between administrations.
-
Include a Washout Period: If behavioral testing is a key component of your study, ensure a sufficient washout period after the final this compound administration before conducting behavioral assays. The length of this period may need to be determined empirically.
-
Factor into Experimental Design: Be aware of these potential behavioral side effects and account for them in your data analysis and interpretation. Ensure your control group is handled and injected with a vehicle on the same schedule.
-
Data Presentation
Table 1: Physiological Effects of Repeated High-Dose Fentanyl Administration in Rats (Data summarized from a study with 10 repeated fentanyl exposures)[6]
| Parameter | Acute Effect After Fentanyl Injection | Change with Repeated Exposures |
| Heart Rate | Immediate drop of ~225 beats/min | No significant change in the extent of the drop |
| Muscle Rigidity (EMG) | Increase of ~291% | No significant change in the extent of the increase |
| Arterial PCO₂ | Increase of ~49.4 mmHg | No significant change in the extent of the increase |
| Arterial pH | Decrease of ~0.48 | No significant change in the extent of the decrease |
| Arterial PO₂ | Decrease of ~50.4 mmHg | No significant change in the extent of the decrease |
| Time to Recovery | U-shaped change: Longest after 1st dose (~50 min), shortest after 5th dose (~16 min) | Non-linear change over 10 exposures |
Table 2: Standard Recommended Doses for Acute this compound Administration (Note: These are for single anesthetic events and may need adjustment for repeated administration. Often used in combination with a benzodiazepine (B76468) like midazolam or diazepam for surgical anesthesia.)[2]
| Species | This compound Dose (IM or IP) | Fentanyl Citrate (mg/kg) | Fluanisone (mg/kg) |
| Mice | 0.01 ml / 30g (IP) | ~0.105 | ~3.33 |
| Rats | 0.4 ml / kg (IM or IP) | ~0.126 | ~4.0 |
| Rabbits | 0.5 ml / kg (IM) | ~0.158 | ~5.0 |
| Guinea Pigs | 1.0 ml / kg (IM) | ~0.315 | ~10.0 |
Experimental Protocols
Protocol 1: Repeated High-Dose Fentanyl Administration in Rats (Adapted from[6])
-
Objective: To assess the development of tolerance to the physiological effects of fentanyl.
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Administration:
-
Administer a high dose of fentanyl intravenously.
-
Repeat the injection every 48 hours for a total of 10 injections.
-
-
Monitoring:
-
Record electroencephalography (EEG) and electromyography (EMG) continuously.
-
Measure heart rate and respiratory rate.
-
Perform arterial blood gas analysis to measure PaCO₂, PaO₂, and pH before and after injection.
-
Assess the time to return of the righting reflex as a measure of recovery from unconsciousness.
-
-
Data Analysis: Use mixed-effect models to compare the physiological responses across the 10 exposures to determine if tolerance develops.
Protocol 2: Acute Surgical Anesthesia with this compound in Neonatal Rats (Adapted from[4][7])
-
Objective: To induce surgical anesthesia for a single procedure.
-
Animals: 7-day-old Wistar rat pups.
-
Drug Preparation and Administration:
-
Dilute this compound® 1:3 in sterile water for injection.
-
Administer the diluted solution subcutaneously at a dose of 1.25 mL/kg body weight.
-
-
Anesthetic Monitoring:
-
Induction is expected within 5-10 minutes.
-
Confirm surgical anesthesia by testing for the absence of the pedal withdrawal reflex.
-
Monitor respiration and body temperature throughout the procedure.
-
Maintain normothermia using a heating pad.
-
-
Recovery:
-
Place the pup in a warm environment for recovery.
-
Return the pup to the dam and littermates once it is fully ambulatory.
-
Mandatory Visualizations
References
- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent Anesthesia and Analgesia | Animal Care and Use Program [animalcare.ubc.ca]
Addressing random movements during Hypnorm surgical anesthesia
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Hypnorm® (a combination of fentanyl citrate (B86180) and fluanisone) for surgical anesthesia in laboratory animals. Our aim is to help you address specific issues, particularly random movements, to ensure the welfare of your animals and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it work?
A1: this compound® is a neuroleptanalgesic anesthetic agent composed of two active ingredients: fentanyl citrate and fluanisone (B1672854).[1] Fentanyl is a potent synthetic opioid that provides strong pain relief (analgesia) by acting as an agonist at mu-opioid receptors.[2] Fluanisone is a butyrophenone (B1668137) neuroleptic that induces a state of sedation and reduced motor activity by acting as a dopamine (B1211576) D2 receptor antagonist.[2] Together, they create a state of neuroleptanalgesia, characterized by sedation and profound analgesia.[2]
Q2: Why am I observing random movements in my animal under this compound® anesthesia?
A2: Random, involuntary movements are a known phenomenon during surgical anesthesia with this compound®, even when the animal is at a sufficient anesthetic depth for surgery.[3][4] These movements are not necessarily a response to painful stimuli.[3][4] However, it is crucial to differentiate these from movements indicating a light plane of anesthesia.
Q3: Is this compound® alone sufficient for major surgery?
A3: this compound® alone provides sedation and analgesia but offers poor muscle relaxation, making it suitable for minor procedures or diagnostic techniques.[5][6] For major surgeries requiring muscle relaxation, it is recommended to use this compound® in combination with a benzodiazepine (B76468) such as diazepam or midazolam.[5][6]
Q4: What are the most critical side effects of this compound® to monitor for?
A4: The most significant side effect is respiratory depression, which is caused by the fentanyl component.[2] It is essential to continuously monitor the animal's respiratory rate and depth.[2] Another important consideration is hypothermia, as rodents are prone to heat loss under anesthesia due to their high surface-area-to-body-mass ratio.[2]
Q5: Can the effects of this compound® be reversed?
A5: Yes, the opioid effects of fentanyl, including respiratory depression, can be reversed. A narcotic antagonist like naloxone (B1662785) can be used for a full reversal, though this will also eliminate the analgesic effects.[2] Mixed agonist/antagonist opioids, such as buprenorphine, can reverse respiratory depression while preserving some degree of analgesia.[2][7]
Troubleshooting Guide: Random Movements During Anesthesia
If you observe movement during a surgical procedure under this compound® anesthesia, follow this workflow to determine the cause and appropriate course of action.
Caption: Troubleshooting workflow for random movements.
Data Presentation: Dosage and Duration
The following tables provide recommended dosages and expected duration of anesthesia. Note that these are guidelines and may need to be adjusted based on animal strain, age, and health status.
Table 1: Recommended Dosages for this compound® and Combinations
| Species | Anesthetic Combination | Dosage | Administration Route |
| Mouse | This compound® alone | 0.01 ml/30g body weight | Intraperitoneal (IP) |
| This compound® + Diazepam | This compound®: 0.01 ml/30g; Diazepam: 5 mg/kg | IP | |
| Rat | This compound® alone | 0.4 ml/kg | Intramuscular (IM) or IP |
| This compound® + Diazepam | This compound®: 0.3 ml/kg; Diazepam: 2.5 mg/kg | IM (this compound®), IP (Diazepam) | |
| Rabbit | This compound® alone | 0.5 ml/kg | IM |
| This compound® + Diazepam | This compound®: 0.3 ml/kg; Diazepam: 2 mg/kg | IM (this compound®), IP or IV (Diazepam) | |
| Guinea Pig | This compound® alone | 1 ml/kg | IM |
| This compound® + Diazepam | This compound®: 1 ml/kg; Diazepam: 2.5 mg/kg | IM (this compound®), IP (Diazepam) |
Data sourced from product characteristics sheet.[5]
Table 2: Expected Duration of Anesthesia
| Species | Anesthetic Combination | Expected Duration of Sedation/Anesthesia | Notes |
| Mouse, Rat, Rabbit, Guinea Pig | This compound® alone | 30-60 minutes | Sedation and analgesia, poor muscle relaxation.[5] |
| Mouse, Rat, Rabbit, Guinea Pig | This compound® + Benzodiazepine | 20-40 minutes | Good surgical anesthesia with muscle relaxation.[5] |
Experimental Protocols
Protocol 1: Assessment of Anesthetic Depth
A reliable assessment of anesthetic depth is crucial to ensure animal welfare and prevent intraoperative awareness.
-
Righting Reflex: Before the procedure, gently place the animal on its back. The loss of the reflex to immediately turn itself over onto its feet indicates the onset of anesthesia.[2]
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Pedal Withdrawal Reflex (Toe Pinch): Firmly pinch a toe or the webbing between the toes.[2][8] An absence of a withdrawal response is a key indicator of a surgical plane of anesthesia.[2] This reflex should be checked before the first incision and periodically throughout the procedure.
-
Tail/Ear Pinch Response: For mice and rats, a firm pinch of the tail or ear can also be used to assess the depth of anesthesia.[2] Lack of a response is indicative of an appropriate anesthetic plane.[2]
-
Physiological Monitoring:
-
Respiratory Rate: Continuously monitor the respiratory rate. For an anesthetized mouse, a normal rate is 55-100 breaths/min, and for a rat, it is 50-80 breaths/min.[2][9] A drop of 50% can be normal, but severe depression warrants attention.[2][9]
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Body Temperature: Maintain body temperature between 36.0°C and 38.0°C using a controlled heat source, as rodents are susceptible to hypothermia.[2][9]
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Mucous Membrane Color: Membranes should remain pink, indicating adequate oxygenation.[9]
-
Signaling Pathways
The anesthetic state induced by this compound® is a result of the combined actions of fentanyl and fluanisone on distinct signaling pathways in the central nervous system.
Caption: Signaling pathways of Fentanyl and Fluanisone.
References
- 1. Fentanyl/fluanisone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 7. Reversal of fentanyl/fluanisone neuroleptanalgesia in the rabbit using mixed agonist/antagonist opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
- 9. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Prolonged Hypnorm Anesthesia with Supplemental "Top-Up" Doses
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of supplemental "top-up" doses to prolong Hypnorm (fentanyl/fluanisone) anesthesia in laboratory animals. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a neuroleptanalgesic combination of fentanyl, a potent opioid analgesic, and fluanisone, a butyrophenone (B1668137) tranquilizer.[1] It is used in laboratory animals to induce a state of sedation and analgesia.[1] For surgical procedures requiring muscle relaxation, this compound is typically used in combination with a benzodiazepine (B76468) like diazepam or midazolam.[2][3]
Q2: When is a supplemental "top-up" dose of this compound necessary?
A "top-up" dose is required when the depth of anesthesia becomes insufficient to prevent the animal from perceiving painful stimuli. This is indicated by a return of reflexes, such as the pedal withdrawal reflex (toe pinch), or purposeful movement in response to surgical stimulation.[4]
Q3: How much should I use for a "top-up" dose?
A general guideline is to administer a supplemental dose that is 25-50% of the initial induction dose.[4] It is critical to start with a lower dose and assess the animal's response before administering more, as repeated doses can have a progressively greater effect and prolong recovery time.[5]
Q4: How long will a "top-up" dose extend the duration of anesthesia?
The exact extension of surgical anesthesia following a supplemental dose of this compound is not well-documented in readily available literature and can vary depending on the species, strain, individual animal's metabolism, and the specific combination of anesthetic agents used. Researchers should carefully monitor the animal's reflexes and physiological signs to determine the duration of effect in their specific experimental context.
Q5: What are the potential side effects of prolonged this compound anesthesia with top-up doses?
The primary concern with this compound, due to its fentanyl component, is respiratory depression.[6] Repeated doses can exacerbate this effect.[5] Prolonged anesthesia also increases the risk of hypothermia, especially in small rodents.[6] Furthermore, this compound combinations can have a prolonged recovery time, sometimes referred to as "sleep time," due to the enterohepatic recirculation of its metabolites.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Animal is responsive to painful stimuli (e.g., toe pinch) during the procedure. | Anesthetic depth is too light. | Administer a supplemental "top-up" dose of this compound (25-50% of the initial dose).[4] Continuously monitor reflexes to ensure a surgical plane of anesthesia is re-established. |
| Respiratory rate is significantly decreased (e.g., below 55 breaths/min in a mouse). [7] | Overdose of this compound, leading to respiratory depression. | Provide supplemental oxygen. If respiratory depression is severe, consider administration of a narcotic antagonist like naloxone (B1662785) to reverse the effects of fentanyl. Be aware that this will also reverse the analgesic effects. |
| Animal's body temperature is dropping. | Hypothermia due to prolonged anesthesia. Small mammals are particularly susceptible.[6] | Use a heating pad or other warming device to maintain the animal's body temperature within the normal physiological range (e.g., 36.0°C - 38.0°C for mice).[8] Monitor rectal temperature throughout the procedure. |
| Animal is experiencing prolonged recovery ("sleep time") after the procedure. | Cumulative effect of repeated this compound doses and enterohepatic recirculation of metabolites.[2][5] | Continue to monitor the animal in a warm, quiet environment until it is fully ambulatory.[4] Ensure easy access to food and water upon recovery. In some cases, a partial agonist like buprenorphine can be used to reverse the sedative effects while maintaining some analgesia.[9] |
| Unexpected animal movement during surgery, not related to painful stimuli. | This can be a characteristic of fentanyl/fluanisone anesthesia, particularly in neonatal rats.[1][8] | First, confirm that the movement is not a response to a painful stimulus by checking reflexes (e.g., pedal withdrawal). If the anesthetic plane is adequate, be aware that some random movements may occur. |
Data Presentation
Table 1: Initial Anesthetic Dosages for Rodents
| Species | Anesthetic Combination | Dosage | Administration Route | Expected Duration of Anesthesia | Notes |
| Mouse | This compound® alone | 0.01 mL/30g body weight (0.105 mg/kg fentanyl citrate (B86180) and 3.333 mg/kg fluanisone) | Intraperitoneal (IP) | 30-60 minutes | Provides sedation and analgesia but poor muscle relaxation. Suitable for minor procedures.[3][9] |
| Mouse | This compound® + Diazepam | This compound®: 0.01 mL/30g body weight; Diazepam: 5 mg/kg | IP | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation.[3][9] |
| Rat | This compound® alone | 0.4 mL/kg (0.126 mg/kg fentanyl citrate and 4 mg/kg fluanisone) | Intramuscular (IM) or IP | 30-60 minutes | Provides satisfactory surgical anesthesia for minor operations where muscle relaxation is not required.[9] |
| Rat | This compound® + Diazepam | This compound®: 0.3 mL/kg; Diazepam: 2.5 mg/kg | IM (this compound®), IP (Diazepam) | 20-40 minutes | Provides good surgical anesthesia with muscle relaxation for major surgery.[9] |
Table 2: Physiological Monitoring Parameters for Anesthetized Rodents
| Parameter | Mouse | Rat | Indication of Light Anesthesia | Indication of Deep Anesthesia |
| Respiratory Rate (breaths/min) | 55 - 100 | 70 - 110 | Shallow and >100 (mouse) or >110 (rat) | Deep and <55 (mouse) or <70 (rat) |
| Heart Rate (beats/min) | 300 - 500 | 260 - 500 | Increase in heart rate in response to stimuli | Significant decrease in heart rate |
| Body Temperature (°C) | 36.0 - 38.0 | 35.9 - 37.5 | N/A | Significant drop below normal range |
| Reflexes (Pedal Withdrawal) | Absent | Absent | Present | Absent |
Note: A drop in respiratory rate by 50% can be normal during anesthesia, but a continued decline or shallow breathing warrants close monitoring.[4][8]
Experimental Protocols
Protocol 1: Induction and Maintenance of Prolonged this compound Anesthesia
-
Pre-Anesthetic Preparation:
-
Accurately weigh the animal to calculate the correct dosage.
-
Perform a health check to ensure the animal is fit for anesthesia.
-
Prepare all necessary equipment, including a heating pad, supplemental oxygen source, and monitoring equipment.
-
-
Anesthetic Administration (Initial Dose):
-
Administer the appropriate dose of the this compound or this compound/benzodiazepine combination based on the species (see Table 1).
-
For combinations, administer as a single injection if miscible, or as separate injections at the appropriate sites.
-
-
Monitoring Anesthetic Depth and Physiological Parameters:
-
Induction: Following injection, place the animal in a warm, quiet cage and observe for the loss of the righting reflex.
-
Anesthetic Depth: Once the righting reflex is lost, confirm a surgical plane of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Physiological Monitoring: Continuously monitor respiratory rate, heart rate (if possible), and body temperature throughout the procedure (see Table 2). Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Administering a Supplemental "Top-Up" Dose:
-
If the animal begins to show signs of lightening anesthesia (e.g., return of the pedal withdrawal reflex), administer a supplemental dose of this compound at 25-50% of the initial dose.[4]
-
Closely monitor the animal's response to the top-up dose and continue to monitor physiological parameters.
-
-
Recovery:
-
After the procedure, place the animal on a heating pad in a quiet cage for recovery.
-
Monitor the animal every 15 minutes until it is fully ambulatory.[4]
-
Recover animals individually to prevent injury from cage mates.
-
Mandatory Visualization
Caption: Workflow for supplemental dosing during prolonged this compound anesthesia.
Caption: Decision pathway for troubleshooting respiratory depression.
References
- 1. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 6. Dose Regimens, Variability, and Complications Associated with Using Repeat-Bolus Dosing to Extend a Surgical Plane of Anesthesia in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
Validation & Comparative
A Comparative Guide to Hypnorm and Isoflurane for Rodent fMRI Studies
For researchers and drug development professionals employing functional magnetic resonance imaging (fMRI) in rodent models, the choice of anesthetic is a critical decision that can profoundly influence experimental outcomes. The ideal anesthetic agent should ensure animal welfare and immobility while minimally interfering with neural activity and cerebrovascular dynamics, which underpin the blood-oxygen-level-dependent (BOLD) signal. This guide provides an objective comparison of two commonly used anesthetics, Hypnorm and isoflurane (B1672236), summarizing their performance, physiological effects, and impact on neuroimaging data, supported by experimental findings.
Overview of Anesthetic Agents
This compound is an injectable neuroleptanalgesic, a combination of fentanyl, a potent synthetic opioid, and fluanisone (B1672854), a butyrophenone (B1668137) neuroleptic.[1][2] This combination induces a state of sedation and profound analgesia.[1] It is often used in conjunction with a benzodiazepine (B76468) like midazolam or diazepam to achieve a surgical plane of anesthesia with muscle relaxation.[1]
Isoflurane is a volatile, inhalational anesthetic of the halogenated ether class.[3] It is one of the most frequently used anesthetics in rodent imaging studies due to its rapid induction and recovery times, and the ease with which the depth of anesthesia can be controlled.[1][3]
Quantitative Comparison of Physiological and Neuroimaging Parameters
The choice of anesthetic can have significant dose-dependent effects on physiological parameters and BOLD fMRI readouts.[4] Isoflurane, for instance, is a known vasodilator and can cause dose-dependent respiratory depression.[5] this compound can also induce respiratory depression, hypotension, and bradycardia.[1] The following tables summarize quantitative data from studies investigating the effects of these anesthetics.
| Physiological Parameter | This compound-Dormicum | Isoflurane | Animal Model | Reference |
| Heart Rate (beats/min) | No significant difference between groups reported | No significant difference between groups reported | Sprague Dawley Rats | [6] |
| Respiratory Rate (breaths/min) | No significant difference between groups reported | No significant difference between groups reported | Sprague Dawley Rats | [6] |
| Body Temperature (°C) | Maintained and monitored | Maintained and monitored | Sprague Dawley Rats | [6] |
| Neuroimaging Parameter ([¹⁸F]FDG PET) | This compound-Dormicum | Isoflurane | Animal Model | Reference |
| Whole Brain [¹⁸F]FDG SUV (40-60 min post-injection) | 3.369 ± 0.5577 | 2.085 ± 0.3563 (38% lower) | Sprague Dawley Rats | [6][7] |
| Cortical [¹⁸F]FDG Uptake | Higher | Lower | Sprague Dawley Rats | [7] |
| Midbrain & Cerebellum [¹⁸F]FDG Uptake | Lower | Higher | Sprague Dawley Rats | [7] |
Note: The provided neuroimaging data is from a [¹⁸F]FDG PET study, which measures glucose metabolism and serves as an indirect marker of neural activity. While not fMRI, it provides the most direct comparison of brain activity under these two anesthetics found in the literature. SUV stands for Standardized Uptake Value.
Impact on BOLD fMRI
-
Isoflurane : Studies have shown that isoflurane has a dose-dependent effect on fMRI results.[4] It is a potent vasodilator, which can increase cerebral blood flow (CBF) and potentially reduce the dynamic range for detecting BOLD responses.[5][8] Higher concentrations of isoflurane (e.g., >1.5%) can suppress cortical activity and disrupt functional connectivity networks.[4][9] However, at lower concentrations (e.g., 0.5-1.0%), it can be used to acquire stable resting-state fMRI data.[10] Combining low-dose isoflurane with other agents like dexmedetomidine (B676) is a common strategy to preserve brain network function.[10]
-
This compound : As a fentanyl-based anesthetic, this compound's effects on the BOLD signal are influenced by its opioid and neuroleptic components. Fentanyl can cause respiratory depression, which can lead to hypercapnia (increased blood CO2) and consequently alter cerebral blood flow and the BOLD signal.[1][11] The fluanisone component contributes to sedation. Due to its injectable nature, controlling the depth of anesthesia with this compound can be less flexible than with inhalational agents like isoflurane, potentially leading to greater variability in physiological parameters over the course of a long fMRI scan.[1]
Mechanisms of Action
The distinct mechanisms of action of this compound and isoflurane underlie their different effects on physiology and brain function.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for rodent neuroimaging studies using either this compound-Dormicum or isoflurane.
This compound-Dormicum Anesthesia Protocol (for PET imaging)
This protocol is adapted from a study comparing [¹⁸F]FDG uptake in rats.[6]
-
Animal Model : Female adult Sprague Dawley rats.
-
Anesthetic Induction : Anesthesia is induced with this compound (fentanyl/fluanisone) and Dormicum (midazolam). The specific dosage and route of administration (e.g., intraperitoneal or intramuscular) should be determined based on institutional guidelines and desired anesthetic depth.
-
Catheterization : A catheter is placed in the tail vein for the administration of the radiotracer.
-
Physiological Monitoring : Throughout the experiment, physiological parameters such as pulse, respiration rate, and body temperature are monitored. Body temperature is maintained using a heating pad.
-
Imaging : The animal is placed in the scanner. For this PET study, a dynamic scan was initiated upon intravenous injection of [¹⁸F]FDG.
-
Data Acquisition : Imaging data is acquired for a specified duration (e.g., 60 minutes).
Isoflurane Anesthesia Protocol (for fMRI)
This protocol is a general representation based on common practices in rodent fMRI studies.[9][10]
-
Animal Model : Male aged Wistar rats.[9]
-
Anesthetic Induction : Anesthesia is induced with 3% isoflurane in a mixture of oxygen and air.[9]
-
Animal Preparation : The animal is secured in a stereotaxic frame with a bite bar and ear bars to prevent motion. A nose cone delivers the anesthetic gas mixture. Ophthalmic ointment is applied to the eyes.
-
Physiological Monitoring : Respiration rate, heart rate, and blood oxygen saturation (SpO₂) are continuously monitored. Body temperature is maintained with a circulating warm water system or a warm air blower.
-
Anesthesia Maintenance : During structural scans, isoflurane may be maintained at a higher concentration (e.g., 1.0-1.5%). For functional scans, the concentration is typically lowered to 0.25-0.75% to minimize its effects on neural activity and cerebrovascular tone.[9][10] The animal is allowed to stabilize at this lower concentration for at least 10 minutes before fMRI data acquisition begins.[10]
-
fMRI Data Acquisition : Anatomical and functional scans are acquired. Respiratory rate is often used as a proxy for anesthetic depth, with a target range of 60-85 breaths per minute.[9]
Conclusion
The choice between this compound and isoflurane for rodent fMRI studies involves a trade-off between anesthetic stability, control over anesthetic depth, and the specific effects of each agent on neurovascular coupling.
-
Isoflurane offers precise control over anesthetic depth and rapid recovery. However, its vasodilatory effects and dose-dependent suppression of neural activity necessitate careful titration to a minimal effective dose for functional studies. It remains the more commonly used anesthetic for fMRI due to its controllability.[3]
-
This compound , as an injectable, provides a longer period of stable anesthesia without the need for a vaporizer, but offers less flexibility in adjusting the anesthetic depth during an experiment. The combination of an opioid and a neuroleptic can have complex effects on different brain regions, as suggested by PET data showing higher cortical metabolism compared to isoflurane.[7] This may be advantageous for studies focused on cortical function, but the risk of respiratory depression and its impact on the BOLD signal must be carefully managed.
Ultimately, the optimal anesthetic protocol may involve a combination of agents at low doses to balance their respective side effects.[12] Researchers should carefully consider the specific goals of their fMRI study, the brain regions of interest, and the necessity for stable, reproducible physiological conditions when selecting an anesthetic regimen. Consistent monitoring of vital signs is crucial regardless of the anesthetic chosen to ensure data quality and animal welfare.[13]
References
- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of physiological methods in rodent pharmacological MRI studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of different isoflurane anesthesia protocols on murine cerebral hemodynamics measured with pseudo‐continuous arterial spin labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Differences in Neuroimaging with [18F]FDG in Rats Under Isoflurane and this compound–Dormicum | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mednexus.org [mednexus.org]
- 10. Video: Acquisition of Resting-State Functional Magnetic Resonance Imaging Data in the Rat [jove.com]
- 11. Comparing the Effects of Isoflurane and Alpha Chloralose upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of anesthesia protocol for resting-state fMRI in mice based on differential effects of anesthetics on functional connectivity patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
A Comparative Guide to Hypnorm and Ketamine/Xylazine Anesthesia in Mice
For researchers and scientists conducting in vivo studies in mice, the choice of anesthetic is a critical determinant of experimental success and animal welfare. This guide provides an objective comparison of two commonly used injectable anesthetic cocktails: Hypnorm, a combination of a potent opioid (fentanyl) and a neuroleptic (fluanisone), often supplemented with a benzodiazepine (B76468) like midazolam; and the widely utilized mixture of ketamine, a dissociative anesthetic, and xylazine (B1663881), an alpha-2 adrenergic agonist. This comparison is supported by experimental data to aid in the selection of the most appropriate anesthetic regimen for specific research needs.
Quantitative Comparison of Anesthetic Efficacy
The following tables summarize key quantitative parameters for this compound-based and ketamine/xylazine anesthetic protocols in mice. It is important to note that these values can vary depending on mouse strain, sex, age, and specific experimental conditions.
| Anesthetic Parameter | This compound / Midazolam | Ketamine / Xylazine | Source |
| Induction Time | ~5-10 minutes | ~2-5 minutes | [1][2] |
| Surgical Anesthesia Duration | ~20-40 minutes | ~30-60 minutes | [3][4] |
| Recovery Time | Can be prolonged (>4 hours) | ~30-90 minutes | [5] |
| Physiological Parameter | This compound / Midazolam | Ketamine / Xylazine | Source |
| Heart Rate (beats/min) | Stable at ~431 bpm | Can decrease to ~254 bpm | [6][7] |
| Mean Arterial Pressure (mmHg) | Stable at ~78 mmHg | Can decrease, variable effects reported | [5][7] |
| Respiratory Rate | Moderate depression | Can cause significant depression | [3][8] |
| Body Temperature | Hypothermia is a risk | Hypothermia is a significant risk | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable anesthetic outcomes.
This compound and Midazolam Anesthesia Protocol
This protocol is adapted from methodologies demonstrating stable hemodynamics in mice.[2]
1. Anesthetic Preparation:
-
Prepare a cocktail containing Fentanyl (0.095 mg/kg), Fluanisone (3 mg/kg), and Midazolam (2.0 mg/kg).[1]
-
The final mixture can be prepared by mixing one part this compound® solution (containing 0.315 mg/mL fentanyl citrate (B86180) and 10 mg/mL fluanisone), one part midazolam solution (5 mg/mL), and two parts water for injection.[9]
-
The final solution will contain approximately 0.079 mg/mL fentanyl citrate, 2.5 mg/mL fluanisone, and 1.25 mg/mL midazolam.[10]
2. Administration:
-
Accurately weigh the mouse to ensure correct dosage calculation.
-
Administer the anesthetic cocktail via intraperitoneal (IP) injection.
3. Monitoring:
-
Place the mouse in a warm, quiet environment and monitor for the loss of the righting reflex, indicating the onset of anesthesia (typically within 5-10 minutes).[1]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Continuously monitor respiratory rate and body temperature. A heating pad is recommended to prevent hypothermia.[3]
Ketamine and Xylazine Anesthesia Protocol
This is a standard protocol for achieving surgical anesthesia in mice.
1. Anesthetic Preparation:
-
Prepare a solution containing Ketamine (e.g., 100 mg/kg) and Xylazine (e.g., 10 mg/kg). Dosages can vary depending on the mouse strain and the required depth and duration of anesthesia.[11][12]
-
The drugs are typically diluted in sterile saline for injection.
2. Administration:
-
Accurately weigh the mouse for precise dosage calculation.
-
Administer the ketamine/xylazine mixture via intraperitoneal (IP) injection.
3. Monitoring:
-
Place the mouse in a quiet, warm cage and observe for the onset of anesthesia, indicated by the loss of the righting reflex (typically within 2-5 minutes).[2]
-
Apply ophthalmic ointment to prevent corneal desiccation.
-
Confirm surgical anesthesia by ensuring the absence of the pedal withdrawal reflex.
-
Monitor respiratory rate and effort closely, as this combination can cause significant respiratory depression.[3]
-
Maintain body temperature using a heating pad.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these anesthetic agents are visualized below.
Concluding Remarks
The choice between this compound/midazolam and ketamine/xylazine for anesthesia in mice depends on the specific requirements of the experimental protocol.
This compound in combination with midazolam offers the advantage of more stable hemodynamics, with less pronounced effects on heart rate and blood pressure, making it a suitable option for cardiovascular studies.[7] However, it is associated with a longer recovery period.[5]
Ketamine/xylazine provides a rapid onset and a longer duration of surgical anesthesia, which can be beneficial for more prolonged procedures.[2][4] However, it can induce significant cardiorespiratory depression and hypothermia, requiring diligent monitoring.[3][5]
Ultimately, researchers must carefully consider the physiological impact of the chosen anesthetic on their experimental outcomes and prioritize animal welfare through appropriate monitoring and supportive care. Strain and sex differences in anesthetic sensitivity should also be taken into account when determining dosages.[11][13]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Subcutaneous Compared with Intraperitoneal Ketamine–Xylazine for Anesthesia of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 6. Classical heart rate variability and nonlinear heart rate analysis in mice under Na-pentobarbital and ketamine/xylazine anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fentanyl-fluanisone-midazolam combination results in more stable hemodynamics than does urethane alpha-chloralose and 2,2,2-tribromoethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Mouse (Mus musculus) Sex and C57BL/6 Substrain on Sensitivity to Isoflurane and Ketamine-Xylazine-Acepromazine Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UTX/Top2β axis mediated spinal cord microvascular endothelial cells senescence exacerbates spinal cord injury | PLOS One [journals.plos.org]
- 13. Effect of Mouse (Mus musculus) Sex and C57BL/6 Substrain on Sensitivity to Isoflurane and Ketamine-Xylazine-Acepromazine Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hypnorm Anesthesia for Electrophysiology Recordings: A Comparative Guide
For researchers and drug development professionals utilizing in vivo electrophysiology, the choice of anesthetic is a critical experimental parameter that can significantly influence neuronal activity and subsequent data interpretation. This guide provides a comprehensive comparison of Hypnorm (a combination of fentanyl and fluanisone) with other commonly used anesthetic regimens for electrophysiological recordings in rodents. The objective is to present experimental data and detailed protocols to aid in the selection of the most appropriate anesthetic for specific research needs.
Introduction to Anesthetic Agents for Electrophysiology
The ideal anesthetic for electrophysiology should provide a stable plane of anesthesia with minimal interference on spontaneous and evoked neuronal activity. It should also maintain physiological homeostasis. This compound, a neuroleptanalgesic, is often used in combination with a benzodiazepine (B76468) like midazolam to achieve surgical anesthesia. Its primary components are fentanyl, a potent µ-opioid receptor agonist, and fluanisone, a D2 dopamine (B1211576) receptor antagonist.
Common alternatives to this compound include injectable anesthetics like ketamine/xylazine (B1663881) and urethane (B1682113), and inhalant anesthetics such as isoflurane (B1672236). Each of these agents has a distinct mechanism of action that can differentially affect neuronal circuits and electrophysiological readouts.
Comparative Analysis of Anesthetic Agents
The selection of an anesthetic should be guided by the specific requirements of the electrophysiological study. The following tables summarize the key characteristics and reported effects of this compound and its alternatives on electrophysiological recordings.
Table 1: General Characteristics and Mechanisms of Action
| Anesthetic Agent | Class | Primary Mechanism of Action | Key Features |
| This compound/Midazolam | Neuroleptanalgesic/Benzodiazepine | Fentanyl: µ-opioid receptor agonist. Fluanisone: D2 dopamine receptor antagonist. Midazolam: Positive allosteric modulator of GABA-A receptors. | Provides profound analgesia and sedation. The combination with a benzodiazepine induces muscle relaxation.[1] |
| Ketamine/Xylazine | Dissociative anesthetic / α2-adrenergic agonist | Ketamine: Non-competitive NMDA receptor antagonist. Xylazine: α2-adrenergic receptor agonist, leading to sedation and analgesia. | Produces a state of "dissociative anesthesia". Can cause significant respiratory and cardiovascular depression.[2][3] |
| Isoflurane | Inhalant anesthetic | Positive allosteric modulator of GABA-A receptors. Also affects glycine, NMDA, and other receptors. | Allows for rapid induction and recovery, and precise control over anesthetic depth. Can cause significant vasodilation and hypotension.[4][5] |
| Urethane | Carbamate ester | Complex and not fully understood; modulates GABA-A, NMDA, and other ligand-gated ion channels. | Produces long-lasting and stable anesthesia with minimal depression of respiratory and cardiovascular systems.[6][7] Often used in non-survival surgeries due to its carcinogenic properties.[7] |
Table 2: Reported Effects on Electrophysiological Recordings
| Anesthetic Agent | Effect on Spontaneous Firing Rate | Effect on Evoked Potentials | Other Notable Effects |
| This compound/Midazolam | Fentanyl component can be inhibitory.[8] | Fentanyl/fluanisone-midazolam was found to have the least deleterious effect on somatosensory evoked potentials (SEPs) compared to ketamine-xylazine, medetomidine, and isoflurane.[9] | Can induce random movements not related to painful stimuli.[10] |
| Ketamine/Xylazine | Ketamine can increase firing rates of some neurons due to disinhibition of glutamatergic neurons.[11] | Can produce larger and longer-lasting local field potentials (LFPs) compared to the awake state.[11] The level of anesthesia significantly affects SEP, BMEP, and CMEP amplitudes and latencies.[12] | Xylazine can cause a delay in response onset due to its effects on norepinephrine (B1679862) and dopamine release.[11] |
| Isoflurane | Generally depresses neuronal activity in a dose-dependent manner.[13] | Can suppress evoked responses, with a greater effect than halothane (B1672932) at equivalent MAC concentrations.[14] | Can produce an electrically silent EEG at high concentrations.[4] |
| Urethane | Can decrease both burst and firing rates in spontaneous activity with increasing depth of anesthesia.[6] However, it is considered to preserve neuronal discharge patterns better than volatile or barbiturate (B1230296) anesthetics.[6] | Induces a greater increase in the latency of evoked response potentials (ERPs) compared to ketamine-xylazine and isoflurane.[11] | Produces cyclical fluctuations between slow-wave and activated brain states, resembling natural sleep stages.[15] |
Table 3: Quantitative Comparison of Anesthetic Effects on Evoked Potentials
| Anesthetic | Study Type | Brain Region | Stimulus | Finding |
| Fentanyl/fluanisone-midazolam vs. Ketamine-xylazine, Medetomidine, Isoflurane | Somatosensory Evoked Potentials (SEPs) in rats | Somatosensory cortex | Forelimb stimulation | The cortical response (P1) appeared 1.80 ms (B15284909) earlier with fentanyl/fluanisone-midazolam. The peak-to-peak amplitude of the cervical response was on average 5.86 µV greater with fentanyl/fluanisone-midazolam.[9] |
| Sevoflurane (B116992) vs. Ketamine-xylazine | Visual Evoked Potentials (VEPs) in rats | Visual cortex | Flash stimulation | N1-P2 amplitude was significantly higher for ketamine-xylazine VEPs compared to sevoflurane VEPs at all recorded time points.[16] |
| Urethane vs. Isoflurane | Glutamate (B1630785) Neurotransmission in rats | Thalamus, Cortex, Hippocampus | KCl-evoked | Glutamate uptake rate was significantly faster in the thalamus under urethane compared to isoflurane.[7] |
| Urethane vs. Awake | Thalamocortical Neuron Firing Rate in rats | Thalamus | Spontaneous | The average firing rate was dramatically reduced from 8.2 spikes/s in the awake state to 0.3 spikes/s after urethane injection.[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for each anesthetic regimen.
This compound/Midazolam Anesthesia Protocol (Rat)
-
Preparation: Prepare a mixture of this compound and midazolam. A common dilution involves mixing equal parts of this compound (0.315 mg/mL fentanyl citrate (B86180) and 10 mg/mL fluanisone) and midazolam (5 mg/mL) with sterile water for injection to achieve a final concentration suitable for the animal's weight.
-
Induction: Administer the anesthetic cocktail via intraperitoneal (IP) injection. A typical induction dose is 2.5 mL/kg of the prepared mixture.
-
Monitoring: Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex. Monitor respiratory rate and body temperature throughout the procedure. Maintain body temperature using a heating pad.
-
Maintenance: If required, supplemental doses (typically 25-50% of the initial dose) can be administered IP if the animal shows signs of lightening anesthesia.
Ketamine/Xylazine Anesthesia Protocol (Rat)
-
Preparation: Prepare a fresh solution of ketamine (e.g., 100 mg/mL) and xylazine (e.g., 20 mg/mL).
-
Induction: Administer ketamine (e.g., 80-100 mg/kg) and xylazine (e.g., 5-10 mg/kg) via IP injection.
-
Monitoring: Monitor for loss of the righting reflex and absence of a pedal withdrawal reflex to confirm a surgical plane of anesthesia. Be vigilant for respiratory depression and maintain body temperature.
-
Maintenance: Administer supplemental doses of ketamine (e.g., 20-40 mg/kg) as needed, typically every 30-60 minutes.
Isoflurane Anesthesia Protocol (Rat)
-
Induction: Place the rat in an induction chamber with 3-4% isoflurane in oxygen.
-
Maintenance: Once the rat has lost its righting reflex, transfer it to a stereotaxic frame equipped with a nose cone delivering 1-2% isoflurane in oxygen for the duration of the surgery and recording.
-
Monitoring: Continuously monitor the respiratory rate and depth of anesthesia. Adjust the isoflurane concentration as needed to maintain a stable anesthetic plane. Maintain body temperature.
Urethane Anesthesia Protocol (Rat)
-
Preparation: Prepare a 20% (w/v) solution of urethane in sterile saline.
-
Induction: Administer an initial dose of 1.2-1.5 g/kg of urethane via IP injection. The onset of anesthesia is slow, taking up to 30-60 minutes.
-
Monitoring: Assess the depth of anesthesia by monitoring reflexes. Urethane provides a long and stable plane of anesthesia, often for several hours, without the need for supplementation. Maintain body temperature.
-
Maintenance: Due to its long duration of action, supplemental doses are usually not required for typical experimental durations.
Signaling Pathways and Experimental Workflows
The choice of anesthetic can have profound effects on various signaling pathways, which is a critical consideration for many electrophysiology studies. The following diagrams illustrate the primary signaling pathways affected by each anesthetic and a general workflow for an in vivo electrophysiology experiment.
References
- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Isoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Understanding the Effects of Anesthesia on Cortical Electrophysiological Recordings: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of isoflurane and urethane anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the neuroleptanalgesic fentanyl-fluanisone (this compound) on spike-wave discharges in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of isoflurane, ketamine-xylazine and a combination of medetomidine, midazolam and fentanyl on physiological variables continuously measured by telemetry in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Effects of Anesthesia on Cortical Electrophysiological Recordings: A Scoping Review [mdpi.com]
- 12. The effect of ketamine/xylazine anesthesia on sensory and motor evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in spontaneous firing patterns of rat hippocampal neurones induced by volatile anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of electroencephalogram activity and auditory evoked responses during isoflurane and halothane anaesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Non-invasive visual evoked potentials under sevoflurane versus ketamine-xylazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Urethane anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes [frontiersin.org]
A Comparative Analysis of Hypnorm and Sevoflurane on Cardiovascular Parameters in Rats
For researchers and drug development professionals selecting an anesthetic for rodent surgical models, understanding the physiological impact of the chosen agent is paramount. This guide provides a detailed comparison of two commonly used anesthetics, the injectable neuroleptanalgesic Hypnorm and the inhalant agent sevoflurane (B116992), focusing on their distinct effects on key cardiovascular parameters in rats. The information presented is collated from various experimental studies to offer a comprehensive overview for informed decision-making in a research setting.
Executive Summary
Both this compound and sevoflurane induce anesthesia suitable for surgical procedures in rats, but their mechanisms of action and resulting cardiovascular profiles differ significantly. Sevoflurane, like other volatile anesthetics, tends to cause dose-dependent decreases in blood pressure, myocardial contractility, and cardiac output. In contrast, this compound, a combination of the opioid fentanyl and the neuroleptic fluanisone (B1672854), can lead to more stable or even increased cardiac output, though it may cause an initial drop in blood pressure and heart rate. The choice between these agents should be guided by the specific requirements of the experimental model, particularly the need for cardiovascular stability.
Cardiovascular Effects: A Tabular Comparison
The following tables summarize the quantitative effects of this compound and sevoflurane on primary cardiovascular parameters in rats, as reported in various studies. It is important to note that experimental conditions, including rat strain, concurrent medications, and monitoring techniques, can influence the observed outcomes.
Table 1: Effects of Sevoflurane on Cardiovascular Parameters in Rats
| Parameter | Concentration | Observation |
| Mean Arterial Pressure (MAP) | 1.66 vol% | Reduced to ~70 mmHg[1] |
| 3.95 vol% | Reduced to ~50 mmHg[1] | |
| Heart Rate (HR) | 1.66 vol% | Reduced[1] |
| Cardiac Output (CO) | 1.66 vol% | Reduced[1] |
| 3.95 vol% | Maintained at higher levels than with isoflurane (B1672236) at similar MAP[1] | |
| Systemic Vascular Resistance (SVR) | 1.66 vol% | Reduced[1] |
| Myocardial Contractility | Equianesthetic concentrations | Concentration-dependent negative inotropic effects[2][3] |
Table 2: Effects of this compound (Fentanyl/Fluanisone) on Cardiovascular Parameters in Rats
| Parameter | Dosage/Combination | Observation |
| Aortic Blood Pressure | Midazolam/Fentanyl/Fluanisone (MFF) | Reduced by 25% compared to pentobarbital[4] |
| Heart Rate (HR) | MFF | Increased by 20% compared to pentobarbital[4] |
| Fentanyl (IV) | Immediate and short-lasting fall[5] | |
| Cardiac Output (CO) | MFF | Increased by 80% compared to pentobarbital[4] |
Note: Data for this compound alone is limited; it is often used in combination with other agents like midazolam, which can influence the cardiovascular effects.
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the presented data. Below are representative methodologies for studies investigating the cardiovascular effects of sevoflurane and this compound in rats.
Sevoflurane Anesthesia Protocol
A common experimental setup for evaluating the effects of sevoflurane involves the following steps:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used.
-
Induction: Anesthesia is induced in an induction chamber with a high concentration of sevoflurane (e.g., 4-5%) in oxygen.
-
Maintenance: Following endotracheal intubation, the rat is mechanically ventilated. Anesthesia is maintained with a specific concentration of sevoflurane (e.g., 1.5-2.5%) delivered via a calibrated vaporizer.
-
Cardiovascular Monitoring: A pressure-sensing catheter is inserted into a major artery (e.g., carotid or femoral artery) to continuously measure arterial blood pressure. Heart rate is derived from the pressure waveform. Cardiac output can be measured using techniques like thermodilution or by placing a flow probe around the aorta.
This compound Anesthesia Protocol
Studies involving this compound often follow this general procedure:
-
Animal Model: As with sevoflurane studies, adult male Wistar or Sprague-Dawley rats are common subjects.
-
Administration: this compound is typically administered via subcutaneous (SC) or intraperitoneal (IP) injection. The dose is calculated based on the animal's body weight. Often, it is administered in combination with a benzodiazepine (B76468) like midazolam to enhance muscle relaxation and sedation.
-
Anesthetic Depth Assessment: The depth of anesthesia is monitored by assessing the loss of reflexes, such as the pedal withdrawal reflex.
-
Cardiovascular Monitoring: Similar to the sevoflurane protocol, cardiovascular parameters are monitored through arterial cannulation for blood pressure and heart rate, and potentially a flow probe for cardiac output.
Discussion of Cardiovascular Effects
Sevoflurane
Sevoflurane's cardiovascular effects are primarily characterized by dose-dependent depression. The reduction in mean arterial pressure is a result of decreased systemic vascular resistance and a negative inotropic effect on the myocardium.[2][6][7] While generally providing stable heart rates, higher concentrations can lead to bradycardia.[1] The cardioprotective properties of sevoflurane have also been noted, with some studies suggesting it can reduce myocardial injury in the context of ischemia-reperfusion.[8]
This compound
The cardiovascular effects of this compound are more complex due to the opposing actions of its components. Fentanyl, a potent opioid agonist, can induce bradycardia and a transient drop in blood pressure via vagal stimulation.[5] However, in combination with fluanisone and often midazolam, the overall effect can be a well-maintained or even increased cardiac output compared to other anesthetic regimens like pentobarbital (B6593769).[4] This is likely due to a combination of factors including preserved venous return and potentially less direct myocardial depression than volatile anesthetics. The combination of fentanyl/fluanisone with midazolam has been reported to provide more stable hemodynamics than some other injectable anesthetic combinations.[9]
Signaling Pathways and Mechanisms of Action
While a detailed molecular comparison is beyond the scope of this guide, a high-level overview of the proposed mechanisms is warranted.
Sevoflurane is thought to exert its effects by modulating various ion channels in the central nervous system and the myocardium, including GABA-A receptors, glycine (B1666218) receptors, and potassium channels. Its negative inotropic effects are likely related to alterations in calcium handling within cardiomyocytes.
Fentanyl's primary mechanism of action is the agonism of mu-opioid receptors in the central nervous system, leading to profound analgesia and sedation. Its cardiovascular effects, such as bradycardia, are mediated by stimulation of these receptors in the brainstem. Fluanisone, a butyrophenone (B1668137) neuroleptic, acts as a dopamine (B1211576) D2 receptor antagonist, contributing to the sedative and antiemetic properties of the combination and modulating some of the undesirable side effects of fentanyl.
Conclusion
The choice between this compound and sevoflurane for anesthesia in rats has significant implications for cardiovascular parameters. Sevoflurane offers rapid induction and recovery with easily adjustable anesthetic depth, but at the cost of dose-dependent cardiovascular depression. This compound, particularly in combination with a benzodiazepine, may offer greater hemodynamic stability in terms of cardiac output, which could be advantageous in studies where maintaining tissue perfusion is critical. Researchers must carefully consider the specific aims of their study and the potential confounding effects of their chosen anesthetic on the cardiovascular system when designing their experimental protocols.
References
- 1. Systemic and regional hemodynamics of isoflurane and sevoflurane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of sevoflurane, isoflurane and halothane on rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of cardiac output during pentobarbital versus midazolam/fentanyl/fluanisone anaesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple sites for the cardiovascular actions of fentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Sevoflurane on Apoptosis of Myocardial Cells in IRI Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fentanyl-fluanisone-midazolam combination results in more stable hemodynamics than does urethane alpha-chloralose and 2,2,2-tribromoethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Impact of Hypnorm on Glucose Metabolism in PET Studies
For researchers and drug development professionals utilizing Positron Emission Tomography (PET) with the glucose analog [18F]FDG, the choice of anesthetic is a critical variable that can significantly influence experimental outcomes. This guide provides an objective comparison of Hypnorm, a neuroleptanalgesic combination of fentanyl and fluanisone, with other commonly used anesthetics, focusing on their respective impacts on glucose metabolism. The information presented is supported by experimental data to aid in the selection of the most appropriate anesthetic for preclinical neuroimaging studies.
Data Presentation: Quantitative Comparison of Anesthetic Effects
The following table summarizes the quantitative data on the effects of this compound-Dormicum (a combination of fentanyl-fluanisone and midazolam) versus the inhalant anesthetic isoflurane (B1672236) on [18F]FDG uptake in different tissues. The data is derived from a study on female adult Sprague Dawley rats.
| Anesthetic Agent | Brain SUV (40-60 min post-injection) | Heart SUV (40-60 min post-injection) | Key Regional Brain Differences |
| This compound-Dormicum | 3.369 ± 0.5577 | 4.87 ± 2.22 | Higher [¹⁸F]FDG uptake in cortical regions (somatosensory, primary motor, visual cortex) compared to isoflurane.[1] |
| Isoflurane | 2.085 ± 0.3563 | 7.09 ± 1.81 | 38% lower overall brain SUV compared to this compound-Dormicum.[1][2][3][4] Higher [¹⁸F]FDG uptake in the midbrain (dorsomedial periaqueductal gray) and cerebellum (molecular layer) compared to this compound-Dormicum.[1] |
SUV: Standardized Uptake Value. Data are presented as mean ± standard deviation.
Experimental Protocols
The data presented above was obtained from a study employing the following methodology:
Animal Model:
-
Groups: Animals were randomly assigned to one of two anesthesia groups: isoflurane or this compound-Dormicum.[1][2][3][4] Each group consisted of six rats.[1]
Anesthesia Protocol:
-
This compound-Dormicum Group: The specific dosage and administration route for the this compound-Dormicum combination were not detailed in the provided search results.
-
Isoflurane Group: The specific concentration and administration method for isoflurane were not detailed in the provided search results.
PET Imaging Protocol:
-
Radiotracer: [18F]FDG (18.7–35.2 MBq in 0.2–0.3 mL) was administered intravenously via a tail catheter.[3]
-
Scanner: Mediso nanoScan® PET/MRI 1T scanner.[3]
-
Imaging Sequence: A brief MRI scan was performed for attenuation correction, followed by a 60-minute dynamic PET scan initiated after the [18F]FDG injection.[3]
-
Physiological Monitoring: Pulse, respiration frequency, and body temperature were monitored throughout the scan using the Mediso MultiCell™ system.[3]
Data Analysis:
-
Dynamic [18F]FDG PET data was analyzed to determine the whole-brain Standardized Uptake Value (SUV) over time.[1][2][3][4]
-
Static images, representing a 20-minute acquisition between 40 and 60 minutes post-injection, were used for comparative SUV analysis.[1][2]
-
Voxel-based analysis was performed to identify regional differences in brain [18F]FDG uptake between the two anesthesia groups.[1][2][3][4]
Mandatory Visualizations
Caption: Experimental workflow for comparing the effects of this compound-Dormicum and Isoflurane on [¹⁸F]FDG uptake.
Discussion of Findings
The choice of anesthesia profoundly impacts cerebral glucose metabolism as measured by [18F]FDG PET. The injectable anesthetic combination of this compound-Dormicum is associated with significantly higher global brain glucose uptake compared to the inhalant anesthetic isoflurane.[1][2][3][4] This suggests that isoflurane has a more pronounced suppressive effect on neuronal activity and, consequently, glucose metabolism.
Regional differences are also stark. This compound-Dormicum anesthesia results in higher metabolic activity in cortical areas, which are crucial for sensory and motor functions.[1] Conversely, isoflurane anesthesia leads to relatively increased glucose uptake in the midbrain and cerebellum.[1] These regional variations underscore the importance of selecting an anesthetic that minimizes interference with the specific brain regions of interest for a given study.
Interestingly, the effects on cardiac glucose uptake are inverted compared to the brain. The isoflurane group exhibited a 45% higher SUV in the heart compared to the this compound-Dormicum group.[2][3] This inverse relationship between brain and heart [18F]FDG uptake highlights the systemic metabolic alterations induced by different anesthetics.
Another important consideration is the stability of blood glucose levels. One study found that a combination of fentanyl-fluanisone (the components of this compound) with diazepam provided stable and low blood glucose levels in mice after a 4-hour fasting period.[5] In contrast, another report indicated that this compound anesthesia could lead to increased plasma glucose levels in rats.[6] This discrepancy highlights the need for careful blood glucose monitoring during PET studies, as hyperglycemia can compete with [18F]FDG for cellular uptake and confound the results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mediso - Metabolic Differences in Neuroimaging with [18F]FDG in Rats Under Isoflurane and this compound–Dormicum [mediso.com]
- 4. Metabolic Differences in Neuroimaging with [18F]FDG in Rats Under Isoflurane and this compound-Dormicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An anesthetic method compatible with 18F-FDG-PET studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased plasma glucose levels after this compound® anaesthesia, but not after Pentobarbital® anaesthesia in rats | Semantic Scholar [semanticscholar.org]
A Comparative Histological Analysis of Tissues Following Prolonged Hypnorm Anesthesia and Alternative Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histological effects of prolonged anesthesia with Hypnorm versus common alternatives such as isoflurane (B1672236), ketamine-xylazine, and propofol (B549288) in rodent models. The information presented is based on a comprehensive review of existing experimental data to assist researchers in selecting the most appropriate anesthetic regimen for long-duration studies, minimizing tissue artifacts and ensuring the integrity of histological endpoints.
Comparative Analysis of Histological Findings
The choice of anesthetic for prolonged procedures is critical, as the agent itself can induce histopathological changes that may confound experimental results. This section summarizes the known histological effects of this compound (a combination of the opioid fentanyl and the neuroleptic fluanisone) and its alternatives on major organs. Due to a paucity of studies on prolonged this compound administration, the effects are inferred from studies on its components and other opioids.
| Anesthetic Agent | Brain | Liver | Kidneys | Heart | Lungs | Other Tissues |
| This compound (inferred) | Fentanyl: Potential for neurotoxicity, including apoptosis, oxidative stress, and neuroinflammation in the cerebral cortex with chronic use. | Opioids: Risk of hepatotoxicity with long-term use, potentially leading to vacuolation, degeneration, and necrosis. Fentanyl is primarily metabolized in the liver, suggesting a potential for dose- and duration-dependent injury. | Opioids: Potential for nephrotoxicity with chronic use, including tubular cell vacuolization and necrosis. | Fentanyl/Fluanisone combination: Associated with a higher incidence of ventricular arrhythmias and larger infarct size in a myocardial infarction model compared to sufentanil-medetomidine. | Data not available. | Opioids: Chronic administration may cause histological changes in the small intestine and colon, including mononuclear cell invasion and decreased villous height.[1] |
| Isoflurane | Widespread apoptotic neurodegeneration reported in developing brains. | Mild liver injury reported in some studies. | Generally considered to have minimal renal effects, though some studies report minor changes. | Can alter gene expression related to wounding, inflammation, and circadian rhythm in cardiac tissue after acute exposure. | Can cause peribronchial inflammatory infiltration and increased alveolar histiocytes. | Generally considered to have a good safety profile for major organs in adult animals. |
| Ketamine-Xylazine | Potential for neurodegenerative changes at high doses. | Generally considered safe for the liver in short-term use, but long-term effects are less clear. | Generally considered safe for the kidneys in short-term use. | Can cause bradycardia. | A significant risk of pulmonary edema and effusion, particularly in older animals. | Can cause histological alterations in the cornea of mice. |
| Propofol | Chronic high-dose exposure may lead to atrophic neurons and perineuronal vacuolation. | High doses and prolonged use have been associated with acute hepatocellular injury and septal fibrosis. | Generally considered to have a low risk of renal toxicity. | Can cause blood vessel congestion and fatty infiltration in the myocardium. | Can act at the airway level, potentially decreasing respiratory system and lung impedances. | Long-term infusion has been associated with propofol infusion syndrome (PRIS), a rare but serious condition that can affect multiple organs. |
Experimental Workflow for Histological Analysis
The following diagram illustrates a typical experimental workflow for the histological analysis of tissues following prolonged anesthesia.
Experimental workflow from anesthesia to data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable histological assessments. Below are protocols for key staining techniques used to evaluate tissue morphology and pathology.
Hematoxylin (B73222) and Eosin (H&E) Staining for General Morphology
This is the most common staining method in histology for a general overview of tissue structure.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Mayer's Hematoxylin solution
-
Eosin Y solution (1% aqueous)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (bluing agent)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (1 change, 3 minutes).
-
Transfer through 70% ethanol (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse in Mayer's Hematoxylin for 5-15 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Differentiation:
-
Dip slides in acid alcohol for a few seconds to remove excess stain.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute for 30-60 seconds to turn the hematoxylin blue.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Clearing:
-
Transfer through 95% ethanol (2 changes, 2 minutes each).
-
Transfer through 100% ethanol (2 changes, 2 minutes each).
-
Transfer through xylene (2 changes, 2 minutes each).
-
-
Mounting:
-
Apply a drop of mounting medium and coverslip.
-
Masson's Trichrome Staining for Connective Tissue
This stain is used to differentiate collagen fibers from muscle and cytoplasm.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Bouin's solution
-
Weigert's iron hematoxylin solution
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
Procedure:
-
Deparaffinize and rehydrate sections to distilled water as described in the H&E protocol.
-
Mordanting: If formalin-fixed, mordant in Bouin's solution at 56-60°C for 1 hour. Rinse with running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 1 minute. Dehydrate quickly through 95% and 100% ethanol, clear in xylene, and mount.[2][3][4]
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled nucleotides, e.g., dUTP-FITC)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or other nuclear counterstain
-
Fluorescence mounting medium
Procedure (General Steps, follow kit manufacturer's instructions):
-
Deparaffinize and rehydrate sections.
-
Permeabilization: Incubate slides with Proteinase K to retrieve antigens.
-
Equilibration: Incubate sections in equilibration buffer.
-
Labeling: Incubate sections with the TUNEL reaction mixture in a humidified chamber at 37°C.
-
Stop Reaction: Stop the reaction by washing the slides.
-
Detection: If using an indirect method, incubate with a fluorescently labeled antibody.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting: Mount with fluorescence mounting medium and visualize under a fluorescence microscope.[5][6][7][8][9]
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP)
This technique is used to identify astrocytes in the brain, which can become reactive in response to injury.
Materials:
-
Paraffin-embedded brain tissue sections on slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-GFAP)
-
Secondary antibody (biotinylated)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
Procedure (General Steps):
-
Deparaffinize and rehydrate sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate with the primary anti-GFAP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
ABC Reagent Incubation: Incubate with the ABC reagent.
-
Visualization: Develop the signal using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining: Lightly counterstain with hematoxylin.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of prolonged isoflurane or ketamine–xylazine anesthesia with or without buprenorphine and oxygen on mouse vitals and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 6. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. makhillpublications.co [makhillpublications.co]
- 11. Effects of propofol on respiratory mechanic and lung histology in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propofol increases morbidity and mortality in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fentanyl - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evaluating the Inflammatory Response: Hypnorm vs. Alternative Anesthetics in Research
For researchers, scientists, and drug development professionals, the choice of anesthetic in preclinical studies is a critical variable that can significantly influence experimental outcomes. Beyond the primary anesthetic and analgesic effects, these agents can modulate the inflammatory response, a crucial consideration in studies involving immunology, oncology, and neuroscience. This guide provides a comparative analysis of the inflammatory response to Hypnorm (a combination of fentanyl and fluanisone) versus other commonly used anesthetics, supported by experimental data.
Comparative Analysis of Inflammatory Markers
The selection of an anesthetic can differentially alter the expression of key inflammatory mediators. The following table summarizes quantitative data on the effects of various anesthetics on common inflammatory markers.
| Anesthetic Agent(s) | Animal Model | Key Inflammatory Markers Measured | Observed Effect | Reference |
| Fentanyl | Rat | IL-1β | Increased plasma levels | [1] |
| TNF-α | No significant difference in plasma levels compared to control | [1] | ||
| Fentanyl | Mouse | IL-6, TLR-4 | Upregulation in the nucleus accumbens | [2] |
| Isoflurane (B1672236) | Mouse | TNF-α, IL-6, IL-1β | Increased mRNA and protein levels in brain tissue | [3] |
| Isoflurane & Sevoflurane (B116992) | Mouse | Neutrophils, KC (IL-8 homologue) | Attenuated flagellin-mediated recruitment and levels in BAL fluid | [4] |
| Ketamine-Xylazine | Mouse | IL-6, IFNγ | Elevated levels | [5][6] |
| Immune Cell Numbers | Reduced | [5][6] | ||
| Sevoflurane & Fentanyl | Rat | TNF-α, IL-1β | Reduced expression in brain tissue | [7] |
| VEGF | Increased level in brain tissue | [7] | ||
| Desflurane (B1195063) vs. Isoflurane | Rat | Peribronchial inflammatory infiltration | Desflurane caused significantly more infiltration than isoflurane | [8] |
| Malondialdehyde (MDA) | Both significantly increased levels, indicating lipid peroxidation | [8] | ||
| Propofol (TIVA) | Human | C-Reactive Protein (CRP) | Significantly reduced compared to inhalational anesthesia | [9] |
| Interleukin-6 (IL-6) | No significant difference compared to other general or regional anesthetics | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of the experimental protocols from key studies.
Fentanyl-Induced Inflammatory Response in a Rat Wound Healing Model[1]
-
Animal Model: 18 male Wistar-Albino rats.
-
Procedure: A 1-cm longitudinal surgical incision was made on the dorsal region.
-
Groups:
-
Morphine Group (n=6): Injected with 3 ml of 1500 mcg morphine at the incision line.
-
Fentanyl Group (n=6): Injected with 3 ml of diluted fentanyl (15 mcg).
-
Control Group (n=6): Injected with 3 ml of physiological saline.
-
-
Data Collection: Blood samples were collected 30 minutes post-procedure to measure plasma TNF-α and IL-1β levels via ELISA. On day 7, a biopsy was taken from the incision line for histopathological scoring of wound healing.
Isoflurane-Induced Neuroinflammation in Mice[3]
-
Animal Model: Wild-type mice.
-
Procedure: Mice were subjected to isoflurane anesthesia.
-
Data Collection: Brain tissues were collected at 6, 12, and 24 hours after anesthesia.
-
Analysis:
-
RT-PCR: To measure mRNA levels of TNF-α and IL-6.
-
ELISA: To measure soluble TNF-α levels in conditioned media from microglia cells.
-
Western Blot: To quantify TNF-α protein levels in microglia cells.
-
Ketamine-Xylazine Effects on Immune Response in Mice[5][6]
-
Animal Model: Mice.
-
Procedure: Prolonged anesthesia (over 2 hours) was induced using either isoflurane or ketamine-xylazine (KX), with or without oxygen supplementation and buprenorphine. The study also involved vaccination to assess immune responses.
-
Data Collection: Immune cell numbers and levels of inflammatory proteins (IL-6, IFNγ) were measured. The motility of T cells, B cells, and neutrophils was also analyzed.
-
Key Finding: KX alone induced hypoxia and mortality, which was preventable with oxygen. KX also led to reduced immune cell counts and elevated IL-6 and IFNγ levels.[5][6]
Signaling Pathways and Mechanisms
The inflammatory effects of anesthetics are mediated through specific signaling pathways. Fentanyl, a key component of this compound, has been shown to exert pro-inflammatory effects by interacting with the Toll-like receptor 4 (TLR4)/MD-2 complex.
Fentanyl-Induced TLR4/MD-2 Signaling
Fentanyl can potentiate the inflammatory response to lipopolysaccharide (LPS) by enhancing the activation of the TLR4/MD-2 signaling complex. This leads to the downstream activation of nuclear factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[10]
Experimental Workflow for Anesthetic Comparison
A generalized workflow for comparing the inflammatory effects of different anesthetics is outlined below. This process involves subject allocation, anesthetic administration, sample collection, and subsequent analysis of inflammatory markers.
Conclusion
The choice of anesthetic is a critical factor that can introduce significant variability in studies measuring inflammatory outcomes. While this compound is a widely used neuroleptanalgesic, its primary component, fentanyl, has been demonstrated to have pro-inflammatory properties, potentially through the TLR4/MD-2 signaling pathway.[10] In contrast, other anesthetics exhibit a complex profile of both pro- and anti-inflammatory effects. For instance, volatile anesthetics like isoflurane and sevoflurane can suppress certain inflammatory responses but may also induce neuroinflammation.[3][4] Injectable anesthetics such as ketamine-xylazine have been associated with increased levels of certain inflammatory cytokines and reduced immune cell counts.[5][6]
Therefore, researchers must carefully consider the immunological context of their studies when selecting an anesthetic. The data suggests that no single anesthetic is universally "better"; the optimal choice depends on the specific inflammatory pathways and markers being investigated. It is imperative to report the anesthetic regimen in detail in publications and to consider its potential immunomodulatory effects when interpreting experimental results.
References
- 1. gazimedj.com [gazimedj.com]
- 2. mdpi.com [mdpi.com]
- 3. The inhalation anesthetic isoflurane increases levels of proinflammatory cytokine TNF-α, IL-6 and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthetics isoflurane and sevoflurane attenuate flagellin-mediated inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of prolonged isoflurane or ketamine–xylazine anesthesia with or without buprenorphine and oxygen on mouse vitals and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The inflammatory response of two different kinds of anesthetics on vascular cognitive impairment rats and the effect on long term cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of desflurane and isoflurane on rat pulmonary parenchyme histopathology and malondialdehyde levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of anesthesia on the postoperative systemic inflammatory response in patients undergoing surgery: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fentanyl enhances immune cell response through TLR4/MD-2 complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypnorm and Alternative Anesthetic Agents in a Cross-Over Study Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic agent Hypnorm with common alternatives, supported by experimental data. The information is presented to aid in the selection of appropriate anesthetic regimens for research applications, with a focus on a cross-over study design.
Introduction to this compound and Anesthetic Alternatives
This compound is a neuroleptanalgesic combination of fentanyl, a potent synthetic opioid, and fluanisone (B1672854), a butyrophenone (B1668137) neuroleptic.[1][2] This combination induces a state of sedation and profound analgesia, making it a common choice for anesthesia in laboratory animals, particularly rodents and rabbits.[1][2] However, the choice of anesthetic can significantly influence experimental outcomes, necessitating a careful comparison with other available agents.[3]
Common alternatives to this compound in a research setting include:
-
Ketamine/Xylazine (B1663881): A widely used injectable combination where ketamine, an NMDA receptor antagonist, provides dissociative anesthesia and analgesia, while xylazine, an alpha-2 adrenergic agonist, induces sedation and muscle relaxation.[4][5]
-
Isoflurane (B1672236): A volatile inhalant anesthetic that potentiates the activity of GABA-A receptors, leading to central nervous system depression.[1][6] It offers rapid induction and recovery.[7]
-
Sufentanil/Medetomidine: A combination of a potent opioid (sufentanil) and a selective alpha-2 adrenergic agonist (medetomidine), providing profound analgesia and sedation.[8]
Experimental Protocol: A Proposed Cross-Over Study Design
A cross-over study design is a powerful method for comparing the effects of different treatments within the same subjects, thereby reducing inter-individual variability.[9] In the context of comparing this compound to an alternative anesthetic, a typical cross-over protocol would involve the following steps:
-
Animal Model: A cohort of laboratory animals (e.g., Sprague Dawley rats) is selected.
-
Randomization: The animals are randomly assigned to one of two treatment sequences. For example, Group 1 receives this compound in the first period, followed by the alternative anesthetic in the second period. Group 2 receives the treatments in the reverse order.
-
Washout Period: A sufficient washout period is implemented between the two anesthetic administrations to ensure the complete elimination of the first drug and its effects before the second drug is administered.
-
Anesthetic Administration:
-
This compound Regimen: this compound is typically administered intramuscularly (IM) or intraperitoneally (IP). For surgical anesthesia, it is often combined with a benzodiazepine (B76468) like midazolam or diazepam to provide adequate muscle relaxation.[6][10]
-
Alternative Anesthetic Regimen: The administration of the alternative anesthetic (e.g., ketamine/xylazine IP or isoflurane via inhalation) would follow established protocols for the chosen agent.
-
-
Monitoring and Data Collection: Throughout the anesthetic period, key physiological and anesthetic parameters are monitored and recorded. This includes, but is not limited to, heart rate, respiratory rate, blood pressure, body temperature, loss of reflexes (e.g., pedal withdrawal), and duration of anesthesia.
-
Data Analysis: The data collected from both periods are then statistically analyzed to compare the effects of this compound and the alternative anesthetic.
Experimental Workflow Diagram
Comparative Data
The following tables summarize quantitative data from studies comparing this compound (often in combination with a benzodiazepine) to alternative anesthetics.
Table 1: Hemodynamic and Anesthetic Effects in Rats (Cardiac Ischemia/Reperfusion Model)
| Parameter | Fentanyl/Fluanisone-Midazolam (FFM) | Sufentanil-Medetomidine (SM) |
| Incidence of Ventricular Fibrillation | High | Low |
| Acute Death during Coronary Artery Ligation | Observed | Avoided |
| Anesthetic/Analgesic Duration | Prolonged | Prolonged |
Data from a study on male Wistar rats undergoing experimental cardiac ischemia/reperfusion surgery.[8]
Table 2: Cerebral Glucose Metabolism in Rats ([18F]FDG PET Imaging)
| Parameter | This compound-Dormicum | Isoflurane |
| Brain Standardized Uptake Value (SUV) after 40 min | 3.369 ± 0.5577 | 2.085 ± 0.3563 (38% lower, p=0.0008) |
| [18F]FDG Uptake in Cortical Regions | Higher | Lower |
| [18F]FDG Uptake in Midbrain and Cerebellum | Lower | Higher |
Data from a study on female adult Sprague Dawley rats.[11][12]
Table 3: Anesthetic and Cardiorespiratory Effects in Rabbits
| Parameter | Xylazine-Ketamine (X-K) | Medetomidine-Fentanyl-Midazolam (M-F-Mz) |
| Duration of Surgical Anesthesia (minutes) | 7.1 ± 11.6 | 31.6 ± 26.6 |
| Heart Rate | Highest | Lowest |
| Mean Arterial Blood Pressure during Recovery | Greatest Hypotension (min 53 ± 12 mmHg) | More Stable |
| Apnea after Endotracheal Intubation | Not Reported | Observed in 6 of 19 animals |
Data from a prospective randomized cross-over experimental study in adult female rabbits.[13][14]
Signaling Pathways
The anesthetic effects of this compound and its alternatives are mediated through distinct signaling pathways.
This compound Signaling Pathways
This compound's dual composition targets two separate pathways:
-
Fentanyl: As a potent µ-opioid receptor agonist, fentanyl mimics the action of endogenous opioids.[1] Binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP, and the modulation of ion channels.[15] This results in hyperpolarization of neurons and reduced neuronal excitability, producing strong analgesia.[9]
-
Fluanisone: This butyrophenone neuroleptic acts primarily as a dopamine (B1211576) D2 receptor antagonist.[10] By blocking D2 receptors, which are also GPCRs, fluanisone inhibits dopamine's effects, leading to sedation and a reduction in motor activity.[10]
Alternative Anesthetic Signaling Pathways
-
Ketamine/Xylazine:
-
Ketamine: Acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. By blocking the NMDA receptor, ketamine inhibits excitatory neurotransmission, leading to a state of dissociative anesthesia.[4]
-
Xylazine: Functions as an agonist at α2-adrenergic receptors.[4] Activation of these GPCRs in the central nervous system inhibits the release of norepinephrine, resulting in sedation, muscle relaxation, and analgesia.[16]
-
-
Isoflurane: This inhalant anesthetic primarily potentiates the function of the gamma-aminobutyric acid type A (GABA-A) receptor, an ionotropic receptor that is a ligand-gated chloride channel.[1][6] By enhancing the effect of the inhibitory neurotransmitter GABA, isoflurane increases chloride influx, leading to hyperpolarization of neurons and a widespread depression of central nervous system activity.[17][18]
Conclusion
The choice between this compound and alternative anesthetic agents depends on the specific requirements of the research protocol. This compound, particularly when combined with a benzodiazepine, provides effective and prolonged surgical anesthesia. However, it can have significant effects on cardiovascular parameters and cerebral metabolism. Alternatives like isoflurane offer better control over the depth of anesthesia and faster recovery but can also depress brain metabolism. Ketamine/xylazine is a widely used injectable alternative, but its effects on hemodynamics and the potential for adverse events should be considered. The data presented in this guide, in conjunction with the proposed cross-over study design, can assist researchers in making an informed decision to ensure both animal welfare and the integrity of their experimental data.
References
- 1. What is the mechanism of Isoflurane? [synapse.patsnap.com]
- 2. Fentanyl - Wikipedia [en.wikipedia.org]
- 3. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 4. Use of Ketamine or Xylazine to Provide Balanced Anesthesia with Isoflurane in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Effects of isoflurane on gamma-aminobutyric acid type A receptors activated by full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative study of three intramuscular anaesthetic combinations (medetomidine/ketamine, medetomidine/fentanyl/midazolam and xylazine/ketamine) in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of the sedation and analgesia induced by xylazine on Wistar rats and PC12 cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual action of isoflurane on the gamma-aminobutyric acid (GABA)-mediated currents through recombinant alpha(1)beta(2)gamma(2L)-GABA(A)-receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GABA - Wikipedia [en.wikipedia.org]
Justification for Using Hypnorm Over Other Anesthetics in Research Publications: A Comparative Guide
In the realm of preclinical research, the choice of anesthetic is a critical determinant of experimental outcomes and animal welfare. Hypnorm, a neuroleptanalgesic combination of fentanyl citrate (B86180) and fluanisone, presents a distinct profile when compared to other commonly used anesthetics such as inhalant isoflurane (B1672236) and injectable ketamine-based cocktails. This guide provides a comprehensive comparison to justify the selection of this compound in specific research contexts, supported by experimental data and detailed protocols.
Mechanism of Action
This compound's effects stem from its two components:
-
Fentanyl: A potent µ-opioid receptor agonist that provides profound analgesia.
-
Fluanisone: A butyrophenone (B1668137) neuroleptic that induces sedation and mitigates some of fentanyl's adverse effects, like excitement.[1]
This combination results in a state of neuroleptanalgesia, characterized by sedation and intense pain relief.[2]
Comparative Data Overview
The selection of an anesthetic should be guided by the specific requirements of the research model and the physiological parameters under investigation. The following tables summarize key quantitative comparisons between this compound (often in combination with a benzodiazepine (B76468) like midazolam or diazepam for surgical anesthesia), isoflurane, and ketamine/xylazine.
Table 1: Effects on Brain Metabolism (Neuroimaging Studies)
| Anesthetic Regimen | Brain Region | Effect on [¹⁸F]FDG Uptake (SUV) | Reference |
| This compound-Dormicum | Cortical Regions | Higher Uptake | [3][4] |
| Isoflurane | Cortical Regions | 38% Lower Uptake vs. This compound-Dormicum | [3][4] |
| This compound-Dormicum | Midbrain & Cerebellum | Lower Uptake | [3] |
| Isoflurane | Midbrain & Cerebellum | Higher Uptake vs. This compound-Dormicum | [3] |
Table 2: Cardiovascular and Respiratory Effects
| Anesthetic Regimen | Heart Rate | Respiratory Rate | SpO₂ | Reference |
| This compound-Midazolam | Moderate Depression | Moderate Depression | Maintained | [1] |
| Isoflurane | Stable | Dose-dependent Depression | Maintained | [5] |
| Ketamine-Xylazine | Significant Decrease | Significant Decrease | Maintained with O₂ | [5][6] |
| Ketamine-Dexmedetomidine | 20% Decrease from Baseline | 33% Decrease from Baseline | 20% Decrease from Baseline | [6] |
Table 3: Anesthetic Characteristics and Survival Rates
| Anesthetic Regimen | Induction Time | Surgical Anesthesia Duration | Recovery Time | Survival Rate (Neonatal Rat Surgery) | Reference |
| This compound (Subcutaneous) | - | Sufficient for Intracranial Surgery | - | 95% (81/85) | [7][8] |
| This compound-Benzodiazepine | 5-10 minutes (IP) | 20-40 minutes | Prolonged (>4h) | - | [1][2] |
| Isoflurane | Rapid (1.8 ± 0.5 min) | Controllable | Rapid | - | [5] |
| Ketamine-Xylazine | Slower (8.8 ± 4.0 min) | ~20-30 minutes | Slower than Isoflurane | - | [5][9] |
Justification for Use: When to Choose this compound
Based on the comparative data, this compound is a justifiable choice under several research scenarios:
-
Neuroimaging Studies Requiring Preserved Cortical Activity: In PET scans using [¹⁸F]FDG, this compound-Dormicum results in higher cortical glucose uptake compared to isoflurane, suggesting less cortical depression.[3][4] This makes it suitable for studies where preserving near-normal cortical metabolism is crucial.
-
Procedures Requiring Profound Analgesia: As a potent opioid-based anesthetic, this compound provides excellent pain management, which is a primary consideration for invasive surgical procedures.
-
Studies Sensitive to Cardiovascular Depression: While this compound does cause some cardiorespiratory depression, some studies indicate that ketamine-based combinations can lead to more significant decreases in heart rate.[6]
-
High-Survival Neonatal Surgery: Studies have demonstrated a high survival rate (95%) in neonatal rats undergoing intracranial surgery with this compound, making it a viable option for delicate procedures in young animals.[7][8]
However, researchers must also consider the disadvantages. When used alone, this compound provides poor muscle relaxation, making it unsuitable for major surgeries unless combined with a benzodiazepine.[1][2] It is also known to cause random movements during surgery, which could interfere with procedures requiring high precision.[7][8] Additionally, recovery from this compound combinations can be prolonged.[1]
Experimental Protocols
Protocol 1: this compound-Midazolam Anesthesia for Surgical Procedures in Mice
This protocol describes the preparation and administration of a common combination for achieving surgical anesthesia.
Materials:
-
This compound® solution (Fentanyl citrate 0.315 mg/mL, Fluanisone 10 mg/mL)
-
Midazolam solution (5 mg/mL)
-
Sterile Water for Injection
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Animal Preparation: Accurately weigh the mouse to determine the correct dosage.
-
Anesthetic Preparation:
-
Dilute both this compound® and Midazolam (5 mg/mL) with an equal volume of Water for Injection in separate sterile vials.
-
Mix the diluted solutions. The final mixture will contain 1.25 mg/mL midazolam, 2.5 mg/mL fluanisone, and 0.079 mg/mL fentanyl citrate.
-
-
Administration: Administer the mixed solution via intraperitoneal (IP) injection.
-
Induction and Monitoring:
-
Place the mouse in a warm, quiet cage and monitor for the loss of the righting reflex (typically within 5-10 minutes).
-
Apply ophthalmic ointment to prevent corneal drying.
-
Confirm surgical anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Monitor body temperature and maintain normothermia throughout the procedure.
-
Protocol 2: Comparative Anesthesia for Neuroimaging in Rats (Based on [¹⁸F]FDG PET Study)
This protocol outlines the anesthetic regimens used in a study comparing the effects of this compound-Dormicum and isoflurane on brain metabolism.
Anesthetic Group 1: this compound-Dormicum
-
Induction: Administer a combination of fentanyl-fluanisone (this compound) and midazolam (Dormicum).
-
Maintenance: Administer supplementary doses as needed to maintain a stable plane of anesthesia.
-
Physiological Monitoring: Continuously monitor vital signs throughout the imaging procedure.
Anesthetic Group 2: Isoflurane
-
Induction: Place the rat in an induction chamber with 4-5% isoflurane in oxygen.
-
Maintenance: Transfer the rat to the imaging bed and maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.
-
Physiological Monitoring: Continuously monitor vital signs throughout the imaging procedure.
Visualizing Workflows and Pathways
Caption: Decision workflow for anesthetic selection.
Caption: Simplified signaling pathway of Fentanyl.
References
- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Isoflurane, Ketamine–Dexmedetomidine, and Ketamine–Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Ketamine–Xylazine and Ketamine–Dexmedetomidine Anesthesia and Intraperitoneal Tolerance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The successful use of fentanyl/fluanisone ('this compound') as an anaesthetic for intracranial surgery in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Complex Effects of Hypnorm on Spike-Wave Discharges in Epileptic Rat Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Hypnorm on spike-wave discharges (SWDs) in epileptic rat models. Drawing on experimental data, this document contrasts the performance of this compound with other anticonvulsant alternatives, details experimental methodologies, and visualizes key biological and procedural pathways.
This compound, a neuroleptanalgesic combination of the potent opioid agonist fentanyl and the butyrophenone (B1668137) neuroleptic fluanisone (B1672854), is frequently utilized in veterinary medicine for anesthesia and analgesia. However, its application in neuroscience research, particularly in studies involving epileptic models, necessitates a thorough understanding of its impact on neuronal activity. This guide delves into the intricate effects of this compound on spike-wave discharges, the characteristic electroencephalographic pattern of absence epilepsy, in the widely used WAG/Rij rat model.
Comparative Analysis of Anticonvulsant Effects on Spike-Wave Discharges
The following tables summarize the quantitative effects of this compound, its individual components (fentanyl and fluanisone), and other commonly used anticonvulsant drugs on spike-wave discharges in WAG/Rij rats, a well-established genetic model of absence epilepsy.
Table 1: Effects of this compound and its Components on Spike-Wave Discharges in WAG/Rij Rats
| Drug | Dose | Effect on Amount of SWDs | Effect on Intra-SWD Spike Frequency | Reference |
| This compound (Fentanyl/Fluanisone) | Low (0.01 mg/kg Fentanyl + 0.5 mg/kg Fluanisone) | Large Increase | Dose-dependent decrease | [1] |
| Middle (0.1 mg/kg Fentanyl + 5 mg/kg Fluanisone) | Increase (less than low dose) | Dose-dependent decrease | [1] | |
| High (0.2 mg/kg Fentanyl + 10 mg/kg Fluanisone) | Increase (less than middle dose) | Dose-dependent decrease | [1] | |
| Fentanyl (alone) | Same doses as in this compound | Abolishes SWDs during anesthesia; moderate increase post-anesthesia | Dose-dependent decrease (similar to this compound) | [1] |
| Fluanisone (alone) | Same doses as in this compound | Large, dose-dependent increase | Small effect | [1] |
Source: Inoue et al. (1994), Pharmacology Biochemistry and Behavior.[1]
Table 2: Comparative Effects of Anticonvulsant Drugs on Spike-Wave Discharges in WAG/Rij Rats
| Drug | Dose | Effect on Number of SWDs | Effect on Duration of SWDs | Effect on SWD Frequency | Reference | |---|---|---|---|---| | Ethosuximide (B1671622) | 300 mg/kg/day (oral) | Significant reduction | No significant effect | Not specified |[2] | | Valproic Acid | Not specified in detail for rats | Reduction in total number and duration of SWDs in patients | Reduction in total time of SWDs in patients | Not specified |[3] | | Levetiracetam | 50 and 100 mg/kg | Significant decrease in incidence | Significant decrease in average and total duration | Significant decrease in peak frequency |[4] |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
Protocol for Investigating the Effects of this compound on Spike-Wave Discharges
This protocol is based on the study by Inoue et al. (1994).[1]
1. Animal Model:
-
Adult male WAG/Rij rats, a genetic strain exhibiting spontaneous spike-wave discharges characteristic of absence epilepsy, were used.
2. Surgical Preparation:
-
Under anesthesia, rats were chronically implanted with stainless steel electrodes in the skull over the frontal and parietal cortex for electroencephalogram (EEG) recording. A reference electrode was placed over the cerebellum.
3. Drug Administration:
-
This compound (a combination of fentanyl citrate (B86180) and fluanisone), fentanyl citrate alone, or fluanisone alone were administered intraperitoneally (i.p.).
-
A range of doses for each drug/combination was tested to evaluate dose-dependent effects.
4. EEG Recording and Analysis:
-
Following a recovery period, EEG was recorded from freely moving rats in a sound-attenuated chamber.
-
Recordings were made before (baseline) and after drug administration for a specified duration.
-
Spike-wave discharges were identified based on their characteristic morphology (a spike followed by a slow wave) and frequency (typically 7-11 Hz in WAG/Rij rats).
-
The total number, duration, and the intra-spike frequency of SWDs were quantified and analyzed for statistical significance.
Experimental Workflow Diagram
Caption: Experimental workflow for studying drug effects on SWDs.
Signaling Pathways
The effects of this compound on spike-wave discharges are mediated through the complex interplay of its components with specific neurotransmitter systems.
-
Fentanyl: As a potent µ-opioid receptor agonist, fentanyl's effects are complex. While µ-opioid receptor activation generally has anticonvulsant effects, the biphasic response observed with fentanyl (initial suppression followed by an increase in SWDs) may involve interactions with other opioid receptor subtypes, such as the κ-opioid receptor, which can have opposing effects.[1]
-
Fluanisone: This butyrophenone neuroleptic acts as a dopamine (B1211576) D2 receptor antagonist.[5] The significant, dose-dependent increase in SWDs induced by fluanisone suggests that blockade of D2 receptors plays a crucial role in the exacerbation of absence seizure activity.[1]
Signaling Pathway Diagram
Caption: Signaling pathways of this compound's components.
Discussion and Conclusion
The experimental evidence clearly indicates that this compound has a complex and generally pro-epileptic effect on spike-wave discharges in the WAG/Rij rat model of absence epilepsy. The increase in the amount of SWDs, particularly at lower doses, is a significant concern for researchers using this anesthetic in epileptic animals. This effect appears to be primarily driven by the potent dopamine D2 receptor antagonism of fluanisone.[1]
In contrast, the opioid component, fentanyl, exhibits a more nuanced biphasic effect, with an initial suppression of SWDs during the anesthetic phase followed by a subsequent increase.[1] This highlights the critical importance of considering the time course of drug action when interpreting experimental results.
When compared to standard anticonvulsant medications such as ethosuximide and levetiracetam, which consistently reduce or suppress spike-wave discharges, this compound's profile is markedly different.[2][4] Researchers should exercise caution when using this compound in studies where the integrity of normal brain electrical activity is paramount, especially in the context of epilepsy research. The choice of anesthetic can significantly influence experimental outcomes, and alternatives with less impact on seizure activity should be considered where possible. This guide underscores the necessity for careful consideration of pharmacological agents in preclinical epilepsy studies and provides a framework for comparing their effects.
References
- 1. Effects of the neuroleptanalgesic fentanyl-fluanisone (this compound) on spike-wave discharges in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]
Anesthetic Choice Significantly Impacts [18F]FDG PET Scan Outcomes: A Comparative Guide to Hypnorm-Dormicum and Isoflurane
For researchers, scientists, and drug development professionals utilizing [18F]FDG Positron Emission Tomography (PET) in preclinical rodent studies, the choice of anesthesia is a critical experimental parameter that can significantly influence results. This guide provides a detailed comparison of two commonly used anesthetic regimens, the injectable combination of Hypnorm-Dormicum and the inhalant isoflurane (B1672236), supported by experimental data on their differential effects on [18F]FDG biodistribution.
A key study directly comparing these anesthetics in Sprague Dawley rats revealed that the choice of agent leads to marked differences in [18F]FDG uptake in the brain and heart.[1][2][3] Understanding these variations is crucial for the accurate interpretation of PET imaging data in neuroscience, oncology, and metabolic research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study on the effects of this compound-Dormicum and isoflurane on [18F]FDG uptake.
Table 1: Brain [18F]FDG Uptake (SUV) in Rats [1][2][3]
| Anesthetic | Mean Brain SUV (40-60 min post-injection) | Standard Deviation | Percentage Difference |
| This compound-Dormicum | 3.369 | 0.5577 | - |
| Isoflurane | 2.085 | 0.3563 | 38% lower with Isoflurane |
Table 2: Heart [18F]FDG Uptake (SUV) in Rats [4]
| Anesthetic | Mean Heart SUV (40-60 min post-injection) | Key Observation |
| This compound-Dormicum | Lower Uptake | Inverse relationship with brain uptake |
| Isoflurane | Higher Uptake (45% higher) | Inverse relationship with brain uptake |
Table 3: Regional Brain [18F]FDG Uptake Differences [1][2]
| Brain Region | Higher Uptake Anesthetic | Lower Uptake Anesthetic |
| Somatosensory Cortex | This compound-Dormicum | Isoflurane |
| Primary Motor Cortex | This compound-Dormicum | Isoflurane |
| Visual Cortex | This compound-Dormicum | Isoflurane |
| Midbrain | Isoflurane | This compound-Dormicum |
| Cerebellum | Isoflurane | This compound-Dormicum |
Physiological Impact of Anesthetics
The observed differences in [18F]FDG uptake are rooted in the distinct physiological effects of each anesthetic. Isoflurane is a known vasodilator that increases cerebral blood flow.[5][6] It also has a depressant effect on overall brain metabolism.[1] This combination of increased blood flow and decreased metabolic demand likely contributes to the lower overall [18F]FDG accumulation in the brain under isoflurane anesthesia. Conversely, the higher uptake in the heart with isoflurane may be a compensatory metabolic effect.[4][7]
This compound-Dormicum, a combination of a neuroleptic (fluanisone), an opioid analgesic (fentanyl), and a benzodiazepine (B76468) (midazolam), induces a state of neuroleptanalgesia.[1][8] This state does not appear to suppress brain metabolism to the same extent as isoflurane, and may even increase it compared to an awake state, leading to higher cerebral [18F]FDG uptake.[1] The components of this compound-Dormicum, particularly midazolam, are known to lower cerebral blood flow.[1]
Experimental Protocols
The following is a detailed methodology for a comparative [18F]FDG PET study, based on the protocols from the cited literature.[1][2][3]
Animal Model:
-
Species: Sprague Dawley rats (female adults)
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the housing conditions for a minimum of one week prior to the study.
Anesthesia Protocols:
-
This compound-Dormicum Group:
-
Isoflurane Group:
[18F]FDG Administration and PET Imaging:
-
Fasting: Fast animals for a minimum of 4-6 hours prior to [18F]FDG injection to reduce background glucose levels.
-
Catheterization: Place a catheter in the tail vein for intravenous injection of [18F]FDG.
-
[18F]FDG Injection: Administer a bolus of [18F]FDG (typically 18-35 MBq) intravenously.[4]
-
Uptake Phase: Allow for a 40-60 minute uptake period under continuous anesthesia.
-
PET Scan: Perform a static or dynamic PET scan. For static imaging, a 20-minute acquisition between 40 and 60 minutes post-injection is common.[1][2]
-
Physiological Monitoring: Throughout the procedure, monitor vital signs such as heart rate, respiration, and body temperature, maintaining normothermia.[12]
-
Image Analysis: Reconstruct PET images and perform quantitative analysis to determine the Standardized Uptake Value (SUV) in regions of interest (e.g., whole brain, heart, specific brain structures).
Visualizing the Experimental Workflow
The following diagrams illustrate the experimental workflows for [18F]FDG PET scans under this compound-Dormicum and isoflurane anesthesia.
Caption: Experimental workflow for [18F]FDG PET under this compound-Dormicum.
Caption: Experimental workflow for [18F]FDG PET under Isoflurane.
Conclusion and Recommendations
The choice between this compound-Dormicum and isoflurane for [18F]FDG PET studies in rodents has a profound impact on the resulting data. Isoflurane anesthesia is associated with significantly lower global brain [18F]FDG uptake and higher myocardial uptake compared to this compound-Dormicum.[1][4] Regional differences in brain glucose metabolism are also evident, with cortical regions showing higher activity under this compound-Dormicum and subcortical structures like the midbrain and cerebellum showing relatively higher uptake with isoflurane.[1][2]
Researchers should carefully consider the specific aims of their study when selecting an anesthetic. For neurological studies focused on cortical function, this compound-Dormicum may provide a metabolic state that is more representative of glucose utilization without the profound suppression seen with isoflurane. However, the longer recovery time associated with injectable anesthetics should be taken into account.[10] Isoflurane offers rapid induction and recovery, making it suitable for high-throughput studies, but the significant alterations in cerebral and myocardial glucose metabolism must be acknowledged in the interpretation of the results.[6][7]
Ultimately, consistency in the chosen anesthetic protocol is paramount for the reproducibility and validity of longitudinal and comparative preclinical [18F]FDG PET studies. The data presented in this guide underscores the necessity of reporting the anesthetic regimen in detail in all publications to allow for proper interpretation and comparison of findings across different studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Differences in Neuroimaging with [18F]FDG in Rats Under Isoflurane and this compound-Dormicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mediso - Metabolic Differences in Neuroimaging with [18F]FDG in Rats Under Isoflurane and this compound–Dormicum [mediso.com]
- 5. Frontiers | Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging [frontiersin.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. This compound (Fentanyl/Fluanisone) [benchchem.com]
- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 10. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 11. Choice of anesthesia and data analysis method strongly increases sensitivity of 18F-FDG PET imaging during experimental epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.au.dk [pure.au.dk]
Safety Operating Guide
Proper Disposal of Hypnorm®: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Hypnorm®, a neuroleptanalgesic agent composed of fentanyl citrate (B86180) and fluanisone. Due to the presence of fentanyl, a potent Schedule II controlled substance, the disposal of this compound® is strictly regulated to prevent diversion and ensure environmental safety. Adherence to these procedures is critical for maintaining laboratory safety, regulatory compliance, and building trust in our commitment to responsible chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound®.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound®.
-
Spill Management: In the event of a spill, immediately contain the area. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For powder residue, gently wipe with a damp cloth. All cleanup materials must be treated as hazardous waste and disposed of accordingly. Fentanyl compounds can be neutralized by a 10% hydrogen peroxide solution; this should be available for decontamination of surfaces after a spill.[1]
-
Accidental Exposure: In case of accidental skin contact, wash the affected area thoroughly with soap and water. Avoid using alcohol-based sanitizers as they may enhance absorption. If inhalation or ingestion occurs, seek immediate medical attention.
Regulatory Framework for Controlled Substance Disposal
The disposal of controlled substances is governed by the U.S. Drug Enforcement Administration (DEA). The primary mandate is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form. All disposal activities must be meticulously documented.
Disposal Options for this compound®
There are two primary DEA-compliant methods for the disposal of expired, unused, or unwanted this compound® in a laboratory setting:
-
Reverse Distribution: This is the most common and recommended method for laboratories. It involves transferring the controlled substance to a DEA-registered reverse distributor who is authorized to handle and destroy the material. This process ensures a complete chain of custody and proper disposal in a licensed facility.
-
On-Site Destruction: While less common for research labs due to stringent requirements, on-site destruction is a possible alternative. This process must be approved by the DEA and involves rendering the this compound® non-retrievable through a compliant method.
Record-Keeping: The Cornerstone of Compliance
Accurate and thorough record-keeping is a legal requirement and a critical component of responsible controlled substance management.
-
DEA Form 41 (Registrants Inventory of Drugs Surrendered): This form must be completed for every disposal event, whether through a reverse distributor or on-site destruction. It documents the substance, quantity, and method of disposal. Two authorized employees must witness the disposal and sign the form.
-
Disposal Logs: Maintain a detailed log of all controlled substances designated for disposal, including the date, substance name, concentration, volume, and the initials of the personnel involved.
Quantitative Data for this compound® Disposal
The following table summarizes key quantitative parameters for the chemical neutralization of fentanyl, the active opioid component in this compound®.
| Parameter | Value | Reagent | Contact Time | Efficacy | Source |
| Neutralization | Fentanyl Compounds | 10% Hydrogen Peroxide Solution | 10 minutes | Effective neutralization | [1] |
| Decontamination | Surfaces | 10% Hydrogen Peroxide Solution | 10 minutes | Effective for decontamination | [1] |
| Post-Decontamination | Surfaces | 5% Bleach Solution | N/A | Minimizes infectious hazards | [1] |
Detailed Experimental Protocol for On-Site Chemical Neutralization of this compound®
This protocol describes a method for rendering residual or waste this compound® solution non-retrievable through chemical degradation using hydrogen peroxide. This procedure should only be performed by trained personnel in a designated and controlled laboratory environment and in accordance with your institution's approved protocols.
Materials:
-
Waste this compound® solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized water
-
Appropriate glass reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
pH meter or pH strips
-
Personal Protective Equipment (lab coat, safety glasses, nitrile gloves)
-
Fume hood
Procedure:
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Calculate the volume of 30% H₂O₂ required to achieve a final concentration of 10% in the total reaction volume. For example, to treat 90 mL of waste this compound® solution, you would add 30 mL of 30% H₂O₂ to achieve a final volume of 120 mL with a 10% H₂O₂ concentration.
-
-
Reaction Setup:
-
Place the waste this compound® solution into the glass reaction vessel.
-
Add a stir bar and place the vessel on a stir plate.
-
Begin gentle stirring.
-
-
Chemical Neutralization:
-
Slowly and carefully add the calculated volume of 30% H₂O₂ to the stirring this compound® solution.
-
Allow the reaction to proceed for a minimum of 10 minutes to ensure complete neutralization of the fentanyl component.[1]
-
-
Verification (Optional but Recommended):
-
If your facility has the capability, a sample of the treated solution can be analyzed using an appropriate analytical method (e.g., LC-MS) to confirm the degradation of fentanyl.
-
-
Final Disposal:
-
After the 10-minute reaction time, the resulting solution can be disposed of as hazardous chemical waste according to your institution's EHS guidelines. Do not pour the treated solution down the drain unless explicitly permitted by your EHS department.
-
Document the entire procedure, including the volume of this compound® treated, the volume of H₂O₂ used, the reaction time, and the date, in your controlled substance disposal log.
-
Complete a DEA Form 41, with two authorized witnesses signing off on the destruction.
-
Visualizing the Disposal Workflow and Chemical Degradation
The following diagrams illustrate the logical steps for this compound® disposal and the chemical pathway of fentanyl degradation.
Caption: Logical workflow for the proper disposal of this compound®.
Caption: Simplified chemical degradation pathway of fentanyl.
References
Essential Safety and Operational Protocols for Handling Hypnorm
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of Hypnorm, a neuroleptanalgesic agent composed of fentanyl citrate (B86180) and fluanisone. Due to the potent opioid nature of fentanyl, stringent adherence to these protocols is imperative to ensure personnel safety and prevent accidental exposure. The following procedures are based on established best practices for handling hazardous pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel handling this substance must be trained in the proper use, removal, and disposal of the following equipment.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves | Prevents skin contact with this compound. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Lab Coat/Gown | Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs | Protects the body and personal clothing from contamination in case of splashes or spills. |
| Eye Protection | Safety glasses with side shields or a full-face shield | Protects the eyes and face from splashes of this compound solution. |
| Respiratory Protection | A fit-tested N95 or higher respirator | Recommended when there is a risk of aerosolization of this compound, such as during the preparation of dilutions or in the event of a spill. |
Operational Plan for Handling this compound
A structured workflow is essential to minimize the risk of exposure and ensure the safe and effective use of this compound in a research setting.
Preparation and Handling
Always handle this compound in a designated, well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to contain any potential aerosols. Ensure that all surfaces and equipment are clean and decontaminated before and after use. Access to the handling area should be restricted to authorized personnel only.
Donning and Doffing of PPE
A strict protocol for donning and doffing PPE must be followed to prevent cross-contamination.
Donning Sequence:
-
Gown
-
Respirator (if required)
-
Eye protection
-
Inner gloves
-
Outer gloves
Doffing Sequence:
-
Outer gloves
-
Gown
-
Inner gloves
-
Eye protection
-
Respirator (if worn)
Always wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All materials that have come into contact with this compound, including used vials, needles, syringes, gloves, and gowns, are considered hazardous waste.
-
Sharps: Dispose of all needles and syringes in a designated sharps container immediately after use.
-
Liquid Waste: Unused or expired this compound should be disposed of in accordance with local, state, and federal regulations for pharmaceutical waste. Do not pour this compound down the drain.
-
Solid Waste: All contaminated solid waste, such as gloves, gowns, and bench paper, should be placed in a clearly labeled hazardous waste container.
Emergency Procedures for Accidental Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. |
| Accidental Self-Injection | Seek immediate medical attention. Inform the medical personnel that the injection involved this compound, which contains the potent opioid fentanyl. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention. |
An emergency kit containing naloxone, an opioid antagonist, should be readily available in any laboratory where this compound is handled. Personnel should be trained in its administration.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
